Product packaging for Diallylcarbamyl chloride(Cat. No.:CAS No. 25761-72-2)

Diallylcarbamyl chloride

Cat. No.: B1587701
CAS No.: 25761-72-2
M. Wt: 159.61 g/mol
InChI Key: MGQPJLWKFQNTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diallylcarbamyl chloride is a valuable carbamoyl chloride reagent used primarily in organic synthesis and medicinal chemistry research. Carbamoyl chlorides, in general, are pivotal intermediates for introducing the carbamoyl functional group into target molecules. They are commonly employed in nucleophilic substitution reactions with amines to produce substituted urea derivatives, and with alcohols or phenols to form carbamate esters (urethanes) . These reactions are fundamental in the development of various chemical entities. The distinctive feature of this compound is its two allyl substituents on the nitrogen atom. These allyl groups can offer additional reactivity, such as in Claisen rearrangements or serving as protective groups that can be later removed. This makes the reagent a versatile building block for constructing more complex molecular architectures. Researchers utilize this compound and its analogs in the synthesis of compounds with potential pharmacological activity, including herbicides, fungicides, and other bioactive molecules . As a carbamoyl chloride, it is moisture-sensitive and hydrolyzes upon contact with water to form an amine and carbon dioxide . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClNO B1587701 Diallylcarbamyl chloride CAS No. 25761-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(prop-2-enyl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-3-5-9(6-4-2)7(8)10/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQPJLWKFQNTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392574
Record name Diallylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25761-72-2
Record name N,N-Di-2-propen-1-ylcarbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25761-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallylcarbamyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Diallylcarbamyl Chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Versatility of a Unique Carbamoylating Agent

In the landscape of modern organic synthesis and analytical chemistry, the strategic introduction of functional groups remains a cornerstone of molecular design and analysis. Among the myriad of reagents available, carbamoyl chlorides serve as powerful tools for the derivatization and construction of complex molecules. This guide focuses on a particularly versatile yet often overlooked member of this class: diallylcarbamyl chloride.

Beyond its primary function as a robust derivatizing agent for enhancing the detectability of nucleophilic compounds in chromatographic analyses, the twin allyl moieties of this compound offer a secondary tier of reactivity. This unique structural feature opens avenues for subsequent transformations, making it a valuable building block in synthetic chemistry. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties to its practical applications, with a focus on the causal reasoning behind experimental choices and the establishment of self-validating protocols.

Core Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization. This compound is a colorless to pale yellow liquid with a sharp, pungent odor. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 25761-72-2[1][2]
Molecular Formula C₇H₁₀ClNO[1][2]
Molecular Weight 159.61 g/mol [1][2]
Boiling Point 214-220 °C (lit.)[3][4]
Density 1.069 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.48 (lit.)[3][4]
Flash Point 86 °C[3]
Solubility Reacts with water; soluble in many organic solvents.[1]

Author's Insight: The relatively high boiling point of this compound allows for reactions to be conducted at elevated temperatures if necessary, without significant loss of the reagent. However, its reactivity with water necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent hydrolysis and ensure reaction efficiency.

The Electrophilic Heart: Reactivity of the Carbamoyl Chloride Moiety

The primary reactivity of this compound is dictated by the electrophilic nature of the carbonyl carbon within the carbamoyl chloride functional group. This electrophilicity is enhanced by the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom. Consequently, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1]

Reaction with Amines and Phenols: The Schotten-Baumann Reaction

The reaction of this compound with primary and secondary amines, as well as phenols, typically proceeds via the Schotten-Baumann reaction .[5][6][7] This reaction involves the acylation of the nucleophile in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[5]

Schotten_Baumann cluster_reactants Reactants cluster_products Products DACC Diallylcarbamyl Chloride Nuc Nucleophile (R-NH₂ or Ar-OH) Product Diallylcarbamate Derivative (Urea or Carbamate) DACC->Product Nucleophilic Acyl Substitution Base Base (e.g., Pyridine, NaOH) Nuc->Product Salt Base•HCl Base->Salt Derivatization_Workflow cluster_amine Amine Derivatization (LC-MS) cluster_phenol Phenol Derivatization (GC-MS) A1 Sample + ACN A2 Add TEA A1->A2 A3 Add this compound A2->A3 A4 React at RT A3->A4 A5 Quench (optional) A4->A5 A6 Acidify & Dilute A5->A6 A7 LC-MS Analysis A6->A7 P1 Dried Sample + Pyridine P2 Add this compound P1->P2 P3 Heat at 60°C P2->P3 P4 Work-up (DCM/NaHCO₃) P3->P4 P5 Dry with Na₂SO₄ P4->P5 P6 GC-MS Analysis P5->P6 Claisen_Rearrangement ArylDiallylcarbamate Aryl Diallylcarbamate TransitionState [3,3]-Sigmatropic Transition State ArylDiallylcarbamate->TransitionState Heat or Lewis Acid OrthoAllylPhenol ortho-Allyl Phenol Derivative TransitionState->OrthoAllylPhenol

References

Diallylcarbamyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diallylcarbamyl Chloride for Advanced Research

Abstract

This compound is a versatile bifunctional reagent of significant interest in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth analysis of its core physicochemical properties, synthesis, reactivity, and applications. Characterized by the reactive carbamoyl chloride group and two allyl moieties, the compound serves as a potent acylating agent for the formation of substituted ureas and carbamates. The allyl groups offer secondary reaction sites for further molecular elaboration, making it a valuable building block for complex molecular architectures. This document details its chemical characteristics, provides established protocols for its use, outlines critical safety and handling procedures, and explores its role in the development of novel chemical entities.

Introduction

Carbamoyl chlorides are a class of organic compounds characterized by the -N(R₂)-C(=O)Cl functional group. They are acyl chlorides derived from carbamic acids and are highly valued in synthetic chemistry as intermediates for introducing the carbamoyl moiety into target molecules.[1] Among these, this compound, N,N-bis(prop-2-enyl)carbamoyl chloride, is distinguished by the presence of two allyl substituents on the nitrogen atom.

This structural feature imparts dual reactivity. The primary mode of reaction is the highly electrophilic carbamoyl chloride group, which readily undergoes nucleophilic acyl substitution. Secondly, the terminal double bonds of the allyl groups can participate in a wide array of subsequent chemical transformations, such as olefin metathesis, polymerization, or Claisen rearrangements.[1] This versatility makes this compound a strategic reagent for researchers and drug development professionals aiming to synthesize complex bioactive molecules, functional polymers, and agrochemicals.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is typically a colorless to pale yellow liquid with properties that dictate its handling and storage requirements.[3]

PropertyValueSource
Molecular Formula C₇H₁₀ClNO[3][4][5]
Molecular Weight 159.61 g/mol [3][4][6]
CAS Number 25761-72-2[4][6]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 214-220 °C (lit.)[3][4][6]
Density 1.069 g/mL at 25 °C (lit.)[3][4][6]
Refractive Index n20/D 1.48 (lit.)[3][4][6]
Flash Point 86 °C (186.8 °F) - closed cup[4][6]
Storage Temperature 2-8°C[4][6]
InChI Key MGQPJLWKFQNTOZ-UHFFFAOYSA-N[6]
Canonical SMILES C=CCN(CC=C)C(=O)Cl[6]

Synthesis and Reaction Mechanism

Synthesis of this compound

This compound is commercially available but can also be synthesized in the laboratory. The most common industrial synthesis involves the reaction of diallylamine with phosgene (COCl₂) or a safer phosgene equivalent, such as diphosgene or triphosgene.[3] The reaction is a nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl).

G cluster_reactants Reactants cluster_process Process Diallylamine Diallylamine ((CH2=CHCH2)2NH) Reaction Reaction in an _aprotic solvent_ (e.g., Toluene, DCM) Diallylamine->Reaction Phosgene Phosgene Equivalent (e.g., Triphosgene) Phosgene->Reaction Product This compound ((CH2=CHCH2)2NCOCl) Reaction->Product Primary Pathway Byproduct HCl Byproduct (neutralized by base) Reaction->Byproduct Stoichiometric Byproduct Base Acid Scavenger (e.g., Triethylamine or Pyridine) _to neutralize HCl_ Base->Reaction Added to drive equilibrium

Caption: General workflow for the synthesis of this compound.

The causality behind this choice of reactants lies in their high reactivity. Diallylamine is a sufficiently strong nucleophile, and phosgene is a potent electrophile, ensuring an efficient conversion. An acid scavenger (a non-nucleophilic base) is critical to neutralize the HCl byproduct, which would otherwise protonate the starting diallylamine, rendering it non-nucleophilic and halting the reaction.

Core Reactivity: Nucleophilic Acyl Substitution

The primary application of this compound is as an acylating agent to form carbamates (from alcohols or phenols) and substituted ureas (from primary or secondary amines).[1][2] This reaction proceeds via the well-established nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen (of an alcohol) or nitrogen (of an amine) attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

  • Tetrahedral Intermediate Formation: This forms a transient, unstable tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A mild base removes the proton from the original nucleophile (now attached to the carbonyl group) to yield the final neutral product.

Caption: Mechanism of nucleophilic acyl substitution using this compound.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for the synthesis of an O-Aryl diallylcarbamate is representative of the reagent's application and includes in-process checks.

Protocol: Synthesis of Phenyl N,N-diallylcarbamate

Objective: To synthesize an aryl carbamate via acylation of a phenol with this compound.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add phenol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (2.0 eq) to the cooled solution. The use of excess pyridine serves as both the reaction catalyst and the acid scavenger.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition prevents an uncontrolled exotherm and minimizes side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed. Self-Validation: TLC provides a direct visual confirmation of reaction completion.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. Shake and separate the layers. The purpose is to protonate and dissolve the pyridine hydrochloride salt into the aqueous layer.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Causality: The bicarbonate wash removes any residual acid, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure phenyl N,N-diallylcarbamate.

Safety, Handling, and Storage

As a senior scientist, emphasizing safety is paramount. This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazard Classifications: Classified as Skin Corrosive 1B.[6] The primary hazard statement is H314: Causes severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[6]

  • Handling: The compound is moisture-sensitive.[1] Contact with water will cause it to hydrolyze into diallylamine, HCl, and carbon dioxide. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[4][6]

  • Spill & First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Contaminated clothing should be removed immediately.

Conclusion

This compound is more than a simple acylating agent; it is a strategic building block for complex synthesis. Its robust reactivity at the carbamoyl chloride center, combined with the latent functionality of its allyl groups, provides researchers with a powerful tool for creating diverse molecular structures. A comprehensive understanding of its properties, reaction mechanisms, and stringent safety protocols, as detailed in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemistry, and advanced materials.

References

A Comprehensive Technical Guide to the Solubility of Diallylcarbamoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of diallylcarbamoyl chloride, a reactive chemical intermediate of significant interest in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, a thorough understanding of a reagent's solubility is paramount for reaction design, optimization, and safety. This document moves beyond simple data points to explain the underlying chemical principles governing the solubility of diallylcarbamoyl chloride and provides actionable protocols for its empirical determination.

Introduction to Diallylcarbamoyl Chloride: A Profile

Diallylcarbamoyl chloride, with the linear formula (H₂C=CHCH₂)₂NCOCl, is a disubstituted carbamoyl chloride featuring two allyl groups attached to the nitrogen atom.[1] These allyl moieties introduce unique reactivity, making it a versatile building block in organic synthesis.[2] However, the central carbamoyl chloride functional group dictates its primary chemical behavior, including its reactivity and solubility.[3] Like other acyl chlorides, it is highly susceptible to nucleophilic attack, particularly by protic species, and this reactivity is intrinsically linked to its solubility profile.[4]

Table 1: Physicochemical Properties of Diallylcarbamoyl Chloride

PropertyValueReference
CAS Number 25761-72-2[1]
Molecular Formula C₇H₁₀ClNO[1]
Molecular Weight 159.61 g/mol [1]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 214-220 °C (lit.)[1][5]
Density 1.069 g/mL at 25 °C (lit.)[1][5]
Refractive Index n20/D 1.48 (lit.)[1][5]
Flash Point 85.56 °C (closed cup)[1]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For diallylcarbamoyl chloride, its molecular structure provides clear indicators of its expected solubility.

The molecule possesses both nonpolar and polar characteristics. The two allyl groups ((CH₂)₂CH=CH₂) contribute to its nonpolar nature, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the carbamoyl chloride group (-N-C=O)Cl is highly polar, with a significant dipole moment arising from the electronegative oxygen and chlorine atoms. This polar region of the molecule can engage in dipole-dipole interactions with polar solvents.

However, a critical consideration for diallylcarbamoyl chloride is its high reactivity. The electrophilic carbonyl carbon is readily attacked by nucleophiles. Protic solvents, such as water and alcohols, are nucleophilic and will react with diallylcarbamoyl chloride in a solvolysis reaction, rather than simply acting as a solvent for dissolution.[4][6] This reaction leads to the formation of a carbamic acid (which is unstable and decomposes) or an ester, respectively, and hydrochloric acid.[3] Therefore, for true solubility to be observed, aprotic solvents (those lacking acidic protons) are required.

The general solubility of carbamoyl chlorides is in nonpolar organic solvents.[3] Based on the structure of diallylcarbamoyl chloride, it is predicted to be soluble in a range of aprotic solvents, with the degree of solubility depending on the solvent's polarity and its ability to engage in favorable intermolecular interactions with the solute.

Predicted Solubility Profile

While specific quantitative solubility data for diallylcarbamoyl chloride is not widely published, a qualitative and predictive profile can be constructed based on the behavior of analogous compounds like N,N-diethylcarbamoyl chloride and diphenylcarbamoyl chloride, and the general principles of solubility for acyl chlorides.[7][8][9]

Table 2: Predicted Qualitative Solubility of Diallylcarbamoyl Chloride in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale and Analogous Behavior
Nonpolar Aprotic Hexane, TolueneSolubleThe nonpolar allyl groups will interact favorably with nonpolar solvents. Diphenylcarbamoyl chloride is miscible with benzene.[8]
Polar Aprotic Dichloromethane (DCM), ChloroformSolubleThese solvents are standard for reactions with acyl chlorides due to their inertness and ability to dissolve them.[9][10]
Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for many organic reagents. N,N-diethylcarbamoyl chloride is soluble in diethyl ether.[7]
Ethyl AcetateSolubleA moderately polar aprotic solvent expected to be compatible. N,N-diethylcarbamoyl chloride is soluble in ethyl acetate.[7]
AcetoneSolubleA polar aprotic solvent that should dissolve the compound. 3,5-Dinitrobenzoyl chloride is soluble in acetone.[11]
Dimethylformamide (DMF)SolubleOften used as a catalyst or solvent in reactions involving acyl chlorides, indicating solubility.[12]
Acetonitrile (MeCN)SolubleA polar aprotic solvent commonly used in organic synthesis.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Reactive Will undergo solvolysis. Carbamoyl chlorides hydrolyze in water and react with alcohols.[3][4]

Experimental Protocol for Solubility Determination

The high reactivity of diallylcarbamoyl chloride, particularly its moisture sensitivity, necessitates a carefully controlled experimental setup to determine its solubility. The following protocol is a self-validating system designed to yield reliable qualitative to semi-quantitative solubility data.

Safety Precautions
  • Hazard Profile: Diallylcarbamoyl chloride is corrosive and causes severe skin burns and eye damage.[1] It is also combustible.[1]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.

  • Atmosphere: Due to its moisture sensitivity, all experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven-dried and cooled under a stream of inert gas or in a desiccator before use. Solvents must be anhydrous.

Materials and Equipment
  • Diallylcarbamoyl chloride (97% or higher purity)

  • Anhydrous organic solvents (as listed in Table 2)

  • Oven-dried glass vials with PTFE-lined screw caps

  • Gas-tight syringes and needles

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Vortex mixer or magnetic stirrer with stir bars

  • Analytical balance

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Place a small, oven-dried magnetic stir bar into each labeled vial. Purge each vial with inert gas for several minutes.

  • Solvent Addition: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of the selected anhydrous solvent to each corresponding vial under a positive pressure of inert gas.

  • Solute Addition (Initial): In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of diallylcarbamoyl chloride (e.g., 10 mg) and add it to the first vial.

  • Equilibration: Tightly cap the vial and stir the mixture vigorously at a constant, ambient temperature for a predetermined time (e.g., 30 minutes) to ensure equilibrium is approached.

  • Observation (Qualitative): Visually inspect the vial for any undissolved solute.

    • Soluble: If the solution is clear with no visible particles, the compound is soluble at that concentration.

    • Insoluble/Partially Soluble: If the solution is cloudy or contains visible solid particles, the compound is not fully soluble.

  • Incremental Addition (Semi-Quantitative):

    • If the compound dissolved completely in the previous step, add another pre-weighed increment (e.g., 10 mg) of diallylcarbamoyl chloride to the same vial.

    • Repeat steps 4 and 5.

    • Continue this incremental addition until undissolved solid remains after equilibration. The approximate solubility can be calculated based on the total mass of solute that fully dissolved in the known volume of solvent.

  • Data Recording: Record all observations, including the mass of solute added and the volume of solvent used for each test. Classify the solubility as "Soluble" (> X mg/mL), "Partially Soluble," or "Insoluble" (< Y mg/mL).

This systematic approach ensures that the determination of solubility is not compromised by the compound's reactivity, providing trustworthy results for reaction planning.

Visualizing the Process and Principles

Diagrams can effectively illustrate complex workflows and abstract concepts, enhancing comprehension for researchers.

G cluster_prep Preparation cluster_exp Experiment cluster_decision Analysis cluster_outcome Outcome prep1 Oven-dry Glassware prep2 Purge with Inert Gas prep1->prep2 exp1 Add Anhydrous Solvent (1 mL) prep2->exp1 exp2 Add Diallylcarbamoyl Chloride (10 mg) exp1->exp2 exp3 Equilibrate (Stir 30 min) exp2->exp3 exp4 Visual Observation exp3->exp4 decision Clear Solution? exp4->decision outcome1 Record as 'Soluble' decision->outcome1 Yes outcome2 Record as 'Insoluble' / Saturated decision->outcome2 No outcome1->exp2 Add more solute

Caption: Experimental workflow for determining the solubility of diallylcarbamoyl chloride.

G cluster_solute Diallylcarbamoyl Chloride cluster_solvents Solvent Types solute (Allyl)₂N-C(=O)Cl nonpolar_part Nonpolar Allyl Groups solute->nonpolar_part polar_part Polar Carbamoyl Chloride Group solute->polar_part nonpolar_solvent Nonpolar Aprotic (e.g., Toluene) nonpolar_part->nonpolar_solvent van der Waals Forces (Favorable Interaction) polar_part->nonpolar_solvent Mismatched Polarity (Weak Interaction) polar_solvent Polar Aprotic (e.g., DCM, Acetone) polar_part->polar_solvent Dipole-Dipole Interactions (Favorable Interaction)

Caption: Intermolecular forces governing the solubility of diallylcarbamoyl chloride.

Conclusion

Diallylcarbamoyl chloride is a reactive intermediate whose solubility is dictated by the interplay of its polar carbamoyl chloride group and its nonpolar allyl substituents. It is predicted to be soluble in a wide range of common aprotic organic solvents, from nonpolar hydrocarbons to polar solvents like DMSO. Crucially, it is reactive towards protic solvents such as water and alcohols, undergoing solvolysis rather than dissolution. The experimental protocol outlined in this guide provides a robust and safe framework for researchers to empirically determine its solubility, ensuring the successful design and execution of synthetic routes that employ this versatile reagent.

References

Technical Guide to the Safe Handling of Diallylcarbamyl Chloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

Diallylcarbamyl chloride (CAS No. 25761-72-2) is a valuable carbamoyl chloride reagent utilized in organic synthesis and medicinal chemistry research.[1] Its utility lies in its ability to introduce the diallylcarbamoyl functional group into target molecules, a common step in the development of novel chemical entities.[1] However, as with all acyl chlorides and reactive carbamoyl chlorides, its chemical properties necessitate a comprehensive understanding and strict adherence to safety protocols to mitigate risks to personnel and infrastructure.

This guide is intended for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the hazards associated with this compound and establishes a framework for its safe handling, storage, and disposal. The protocols described herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental design.

Section 2: Hazard Identification and Physicochemical Properties

A foundational principle of laboratory safety is a thorough understanding of a reagent's intrinsic properties. This compound is a combustible, corrosive liquid that requires handling with significant care.[2][3]

Physicochemical Data Summary

The key quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 25761-72-2[4][5][6]
Molecular Formula C₇H₁₀ClNO[4][5][6]
Molecular Weight 159.61 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 214-220 °C[4][6]
Density 1.069 g/mL at 25 °C[4][6]
Flash Point 85.6 °C (186.0 °F) - closed cup
Storage Temperature 2-8 °C[6]
GHS Hazard Profile

The Globally Harmonized System (GHS) classification for this compound underscores its primary hazard as a corrosive substance.

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion 1B
alt text
Danger H314: Causes severe skin burns and eye damage.[6]

The causality behind the H314 statement is the high reactivity of the acyl chloride moiety. Upon contact with nucleophiles such as water (e.g., moisture on skin or in the eyes) or alcohols, it can hydrolyze, potentially forming diallylamine and hydrochloric acid, which is highly corrosive. This reactivity also extends to other nucleophilic functional groups present in biological tissues.

Section 3: Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Approach

Exposure prevention is paramount and is best achieved through the hierarchy of controls. While elimination or substitution of such a reactive intermediate is often not feasible, a combination of robust engineering controls and appropriate PPE is mandatory.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (SOPs & Training) Eng->Admin reinforces PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE dictates use of

Caption: Hierarchy of Controls for managing chemical risk.

Engineering Controls: The Primary Barrier

All manipulations of this compound that could result in aerosol or vapor generation must be performed inside a certified chemical fume hood.[2][7] The fume hood acts as the primary containment, protecting the user from inhaling corrosive vapors and preventing the contamination of the general laboratory environment. The workspace must also have immediate access to a safety shower and an eyewash station.[3][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from splashes or unforeseen exposures.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[9] For procedures with a higher risk of splashing, such as transfers of larger volumes (>50 mL), a full-face shield must be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the reactive nature of acyl chlorides, double-gloving with compatible materials (e.g., a nitrile base glove with a butyl rubber or laminate outer glove) is recommended. Gloves must be inspected for tears or holes before each use and removed promptly using the proper technique to avoid cross-contamination.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge should be used by emergency response personnel.[3]

Section 4: Standard Operating Protocol for Handling

This protocol outlines a systematic workflow designed to minimize risk at every stage of handling.

Lab_Workflow Prep 1. Preparation (Review SDS, Assemble PPE) Handling 2. Handling in Fume Hood (Weighing, Dispensing) Prep->Handling Reaction 3. Reaction & Quenching (Controlled Addition) Handling->Reaction Decon 4. Decontamination (Glassware, Surfaces) Reaction->Decon Waste 5. Waste Disposal (Segregate Hazardous Waste) Decon->Waste

Caption: Standard laboratory workflow for hazardous reagents.

Step-by-Step Methodology:

  • Preparation: Before entering the lab, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Don all required PPE as specified in Section 3.2. Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (especially water and strong bases).[2][7]

  • Aliquotting and Dispensing: Conduct all transfers within the fume hood. Use a syringe or cannula for liquid transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture. This preserves the reagent's integrity and prevents the release of corrosive HCl gas.

  • Reaction: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, as the reaction may be exothermic. Ensure the reaction vessel is equipped with adequate cooling and stirring.

  • Quenching and Work-up: Unreacted this compound must be quenched safely. Slowly add the reaction mixture to a separate vessel containing a suitable quenching agent (e.g., a cold, stirred solution of sodium bicarbonate). Be prepared for gas evolution (CO₂).

  • Decontamination: All glassware that has come into contact with the reagent must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone) in the fume hood, then carefully quench the rinsate. Subsequently, wash the glassware with soap and water.

  • Waste Disposal: All materials contaminated with this compound, including disposable syringes, contaminated PPE, and absorbent materials from cleanups, are considered hazardous waste.[10] They must be collected in a clearly labeled, sealed, and compatible waste container for disposal by a licensed hazardous waste management service.[11][12]

Section 5: Emergency Procedures

Preparedness is critical for mitigating the consequences of an incident.

Spill Response

Caption: Decision flowchart for chemical spill response.

Minor Spill (Contained within a fume hood, <100mL):

  • Alert personnel in the immediate area.

  • Ensure full PPE is worn, including respiratory protection if vapors are significant.

  • Do NOT use water. [13] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[13]

  • Starting from the outside and working inward, carefully sweep the absorbed material into a designated, labeled hazardous waste container.[14]

  • Wipe the area with a cloth dampened with an appropriate solvent (e.g., acetone), and place the cloth in the hazardous waste container.

  • Ventilate the area thoroughly after cleanup is complete.[13]

Major Spill (Outside a fume hood, >100mL, or any spill you are not comfortable handling):

  • Evacuate the immediate area.

  • Alert laboratory personnel and activate the nearest fire alarm if the spill poses a fire or inhalation hazard.

  • Close the laboratory doors and prevent re-entry.

  • Contact your institution's Environmental Health & Safety (EHS) emergency line and provide details of the spill.

Exposure and First Aid

Immediate and correct first aid is critical to minimizing injury.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[6][11] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[10][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [10][11][15] If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire Response

This compound is a combustible liquid with a flash point of 85.6 °C.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[15]

  • Unsuitable Media: DO NOT USE WATER. Carbamoyl chlorides react with water, which can exacerbate the situation and produce corrosive hydrogen chloride gas.[13][16]

  • Hazards in a Fire: Fire may produce poisonous and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[7][15] Containers may explode when heated.[3][16] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[7][15]

Section 6: Storage and Waste Management

Proper Storage

Proper storage is essential for maintaining reagent quality and preventing hazardous situations.

  • Temperature: Store in a refrigerator at 2-8 °C.[6]

  • Atmosphere: Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[2][7]

  • Location: Store in a designated area for corrosive materials, away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[2][7]

Waste Management

All waste streams containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix carbamoyl chloride waste with other waste streams. Keep it in a dedicated, properly labeled container.

  • Containerization: Use a robust, sealed container that is compatible with the chemical.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor. Follow all local, state, and federal regulations.[10][17]

Section 7: Conclusion

This compound is a potent synthetic reagent whose utility is matched by its hazardous properties. Its safe use hinges on a disciplined approach that integrates a thorough understanding of its reactivity, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling and emergency response. By treating this reagent with the respect it demands, researchers can effectively leverage its synthetic potential while ensuring a safe laboratory environment for themselves and their colleagues.

References

Diallylcarbamoyl Chloride: A Gateway to Novel Heterocyclic Architectures for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylcarbamoyl chloride has emerged as a versatile and powerful precursor in modern organic synthesis, extending far beyond its traditional role as a simple carbamoylating agent. This technical guide delves into the unique reactivity of this reagent, focusing on how the strategic manipulation of its diallyl moiety can unlock novel and complex heterocyclic scaffolds of significant interest in drug discovery. We will explore the foundational chemistry of diallylcarbamoyl chloride, from its synthesis and handling to its core reactivity. The guide will then transition to advanced applications, providing detailed, field-proven protocols for leveraging the diallyl groups in powerful synthetic transformations such as ring-closing metathesis (RCM) and tandem cascade reactions. Through a comprehensive examination of the literature and presentation of practical experimental methodologies, this document aims to equip researchers with the knowledge and tools to effectively utilize diallylcarbamoyl chloride as a key building block in the synthesis of innovative molecular entities with therapeutic potential.

Introduction: Beyond a Simple Carbamoylating Agent

Carbamoyl chlorides are a well-established class of reagents in organic synthesis, primarily employed for the introduction of the carbamoyl functional group to create ureas and carbamates.[1] Diallylcarbamoyl chloride, with its two reactive allyl groups appended to the nitrogen atom, presents a unique opportunity for synthetic chemists to move beyond simple functional group installation and into the realm of complex molecular architecture construction. The presence of these olefinic appendages within the carbamoyl framework provides latent reactivity that can be unleashed through a variety of modern synthetic methods.

This guide will demonstrate that diallylcarbamoyl chloride is not merely a reagent for creating static diallyl-substituted ureas and carbamates, but rather a versatile precursor for the synthesis of novel, densely functionalized heterocyclic compounds. The strategic exploitation of the diallyl groups through reactions like ring-closing metathesis (RCM) opens a direct and efficient pathway to valuable five-membered nitrogen-containing rings, which are prevalent motifs in a vast array of biologically active natural products and pharmaceutical agents.[2]

We will begin by covering the essential foundational knowledge, including the synthesis, properties, and safe handling of diallylcarbamoyl chloride. Subsequently, we will explore its core reactivity, focusing on the predictable nucleophilic substitution at the carbonyl carbon. The main thrust of this guide will then be dedicated to the advanced synthetic applications that leverage the unique reactivity of the diallyl moiety, providing detailed protocols and mechanistic insights to empower researchers in their own synthetic endeavors.

Foundational Knowledge: Synthesis, Properties, and Safe Handling

Synthesis of Diallylcarbamoyl Chloride

Diallylcarbamoyl chloride is typically synthesized through the reaction of diallylamine with phosgene or a phosgene equivalent, such as triphosgene. This reaction should be performed with caution in a well-ventilated fume hood due to the high toxicity of phosgene and its analogues.

Diagram of Diallylcarbamoyl Chloride Synthesis:

G Diallylamine Diallylamine reaction + Diallylamine->reaction Phosgene Phosgene (or equivalent) Phosgene->reaction Diallylcarbamoyl_Chloride Diallylcarbamoyl Chloride HCl HCl reaction->Diallylcarbamoyl_Chloride reaction->HCl

Caption: Synthesis of diallylcarbamoyl chloride from diallylamine.

Physicochemical Properties

A summary of the key physicochemical properties of diallylcarbamoyl chloride is presented in the table below for quick reference.

PropertyValue
CAS Number 25761-72-2[3]
Molecular Formula C₇H₁₀ClNO[3]
Molecular Weight 159.61 g/mol [3]
Boiling Point 214-220 °C[3]
Density 1.069 g/mL at 25 °C[3]
Refractive Index n20/D 1.48[3]
Flash Point 86 °C[3]
Safety and Handling

Diallylcarbamoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

  • Corrosivity: It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: The compound reacts with water and moisture in the air to release hydrogen chloride gas. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place.

  • Inhalation: Avoid inhaling vapors or dust. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: The Carbamoyl Chloride Moiety

The primary and most well-established reactivity of diallylcarbamoyl chloride stems from the electrophilic nature of the carbonyl carbon. This allows for facile nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable diallyl-substituted ureas and carbamates, respectively.

Diagram of Core Reactivity:

G DACC Diallylcarbamoyl Chloride Urea Diallylurea Derivative DACC->Urea Carbamate Diallylcarbamate Derivative DACC->Carbamate Amine R₂NH Amine->DACC Nucleophilic Attack Alcohol R'OH Alcohol->DACC Nucleophilic Attack

Caption: Core reactivity of diallylcarbamoyl chloride.

Synthesis of Diallylureas

The reaction of diallylcarbamoyl chloride with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) provides a straightforward route to N,N-diallyl-N'-substituted ureas.

Experimental Protocol: General Procedure for the Synthesis of a Diallylurea

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C.

  • Addition: Slowly add a solution of diallylcarbamoyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred amine solution via a syringe or dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired diallylurea.

Synthesis of Diallylcarbamates

Similarly, diallylcarbamates can be readily prepared by reacting diallylcarbamoyl chloride with alcohols or phenols in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of a Diallylcarbamate

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine, or sodium hydride for less reactive alcohols) in an anhydrous aprotic solvent at the appropriate temperature (typically 0 °C to room temperature).

  • Addition: Add diallylcarbamoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure diallylcarbamate.

Advanced Synthetic Applications: Unleashing the Power of the Diallyl Moiety

The true synthetic potential of diallylcarbamoyl chloride lies in the subsequent transformations of the diallyl-containing products. The two allyl groups can participate in a variety of powerful carbon-carbon bond-forming reactions, most notably ring-closing metathesis (RCM), to construct novel heterocyclic frameworks.

Ring-Closing Metathesis (RCM) for the Synthesis of 2,5-Dihydropyrrole Derivatives

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds. Diallylureas and diallylcarbamates, readily prepared from diallylcarbamoyl chloride, are excellent substrates for RCM, providing a direct and atom-economical route to 1-carbamoyl-2,5-dihydropyrroles. These dihydropyrrole structures are valuable building blocks for the synthesis of more complex nitrogen-containing heterocycles, including pyrrolidines, pyrroles, and various alkaloids.[2][4]

Diagram of RCM of a Diallylurea:

G Diallylurea Diallylurea Derivative reaction RCM Diallylurea->reaction Grubbs_Catalyst Grubbs' Catalyst (e.g., 2nd Gen.) Grubbs_Catalyst->reaction cat. Dihydropyrrole 1-Carbamoyl-2,5-dihydropyrrole Derivative Ethylene Ethylene (g) reaction->Dihydropyrrole reaction->Ethylene

Caption: RCM of a diallylurea to form a 2,5-dihydropyrrole.

Experimental Protocol: Ring-Closing Metathesis of a Diallylurea

  • Preparation: Dissolve the diallylurea substrate (1.0 eq.) in a degassed, anhydrous solvent such as dichloromethane or toluene. The concentration is typically in the range of 0.01-0.1 M to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Addition: Add a solution of a Grubbs-type ruthenium catalyst (e.g., Grubbs' 2nd generation catalyst, 1-5 mol%) in the same degassed solvent to the substrate solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere. The reaction is often driven to completion by the evolution of ethylene gas. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether or by bubbling air through the solution to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the 2,5-dihydropyrrole product.

Table of Representative RCM Substrates and Products:

Substrate (from Diallylcarbamoyl Chloride)ProductPotential Applications
N-Benzyl-N',N'-diallylurea1-Benzoyl-2,5-dihydro-1H-pyrrolePrecursor for alkaloids and other bioactive molecules.
O-Phenyl diallylcarbamatePhenyl 2,5-dihydro-1H-pyrrole-1-carboxylateIntermediate for the synthesis of functionalized pyrrolidines.
N-(4-Methoxyphenyl)-N',N'-diallylurea1-(4-Methoxyphenylcarbamoyl)-2,5-dihydropyrroleBuilding block for medicinal chemistry programs.
Tandem Reactions: RCM-Diels-Alder for Bicyclic Architectures

The 2,5-dihydropyrrole products of RCM are themselves versatile intermediates. The endocyclic double bond can participate in further transformations, such as the Diels-Alder reaction, to rapidly construct complex bicyclic scaffolds.[5][6][7] This tandem RCM-Diallyl-Alder approach provides a powerful strategy for increasing molecular complexity in a highly controlled manner.

Diagram of a Tandem RCM-Diels-Alder Reaction:

G Diallylurea Diallylurea Derivative RCM RCM Diallylurea->RCM Dihydropyrrole 2,5-Dihydropyrrole Intermediate RCM->Dihydropyrrole Diels_Alder Diels-Alder Dihydropyrrole->Diels_Alder Bicyclic_Product Bicyclic Urea Derivative Diels_Alder->Bicyclic_Product Dienophile Dienophile Dienophile->Diels_Alder

Caption: Tandem RCM-Diels-Alder sequence.

This strategy allows for the creation of diverse molecular frameworks by varying both the initial amine or alcohol used to react with diallylcarbamoyl chloride and the dienophile employed in the Diels-Alder reaction.

Applications in the Synthesis of Bioactive Molecules: The Case of Epibatidine Analogues

The methodologies described above are not merely academic exercises; they have practical applications in the synthesis of biologically active compounds. For instance, the 2,5-dihydropyrrole core is a key structural feature in many natural products and pharmaceuticals, including analogues of epibatidine. Epibatidine, a potent analgesic, has spurred the development of numerous analogues with improved therapeutic profiles.[3][8][9][10][11] The synthetic routes to these analogues often rely on the construction of the 7-azabicyclo[2.2.1]heptane ring system, which can be accessed through strategies involving intermediates derived from diallylcarbamoyl chloride.

The ability to rapidly generate functionalized 2,5-dihydropyrroles from diallylcarbamoyl chloride provides a valuable entry point for the synthesis of novel epibatidine analogues and other nicotinic acetylcholine receptor modulators.

Conclusion and Future Outlook

Diallylcarbamoyl chloride has proven to be a remarkably versatile precursor for the synthesis of novel and complex heterocyclic compounds. Its utility extends far beyond that of a simple carbamoylating agent, offering a gateway to the rich and diverse chemistry of the diallyl moiety. The ability to seamlessly integrate the formation of ureas and carbamates with powerful C-C bond-forming reactions like ring-closing metathesis and tandem Diels-Alder cycloadditions provides a robust platform for the rapid generation of molecular complexity.

As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of multifunctional building blocks like diallylcarbamoyl chloride will become increasingly important. Future research in this area will likely focus on the development of new cascade reactions originating from diallylcarbamoyl derivatives, the exploration of asymmetric transformations to access chiral heterocyclic scaffolds, and the application of these methodologies to the total synthesis of complex natural products and the development of new therapeutic agents. The foundational knowledge and practical protocols presented in this guide are intended to inspire and enable researchers to harness the full synthetic potential of this remarkable reagent.

References

A Technical Guide to the Spectroscopic Characterization of Diallylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallylcarbamyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the diallylcarbamoyl moiety, a functional group with latent reactivity in its allyl groups. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and for quality control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and comparative data from analogous structures to offer a robust characterization.

Introduction

This compound, with the chemical formula C₇H₁₀ClNO and CAS number 25761-72-2, belongs to the class of carbamoyl chlorides. These compounds are characterized by a carbonyl group bonded to both a chlorine atom and a nitrogen atom. The presence of the two allyl groups on the nitrogen atom of this compound provides unique opportunities for subsequent chemical transformations, making it a versatile building block in the synthesis of complex molecules, including potential pharmaceutical agents and agrochemicals.

Accurate spectroscopic characterization is a cornerstone of modern chemical research, enabling unambiguous structure elucidation and purity assessment. This document serves as a detailed technical resource on the expected spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two equivalent allyl groups. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and carbonyl group, and the vinyl protons will exhibit characteristic splitting patterns due to coupling with adjacent protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.90 - 5.80m2H-CH=CH₂
~5.30 - 5.20m4H-CH=CH₂
~4.10d4HN-CH₂-

Interpretation:

  • The downfield multiplet between 5.90 and 5.80 ppm is assigned to the methine protons of the vinyl groups.

  • The multiplet between 5.30 and 5.20 ppm corresponds to the terminal vinyl protons.

  • The doublet at approximately 4.10 ppm is attributed to the methylene protons adjacent to the nitrogen atom. The coupling to the adjacent vinyl proton results in a doublet.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon is expected to be significantly downfield due to the deshielding effects of the attached oxygen, nitrogen, and chlorine atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165C=O
~132-CH=CH₂
~118-CH=CH₂
~50N-CH₂-

Interpretation:

  • The signal at approximately 165 ppm is characteristic of a carbamoyl chloride carbonyl carbon.

  • The signals around 132 ppm and 118 ppm are assigned to the vinyl carbons.

  • The peak at approximately 50 ppm corresponds to the methylene carbons attached to the nitrogen.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) stretching vibration.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2980, ~2920MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (carbamoyl chloride)
~1645MediumC=C stretch
~1420MediumCH₂ scissoring
~990, ~920Strong=C-H bend (out-of-plane)
~750StrongC-Cl stretch

Interpretation:

  • The very strong absorption band around 1730 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamoyl chloride functionality.

  • The bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the vinyl groups.

  • The absorptions around 1645 cm⁻¹ correspond to the C=C stretching of the allyl groups.

  • The strong bands in the 1000-900 cm⁻¹ region are due to the out-of-plane bending of the vinyl C-H bonds.

  • The C-Cl stretch is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the loss of the chlorine atom and fragmentation of the allyl groups.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
159/161Low[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
124Moderate[M - Cl]⁺
83High[M - Cl - C₃H₄]⁺
41Very High[C₃H₅]⁺ (Allyl cation)

Interpretation:

  • The molecular ion peak ([M]⁺) would be observed at m/z 159 and 161 with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.

  • A significant peak at m/z 124 would result from the loss of the chlorine radical.

  • The base peak is predicted to be at m/z 41, corresponding to the stable allyl cation.

  • Another prominent fragment at m/z 83 could arise from the loss of a propene molecule from the [M - Cl]⁺ fragment.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Acquisition: Acquire the mass spectrum.

cluster_workflow Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Interpretation Structural Elucidation Data->Interpretation

Figure 2: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. While based on predictive models and analysis of analogous compounds, the information presented offers a solid foundation for researchers and scientists working with this reactive intermediate. The detailed protocols and interpretations will aid in the identification, characterization, and quality control of this compound in a laboratory setting. Experimental verification of this data is encouraged to further solidify our understanding of this important chemical building block.

Methodological & Application

Application Notes and Protocols: Diallylcarbamyl Chloride as a Robust and Orthogonal Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Amine Reactivity in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the amine functional group presents a recurring challenge. Its inherent nucleophilicity and basicity, while essential for many desired transformations, can also lead to a host of unwanted side reactions.[1] To choreograph a successful synthetic sequence, chemists must often temporarily mask the amine's reactivity. This is achieved through the use of a "protecting group," a molecular scaffold that is easily installed, stable to a specific set of reaction conditions, and, crucially, can be removed cleanly and selectively when its job is done.[2][3]

Carbamates are among the most reliable and widely used classes of amine protecting groups, with well-known examples including the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group.[2] While indispensable, the deprotection conditions for these groups can limit the scope of subsequent chemical transformations. This guide introduces the diallylcarbamyl (Dac) group, a highly effective carbamate protecting group that offers a distinct and powerful advantage: orthogonality. The Dac group is stable to the acidic, basic, and standard hydrogenolysis conditions used to cleave Boc, Fmoc, and Cbz groups, respectively. Instead, it is selectively removed under exceptionally mild, palladium-catalyzed conditions, providing a valuable tool for complex molecular construction.[4][5][6][7]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the theory, application, and practical execution of using diallylcarbamyl chloride (Dac-Cl) for the protection and subsequent deprotection of primary and secondary amines.

Section 1: The Chemistry and Strategic Value of the Dac Group

The strategic advantage of the Dac group lies in the unique reactivity of its two allyl substituents.[8] These moieties allow for a deprotection pathway that is mechanistically distinct from other common carbamates, forming the basis of its orthogonality.

The Protection Reaction: Formation of the Dac-Amine

The protection of a primary or secondary amine with this compound is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of Dac-Cl.[8] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-NH₂ + (CH₂=CHCH₂)₂NCOCl --(Base)--> R-NH-CO-N(CH₂CH=CH₂)₂ + Base·HCl

Mechanism of Amine Protection with Dac-Cl

Caption: Mechanism of Dac protection of a primary amine.

The Deprotection Reaction: Palladium-Catalyzed Allyl Scission

The cleavage of the Dac group is its defining feature. The process is catalyzed by a Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The catalyst coordinates to the π-system of one of the allyl groups, forming a π-allyl palladium intermediate.[6] This complex is then attacked by a nucleophilic "allyl scavenger," which irreversibly captures the allyl group, releasing the unstable carbamic acid that spontaneously decarboxylates to liberate the free amine.[9][10]

The use of a scavenger is critical to drive the reaction to completion and prevent potential N-allylation byproducts.[11]

Mechanism of Dac Deprotection

G DacAmine Dac-Protected Amine PiAllyl π-Allyl Palladium Intermediate DacAmine->PiAllyl + Pd(0) catalyst PiAllyl->invis1 CarbamicAcid Unstable Carbamic Acid FreeAmine Free Amine (R-NH₂) + CO₂ CarbamicAcid->FreeAmine Decarboxylation ScavengedAllyl Scavenged Allyl Group invis1->CarbamicAcid invis1:e->CarbamicAcid:w + Allyl Scavenger invis1->ScavengedAllyl invis1:e->ScavengedAllyl:w

Caption: Key steps in the palladium-catalyzed deprotection of a Dac-amine.

Section 2: Protocols and Practical Considerations

Successful implementation requires attention to detail in both the protection and deprotection steps. The following protocols provide a robust starting point for a variety of substrates.

Reagent Profile: this compound

Before beginning any experimental work, it is crucial to be familiar with the properties and handling requirements of the key reagent.

PropertyValueReference
CAS Number 25761-72-2[12]
Molecular Formula C₇H₁₀ClNO[12]
Molecular Weight 159.61 g/mol [12]
Appearance Colorless to pale yellow liquid[12]
Boiling Point 214-220 °C[12]
Density 1.069 g/mL at 25 °C[12]
Hazard Codes C (Corrosive)[12]

Safety Note: this compound is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

The overall process involves a simple, two-stage protection/deprotection sequence, which can be integrated into a larger synthetic route.

References

Application Notes & Protocols: Diallylcarbamyl Chloride (Dac-Cl) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Orthogonal Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high purity and yield. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape, the quest for novel protecting groups with unique cleavage conditions continues, driven by the need for greater flexibility in synthesizing complex and modified peptides. The diallylcarbamoyl (Dac) group, an allyl-based amine protecting group, emerges as a compelling alternative, offering true orthogonality to both acid- and base-labile protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2]

The Dac group is introduced to the N-terminus of an amino acid using diallylcarbamoyl chloride (Dac-Cl). Its defining feature is its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1] Instead, the Dac group is selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.[3][4] This unique deprotection mechanism opens up new avenues for complex peptide architectures, including the on-resin synthesis of cyclic and branched peptides where multiple orthogonal protecting groups are essential.[1]

This guide provides a comprehensive overview of the diallylcarbamoyl protecting group, from the synthesis of the parent chloride to detailed protocols for its application in peptide synthesis and its subsequent removal. We will delve into the underlying chemical principles, offer a comparative analysis with established protecting groups, and provide practical insights for researchers, scientists, and drug development professionals.

Synthesis of Diallylcarbamyl Chloride (Dac-Cl)

The starting reagent for the introduction of the Dac protecting group is this compound. This reagent can be synthesized from diallylamine and a phosgene equivalent, such as triphosgene, in an inert solvent. The use of triphosgene is generally preferred over phosgene gas due to its solid form and easier handling.

Protocol 1: Synthesis of this compound (Dac-Cl)

Materials:

  • Diallylamine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous triethylamine (TEA) or pyridine

  • Argon or nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of diallylamine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM.

  • Add the diallylamine solution dropwise to the cooled triphosgene solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • The reaction is performed under inert and anhydrous conditions because triphosgene and the resulting this compound are sensitive to moisture.

  • The slow, dropwise addition of the diallylamine solution at 0 °C helps to control the exothermic reaction and prevent the formation of side products.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

N-Protection of Amino Acids with Dac-Cl

The introduction of the Dac group onto the α-amino group of an amino acid follows a standard Schotten-Baumann reaction condition. The amino acid is dissolved in an aqueous basic solution, and the this compound is added to form the N-Dac-amino acid.

Protocol 2: N-Diallylcarbamoylation of Amino Acids

Materials:

  • Amino acid

  • This compound (Dac-Cl)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in 1 M NaOH(aq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equivalents) in dioxane or THF dropwise to the amino acid solution while maintaining the pH between 9 and 10 with the addition of 1 M NaOH.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Dac-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the N-Dac-amino acid with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-Dac-amino acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: N-Protection of Amino Acids

Amino AcidProtecting GroupReagentTypical Yield (%)
GlycineDacDac-Cl/NaOH>90
AlanineDacDac-Cl/NaOH>85
PhenylalanineDacDac-Cl/NaOH>90
LeucineDacDac-Cl/NaOH>88

Note: Yields are estimated based on typical N-protection reactions and may vary depending on the specific amino acid and reaction conditions.

Palladium-Catalyzed Deprotection of the Dac Group

The hallmark of the Dac protecting group is its cleavage under mild, palladium(0)-catalyzed conditions. This deprotection proceeds via a mechanism analogous to the Tsuji-Trost allylation.[3]

Mechanism of Deprotection

The catalytic cycle involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst, typically Pd(PPh₃)₄, undergoes oxidative addition to the allyl group of the Dac-protected amine, forming a π-allylpalladium(II) complex.

  • Nucleophilic Attack: An allyl scavenger, such as phenylsilane or morpholine, attacks the π-allyl-palladium complex.

  • Reductive Elimination: The scavenger transfers the allyl group away from the palladium, regenerating the palladium(0) catalyst and leaving behind an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid spontaneously decarboxylates to release the free amine and carbon dioxide.

Visualization of the Deprotection Mechanism

Deprotection_Mechanism cluster_0 Catalytic Cycle Pd(0) Pd(0) Pi-Allyl-Pd(II) Pi-Allyl-Pd(II) Pd(0)->Pi-Allyl-Pd(II) Dac-Peptide Dac-Peptide Dac-Peptide->Pi-Allyl-Pd(II) Oxidative Addition Pi-Allyl-Pd(II)->Pd(0) Reductive Elimination Allyl-Scavenger Allyl-Scavenger Pi-Allyl-Pd(II)->Allyl-Scavenger Carbamic_Acid Unstable Carbamic Acid Pi-Allyl-Pd(II)->Carbamic_Acid Scavenger Scavenger Scavenger->Pi-Allyl-Pd(II) Nucleophilic Attack Free_Amine Free_Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Palladium-catalyzed deprotection of the Dac group.

Protocol 3: On-Resin Cleavage of the N-Dac Group

This protocol is adapted from established procedures for the deprotection of the similar Alloc group.[4]

Materials:

  • N-Dac protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or Morpholine as an allyl scavenger

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Argon or nitrogen gas

Procedure:

  • Swell the N-Dac protected peptide-resin in anhydrous DCM or DMF for 30 minutes in a peptide synthesis vessel under an inert atmosphere.

  • Drain the solvent.

  • Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and phenylsilane (10-20 equivalents) in anhydrous DCM or DMF.

  • Add the deprotection solution to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction mixture will typically turn from a yellow/orange to a colorless solution.

  • Monitor the deprotection using a colorimetric test (e.g., Kaiser test) to detect the presence of the free amine.

  • If the deprotection is incomplete, repeat steps 3-5.

  • Once complete, drain the deprotection solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove the palladium catalyst and scavenger byproducts.

  • The resin is now ready for the next coupling step.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, efficient Pd(0) source for allylic deprotections.

  • Scavenger: Phenylsilane is an effective and mild allyl scavenger that forms stable silyl ethers with the allyl group, preventing re-allylation of the deprotected amine. Morpholine is another common and effective scavenger.

  • Inert Atmosphere: While some protocols suggest open-flask conditions are possible with more stable catalysts, using an inert atmosphere is good practice to prevent oxidation and deactivation of the Pd(0) catalyst.

Orthogonality and Comparative Analysis

The primary advantage of the Dac group lies in its orthogonality to the most common protecting group strategies in SPPS.[1][2]

Visualization of Orthogonality

Orthogonality Protecting_Groups Protecting Group Cleavage Condition Dac Dac Pd(0) / Scavenger (Neutral) Protecting_Groups->Dac Fmoc Fmoc Base (e.g., Piperidine) Protecting_Groups->Fmoc Boc Boc Strong Acid (e.g., TFA) Protecting_Groups->Boc tBu_Bn Side-chain (tBu, Bn, Trt) Strong Acid (e.g., TFA, HF) Protecting_Groups->tBu_Bn

Caption: Orthogonality of the Dac protecting group.

Comparative Table: Dac vs. Fmoc vs. Boc

FeatureDac (Diallylcarbamoyl)Fmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Cleavage Condition Neutral, Pd(0) catalyst, allyl scavengerMild base (e.g., 20% piperidine in DMF)Strong acid (e.g., TFA in DCM)
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile groupsNot fully orthogonal to acid-labile side-chain protecting groups
Byproducts Allyl-scavenger adduct, CO₂. Palladium removal may be required.Dibenzofulvene-piperidine adductIsobutylene, CO₂
Monitoring Kaiser test for free amineUV absorbance of dibenzofulvene adductKaiser test for free amine
Cost & Handling Catalyst can be expensive and air-sensitive.Reagents are common and relatively inexpensive.TFA is corrosive; HF (for final cleavage) requires special equipment.
Best Suited For Synthesis of complex, modified peptides requiring multiple orthogonal schemes.General SPPS, automated synthesis, acid-sensitive peptides.Synthesis of hydrophobic peptides, some difficult sequences.

Troubleshooting and Practical Considerations

  • Incomplete Deprotection: If the Kaiser test remains negative or weak after the initial deprotection, a second treatment with fresh deprotection solution is recommended. Ensure the Pd(0) catalyst is active and the reaction is performed under an inert atmosphere.

  • Palladium Contamination: Residual palladium can interfere with subsequent reactions or be undesirable in the final product. Thorough washing of the resin after deprotection is crucial. For solution-phase synthesis, palladium scavengers can be employed to remove residual metal.

  • Side Reactions: The primary side reaction to consider is N-allylation of the deprotected amine if the allyl scavenger is not efficient or used in insufficient quantity.

Conclusion

The diallylcarbamoyl (Dac) protecting group represents a valuable addition to the peptide chemist's toolkit. Its unique cleavage mechanism under neutral, palladium-catalyzed conditions provides true orthogonality to standard acid- and base-labile protecting groups. This feature is particularly advantageous for the synthesis of complex peptides, including those with cyclic or branched architectures. While the cost and handling of the palladium catalyst require consideration, the enhanced synthetic flexibility offered by the Dac group makes it a powerful strategy for advanced peptide synthesis and drug development applications.

References

Application Note & Protocol: Diallylcarbamoyl Chloride for the Protection of Primary and Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures.[1][2] The hydroxyl group, ubiquitous in synthetic intermediates, often requires temporary masking due to its nucleophilicity and acidity, which can interfere with a wide range of transformations.[3] Diallylcarbamoyl chloride has emerged as a valuable reagent for this purpose, converting alcohols into stable diallylcarbamate esters.[4]

This guide provides an in-depth analysis and detailed protocols for the reaction of diallylcarbamoyl chloride with primary and secondary alcohols. The resulting diallylcarbamate protecting group offers robust stability across a spectrum of reaction conditions while being amenable to selective cleavage under mild, palladium-catalyzed conditions.[5] This orthogonality makes it an excellent choice in complex synthetic routes where other acid- or base-labile protecting groups are present. We will explore the underlying reaction mechanism, provide field-tested protocols for implementation, and discuss the strategic advantages of this protective strategy for researchers in synthetic chemistry and drug development.

Critical Safety Considerations

Diallylcarbamoyl chloride, as a member of the carbamoyl chloride family, is a hazardous chemical that must be handled with extreme care.[6][7][8]

  • Corrosivity and Toxicity: This reagent is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[6] It can cause severe chemical burns.[8] Inhalation may be toxic and can lead to respiratory irritation, spasm, inflammation, and edema.[6][9]

  • Moisture Sensitivity: Diallylcarbamoyl chloride is highly sensitive to moisture and will react with water to release corrosive hydrogen chloride gas.[4][7] All reactions must be conducted under anhydrous conditions using inert gas (e.g., Argon or Nitrogen).

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a full-face shield.[6]

  • Handling and Disposal: Handle as a corrosive solid in a well-ventilated area, avoiding dust generation.[6] Waste must be disposed of according to local, regional, and national hazardous waste regulations.[7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of an alcohol with diallylcarbamoyl chloride proceeds via a classical nucleophilic addition-elimination mechanism.[10][11] This two-stage process is highly efficient for forming the desired carbamate ester.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diallylcarbamoyl chloride.[12]

  • Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

  • Proton Abstraction: A non-nucleophilic base, typically a tertiary amine such as triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) generated in the final step. This prevents the protonation of the starting alcohol or the product and drives the reaction to completion.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial", color="#202124"];

}

Caption: Nucleophilic Addition-Elimination Mechanism.

Reactivity Profile: Primary vs. Secondary Alcohols

The fundamental mechanism is identical for both primary and secondary alcohols. However, the reaction rate is influenced by sterics.

  • Primary Alcohols: Being less sterically hindered, primary alcohols react more rapidly with diallylcarbamoyl chloride.

  • Secondary Alcohols: The increased steric bulk around the hydroxyl group in secondary alcohols can slow the rate of nucleophilic attack. To compensate, slightly elevated temperatures or longer reaction times may be necessary.

  • Stereochemistry: A significant advantage of this protection method is that the reaction occurs at the O-H bond, leaving the C-O bond of the alcohol intact. Consequently, if the hydroxyl group is attached to a chiral center, its configuration is retained during the protection step.[13]

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints for reaction monitoring via Thin Layer Chromatography (TLC).

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

Objective: To synthesize Benzyl diallylcarbamate.

Materials & Reagents:

  • Benzyl alcohol (1.0 eq)

  • Diallylcarbamoyl chloride (1.1 eq)

  • Triethylamine (TEA, 1.5 eq), freshly distilled

  • 4-Dimethylaminopyridine (DMAP, 0.05 eq), catalyst

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add benzyl alcohol (1.0 eq) and anhydrous DCM to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add triethylamine (1.5 eq), DMAP (0.05 eq), and a solution of diallylcarbamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. The addition should be done dropwise to control the exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC. The starting alcohol spot should disappear and a new, less polar product spot should appear.

  • Workup - Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzyl diallylcarbamate.

Protocol 2: Protection of a Secondary Alcohol (e.g., (S)-1-Phenylethanol)

Objective: To synthesize (S)-1-phenylethyl diallylcarbamate while retaining stereochemical integrity.

Materials & Reagents:

  • (S)-1-Phenylethanol (1.0 eq)

  • Diallylcarbamoyl chloride (1.2 eq)

  • Pyridine (2.0 eq), anhydrous

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere, dissolve (S)-1-phenylethanol (1.0 eq) in anhydrous DCM in an oven-dried flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of diallylcarbamoyl chloride (1.2 eq). The increased stoichiometry accounts for the slower reactivity of the secondary alcohol.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates completion. Gentle heating (e.g., 40 °C) may be applied if the reaction is sluggish.

  • Monitoring: Use TLC (e.g., 15% Ethyl Acetate in Hexanes) to track the consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C and carefully quench with 1 M HCl to neutralize the excess pyridine.

  • Workup - Extraction: Extract the mixture three times with DCM.

  • Workup - Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography to obtain the pure (S)-1-phenylethyl diallylcarbamate.

Summary of Reaction Parameters

ParameterPrimary Alcohol ProtectionSecondary Alcohol ProtectionRationale
Substrate e.g., Benzyl alcohole.g., (S)-1-PhenylethanolPrimary alcohols are less sterically hindered.
Base Triethylamine (TEA) / DMAPPyridine or TEAPyridine can be a better choice for slower reactions.
Solvent Anhydrous DCM, THF, or TolueneAnhydrous DCM or THFAprotic solvents are required to prevent reaction with the chloride.
Temperature 0 °C to Room Temperature0 °C to 40 °CHigher temperature may be needed to overcome steric hindrance.
Reaction Time 2 - 4 hours6 - 12 hoursSecondary alcohols react more slowly.
Typical Yield > 90%80 - 95%Yields are generally high but can be affected by substrate purity.

Synthetic Utility: Orthogonal Deprotection

The primary value of the diallylcarbamate group lies in its unique deprotection conditions, which imparts orthogonality relative to many other common protecting groups.[1][2] While stable to a wide range of acidic, basic, and mild reducing/oxidizing conditions, it can be selectively removed using palladium(0) catalysis.[5]

The deprotection mechanism involves the formation of a π-allyl palladium complex, followed by capture with a nucleophilic scavenger (e.g., dimedone, morpholine, or triethylsilane).[14] This mild and specific cleavage protocol allows for the unmasking of the hydroxyl group without affecting other sensitive functionalities in the molecule.

G

Caption: General workflow for using the diallylcarbamoyl protecting group.

References

Diallylcarbamyl Chloride in the Synthesis of Carbamate-Based Polymers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS >

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of carbamate-based polymers derived from diallylcarbamyl chloride. It is designed for researchers, scientists, and drug development professionals interested in leveraging the unique properties of these polymers for advanced applications, particularly in the realm of drug delivery. This document details the synthesis of the this compound monomer, explores various polymerization techniques, and provides in-depth protocols for post-polymerization modification. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Allyl-Functionalized Carbamate Polymers

Polymers containing pendant allyl groups are a versatile class of materials that have garnered significant attention in the biomedical field.[1][2] These polymers serve as adaptable platforms for a wide range of chemical modifications, enabling the introduction of diverse functionalities and architectures.[3] This adaptability is particularly valuable in applications such as targeted and controlled drug delivery, tissue engineering, and the development of antimicrobial coatings.[1][4]

The carbamate linkage itself is a key structural motif in numerous therapeutic agents and prodrugs due to its high chemical and proteolytic stability, as well as its ability to permeate cell membranes.[5][6][7] By combining the stable carbamate backbone with the reactive pendant allyl groups of this compound, it is possible to create polymers with a unique combination of durability and functionality. These polymers can be tailored to specific applications, a crucial aspect in the development of advanced drug delivery systems.[8]

This guide focuses on carbamate-based polymers synthesized from this compound, a monomer that provides a direct route to polymers with pendant diallylamino groups. These groups are amenable to a variety of post-polymerization modifications, most notably thiol-ene click chemistry, which allows for the efficient and specific attachment of targeting ligands, imaging agents, or therapeutic molecules.[9]

Synthesis of the Monomer: this compound

The synthesis of high-purity this compound is a critical first step in the production of well-defined carbamate-based polymers. While several methods exist for the synthesis of carbamates, the use of phosgene or its derivatives remains a common, albeit hazardous, approach for producing carbamoyl chlorides.[7][10]

A typical laboratory-scale synthesis involves the reaction of diallylamine with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.[11] The reaction should be carried out under anhydrous conditions and in a well-ventilated fume hood due to the toxicity of the reagents.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diallylamine

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Dissolve diallylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM and add the solution to the reaction flask.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred diallylamine solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

PropertyValueReference
Boiling Point 214-220 °C[11][12]
Density 1.069 g/mL at 25 °C[11][12]
Refractive Index n20/D 1.48[11][12]

Polymerization of this compound

The polymerization of diallyl monomers can be challenging due to the potential for degradative chain transfer.[13] However, under appropriate conditions, high molecular weight polymers can be obtained. Both free radical polymerization and controlled radical polymerization techniques can be employed.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers.[14] For diallyl monomers, cyclopolymerization is a key feature, leading to the formation of five- or six-membered rings within the polymer backbone.[15]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the this compound monomer and the radical initiator (e.g., AIBN, 0.1-1 mol%) in the chosen anhydrous solvent in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Argon or Nitrogen).

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir for the specified time (e.g., 24-48 hours).

  • Monitor the polymerization by periodically taking samples and analyzing the monomer conversion by ¹H NMR or gas chromatography (GC).

  • After the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., hexane, diethyl ether).

  • Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[16][17][18]

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers.[19][20] The choice of RAFT agent is crucial for successful polymerization. For diallyl monomers, xanthates or dithiocarbamates can be effective chain transfer agents.[21][22]

Materials:

  • This compound (monomer)

  • RAFT agent (e.g., a suitable dithiocarbamate or xanthate)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Argon or Nitrogen gas

Procedure:

  • Combine the this compound monomer, RAFT agent, and initiator in a Schlenk flask.

  • Add the anhydrous solvent to dissolve the components.

  • Degas the solution using freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at the desired temperature and stir for the required time.

  • Monitor the polymerization kinetics by taking samples at regular intervals and analyzing them by ¹H NMR and gel permeation chromatography (GPC) to determine monomer conversion and the evolution of molecular weight and polydispersity.

  • Terminate the polymerization by cooling the reaction and exposing it to air.

  • Isolate the polymer by precipitation in a suitable non-solvent.

  • Purify the polymer by redissolving and reprecipitating to remove any unreacted monomer and initiator fragments.

  • Dry the final polymer under vacuum.

Post-Polymerization Modification: Thiol-Ene Click Chemistry

A key advantage of polymers derived from this compound is the presence of pendant allyl groups, which are readily available for post-polymerization modification. Thiol-ene click chemistry is a highly efficient and versatile reaction for modifying these polymers.[9][23] This reaction proceeds via a radical-mediated addition of a thiol to an alkene, and it can be initiated by UV light or a radical initiator.[24][25]

Experimental Workflow: Thiol-Ene Modification

Thiol_Ene_Workflow Polymer Poly(this compound) Reaction Thiol-Ene Reaction (UV irradiation or heat) Polymer->Reaction Thiol Thiol-containing molecule (e.g., drug, targeting ligand) Thiol->Reaction Initiator Photoinitiator or Radical Initiator Initiator->Reaction Modified_Polymer Functionalized Polymer Reaction->Modified_Polymer Purification Purification (e.g., dialysis, precipitation) Modified_Polymer->Purification Final_Product Purified Functionalized Polymer Purification->Final_Product

Caption: Workflow for the thiol-ene modification of poly(this compound).

Experimental Protocol: Thiol-Ene Modification of Poly(this compound)

Materials:

  • Poly(this compound)

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or radical initiator (e.g., AIBN)

  • Solvent (e.g., THF, DMF)

  • UV lamp (for photoinitiation)

Procedure:

  • Dissolve the poly(this compound) and the thiol-containing molecule (typically in excess) in the chosen solvent in a quartz reaction vessel.

  • Add the photoinitiator to the solution.

  • Degas the solution with an inert gas for 15-30 minutes.

  • Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature for a specified time.

  • Monitor the reaction progress by ¹H NMR, observing the disappearance of the allyl proton signals and the appearance of new signals corresponding to the thioether linkage.

  • Once the reaction is complete, precipitate the modified polymer in a non-solvent.

  • Purify the functionalized polymer by dialysis or repeated precipitations to remove unreacted thiol and initiator byproducts.

  • Dry the purified polymer under vacuum.

Applications in Drug Delivery

The unique properties of carbamate-based polymers derived from this compound make them highly suitable for drug delivery applications.[26] The stable carbamate backbone provides biocompatibility and resistance to degradation, while the versatile pendant groups allow for the attachment of a wide range of functionalities.

Conceptual Drug Delivery System

A drug delivery system based on these polymers could involve a hydrophobic core for encapsulating poorly water-soluble drugs, and a hydrophilic shell functionalized with targeting ligands. The drug can be either physically encapsulated within the polymer matrix or covalently attached via the pendant groups.

Drug_Delivery_System cluster_nanoparticle Polymer Nanoparticle Core Hydrophobic Core Encapsulated Drug Shell Hydrophilic Shell (Carbamate Polymer Backbone) Targeting_Ligand Targeting Ligand Shell->Targeting_Ligand Covalent Linkage (via Thiol-Ene) PEG PEG Chains (for stealth properties) Shell->PEG Covalent Linkage (via Thiol-Ene)

Caption: Conceptual model of a drug delivery nanoparticle.

Characterization of Polymers

Thorough characterization of the synthesized polymers is essential to ensure they meet the required specifications for their intended application.

TechniqueInformation Obtained
¹H and ¹³C NMR Confirmation of polymer structure, determination of monomer conversion, and analysis of post-polymerization modification.
FTIR Spectroscopy Identification of functional groups present in the monomer and polymer.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.

Conclusion

This compound is a valuable monomer for the synthesis of functional carbamate-based polymers. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these materials. The ability to precisely control the polymer architecture and to introduce a wide range of functionalities through post-polymerization modification makes these polymers a promising platform for the development of next-generation drug delivery systems and other advanced biomedical applications.

References

Application Notes and Protocols for Diallylcarbamoyl Chloride in Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Bioconjugation Toolkit with Diallylcarbamoyl Chloride

The field of bioconjugation, which involves the covalent linking of molecules to biomacromolecules such as proteins and antibodies, is fundamental to the development of targeted therapeutics, diagnostics, and research tools. A prime example of the clinical success of bioconjugation is the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1][2] The efficacy of these complex biomolecules is critically dependent on the chemical strategies used for their assembly. While established methods targeting lysine and cysteine residues are widely used, there is a continuous drive to develop novel reagents that offer unique reactivity, stability, and opportunities for multifunctionalization.

Diallylcarbamoyl chloride (DACC) is a carbamoyl chloride reagent that presents a compelling, albeit largely unexplored, avenue for innovation in bioconjugation.[3] Its bifunctional nature, comprising a reactive carbamoyl chloride group and two allyl moieties, offers a unique two-stage platform for protein modification. The carbamoyl chloride can form a stable covalent bond with nucleophilic amino acid residues, while the allyl groups serve as handles for subsequent bioorthogonal "click" chemistry.[4][5] This application note provides a comprehensive guide to the theoretical and practical aspects of using DACC in bioconjugation, from its fundamental reaction mechanisms to detailed protocols for protein modification and characterization.

Chemical Principles of Diallylcarbamoyl Chloride Reactivity

Diallylcarbamoyl chloride's utility in bioconjugation stems from the distinct reactivity of its two key functional components: the carbamoyl chloride and the diallyl groups.

Primary Conjugation: The Carbamoylation Reaction

The carbamoyl chloride is an electrophilic functional group that readily reacts with nucleophiles.[6] In the context of proteins, the most likely targets for carbamoylation are the primary amino groups of lysine residues and the N-terminus, as well as the sulfhydryl group of cysteine residues.[7][8] The reaction with the ε-amino group of lysine results in the formation of a stable N,N-diallylurea linkage.

The proposed mechanism for the reaction of DACC with a lysine residue on a protein is a nucleophilic acyl substitution. The lone pair of electrons on the primary amine of the lysine side-chain attacks the electrophilic carbonyl carbon of DACC. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable carbamate linkage and the release of hydrochloric acid.

G cluster_reactants Reactants cluster_product Product Protein_Lys Protein-Lys-NH₂ Conjugate Protein-Lys-NH-C(=O)N(CH₂CH=CH₂)₂ Protein_Lys->Conjugate Nucleophilic Attack DACC Cl-C(=O)N(CH₂CH=CH₂)₂ DACC->Conjugate HCl HCl DACC->HCl Elimination

Caption: Reaction of DACC with a protein's lysine residue.

Secondary Conjugation: Bioorthogonal Chemistry of the Allyl Groups

Once the DACC molecule is conjugated to the protein, the two allyl groups become available for a second layer of modification. Allyl groups are known to participate in a variety of bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes.[4][5] This opens up the possibility of attaching a second molecule of interest, such as a drug, a fluorescent dye, or a targeting ligand, in a highly specific manner.

One of the most common reactions involving allyl groups is the palladium-mediated Tsuji-Trost reaction for cysteine allylation.[4] Additionally, the double bond of the allyl group can participate in thiol-ene "click" chemistry, which is a radical-mediated reaction between a thiol and an alkene.[9]

Application Protocols

The following protocols are proposed based on established principles of bioconjugation and the known reactivity of carbamoyl chlorides. Researchers should optimize these protocols for their specific protein and application.

Protocol 1: General Procedure for Protein Carbamoylation with DACC

This protocol describes the general steps for conjugating DACC to a protein, targeting primary amine groups.

Materials:

  • Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4-8.5. Avoid amine-containing buffers like Tris.

  • Diallylcarbamoyl chloride (DACC)

  • Anhydrous, aprotic organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • DACC Stock Solution Preparation: Prepare a stock solution of DACC in the anhydrous organic solvent (e.g., 10-100 mM). This should be done immediately before use due to the moisture sensitivity of DACC.[3]

  • Conjugation Reaction:

    • Add the DACC stock solution to the protein solution dropwise while gently stirring. The molar excess of DACC over the protein will depend on the desired degree of modification and should be empirically determined (a starting point could be a 10- to 50-fold molar excess).

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted DACC. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess DACC and byproducts by purifying the conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Characterize the conjugate by SDS-PAGE to confirm covalent modification.

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

G A Prepare Protein Solution (pH 7.4-8.5) C Mix Protein and DACC (Controlled Stoichiometry) A->C B Prepare Fresh DACC Stock (in anhydrous DMF/DMSO) B->C D Incubate (RT, 1-4h or 4°C, overnight) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate (SDS-PAGE, Mass Spec) F->G

Caption: Workflow for protein conjugation with DACC.

Protocol 2: Secondary "Click" Chemistry Modification of DACC-Conjugated Proteins

This protocol outlines a general approach for the secondary modification of the allyl groups on a DACC-protein conjugate via thiol-ene chemistry.

Materials:

  • DACC-modified protein

  • Thiol-containing molecule of interest (e.g., drug, dye)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Long-wavelength UV lamp (365 nm)

  • Degassed reaction buffer

Procedure:

  • Prepare Reactants:

    • Dissolve the DACC-modified protein in a degassed buffer.

    • Dissolve the thiol-containing molecule and the photoinitiator in a suitable solvent.

  • Thiol-Ene Reaction:

    • Add the thiol-containing molecule and photoinitiator to the DACC-protein solution. A molar excess of the thiol molecule is typically used.

    • Irradiate the reaction mixture with a long-wavelength UV lamp at room temperature for a specified period (e.g., 30-60 minutes).

  • Purification and Characterization:

    • Purify the dual-functionalized conjugate using SEC or dialysis to remove unreacted reagents.

    • Characterize the final product using techniques such as UV-Vis spectroscopy (if the payload is a chromophore), mass spectrometry, and functional assays.

Data Presentation: Key Parameters for DACC Bioconjugation

ParameterRecommended RangeRationale
pH 7.4 - 8.5The primary amine of lysine needs to be deprotonated to be nucleophilic.[10]
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation, while room temperature can increase reaction rates.
DACC:Protein Molar Ratio 10:1 to 50:1This should be optimized to achieve the desired degree of labeling while minimizing protein aggregation.
Reaction Time 1 - 16 hoursLonger reaction times may be necessary at lower temperatures or with less reactive proteins.
Quenching Reagent Tris or GlycineThese contain primary amines that will react with and neutralize excess DACC.

Safety and Handling of Diallylcarbamoyl Chloride

Diallylcarbamoyl chloride is a reactive chemical and should be handled with appropriate safety precautions. While specific toxicity data for DACC is limited, analogous compounds like diethylcarbamoyl chloride are known to be corrosive and may cause severe skin burns and eye damage.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling DACC.[11]

  • Handling: Handle DACC in a well-ventilated fume hood. DACC is moisture-sensitive and will react with water, potentially releasing corrosive gases.[12] Keep the container tightly closed when not in use.

  • Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite, and collect it in a sealed container for hazardous waste disposal.[12]

  • Disposal: Dispose of DACC and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]

Conclusion and Future Perspectives

Diallylcarbamoyl chloride offers a promising, yet underexplored, platform for advanced bioconjugation. Its ability to first modify proteins through a stable carbamate linkage and then introduce allyl handles for subsequent bioorthogonal chemistry provides a powerful tool for creating complex and multifunctional bioconjugates. The protocols and principles outlined in this application note provide a solid foundation for researchers to begin exploring the potential of DACC in their own work. Further research is needed to fully elucidate the reaction kinetics and selectivity of DACC with different proteins and to explore the full range of bioorthogonal reactions that can be performed on the diallyl-functionalized conjugates. The continued development of novel bioconjugation reagents like DACC will undoubtedly play a crucial role in advancing the fields of targeted therapy, diagnostics, and fundamental biological research.

References

Application Note: Synthesis of O-Aryl Diallylcarbamates via Reaction of Diallylcarbamyl Chloride with Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guide for the synthesis of O-aryl diallylcarbamates through the reaction of phenols with diallylcarbamyl chloride. Carbamate moieties are of significant interest in medicinal chemistry and drug development, serving as stable bioisosteres for amide bonds and as key components in prodrug strategies.[1][2][3] This application note outlines the underlying reaction mechanism, offers a robust step-by-step experimental protocol, discusses key parameters for reaction optimization, and addresses critical safety considerations for handling the requisite reagents.

Introduction and Scientific Context

The formation of a carbamate linkage is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical sciences. The carbamate functional group is valued for its high chemical and metabolic stability, which allows it to function as a replacement for the more labile amide bond in peptidomimetics, thereby enhancing drug longevity in vivo.[2] Furthermore, the carbamate group can modulate the physicochemical properties of a parent molecule, improving characteristics such as solubility and bioavailability, making it a powerful tool in prodrug design.[3]

The reaction between a phenol and a carbamoyl chloride, such as this compound, is a direct and efficient method for synthesizing O-aryl carbamates. This process involves the nucleophilic attack of a phenoxide ion on the electrophilic carbonyl carbon of the carbamoyl chloride. The resulting O-aryl diallylcarbamates are not only valuable final products but also versatile intermediates. The presence of the two allyl groups on the nitrogen atom introduces opportunities for further synthetic transformations, such as Claisen rearrangements or their use as readily cleavable protecting groups.[4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of an O-aryl diallylcarbamate from a phenol and this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Deprotonation of Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base. This generates a phenoxide anion, which is a significantly stronger nucleophile than the neutral phenol. The delocalization of the negative charge into the aromatic ring slightly reduces the nucleophilicity of the phenoxide compared to an alkoxide, but it remains sufficiently reactive for this transformation.[5][6]

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Formation of Byproduct: The expelled chloride ion combines with the protonated base (or the cation from an inorganic base) to form a salt byproduct (e.g., triethylammonium chloride, sodium chloride).

The overall transformation is thermodynamically favorable and typically proceeds to completion under appropriate conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + B: Base Base (B:) ProtonatedBase Protonated Base (BH⁺) Base->ProtonatedBase + H⁺ CarbamylChloride Diallylcarbamyl Chloride Tetrahedral Tetrahedral Intermediate Phenoxide->Tetrahedral + this compound Carbamate O-Aryl Diallylcarbamate Tetrahedral->Carbamate - Cl⁻ Salt Salt (BHCl) ProtonatedBase->Salt + Cl⁻

Caption: Generalized mechanism for base-mediated carbamate formation.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various phenolic substrates. Researchers should perform small-scale trials to optimize conditions for their specific system.

Materials and Equipment
  • Reagents:

    • Phenol substrate (1.0 equiv)

    • This compound (1.1-1.2 equiv)

    • Base (e.g., Triethylamine (1.2 equiv), Potassium Carbonate (1.5 equiv), or Sodium Hydride (60% dispersion in oil, 1.2 equiv))

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septa and needles for inert atmosphere techniques

    • Schlenk line or balloon with an inert gas (Nitrogen or Argon)

    • Ice bath

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Equipment for purification (e.g., flash chromatography system)

Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 equiv).

  • Dissolution: Add the chosen anhydrous solvent (e.g., THF) to dissolve the phenol completely.

  • Base Addition:

    • For liquid bases (e.g., Triethylamine): Add the base (1.2 equiv) dropwise to the stirred solution at room temperature.

    • For solid bases (e.g., K₂CO₃ or NaH): Cool the flask to 0 °C in an ice bath. Add the base portion-wise, exercising extreme caution with NaH due to hydrogen gas evolution. Allow the mixture to stir for 15-30 minutes to ensure complete deprotonation.

  • Reagent Addition: While maintaining the temperature at 0 °C, add this compound (1.1 equiv) dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Cool the flask in an ice bath and carefully quench the reaction by adding deionized water (or saturated aq. NH₄Cl if NaH was used).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure O-aryl diallylcarbamate.[2]

Workflow Setup 1. Setup (Phenol in dry flask under N2/Ar) Dissolve 2. Dissolve (Add anhydrous solvent) Setup->Dissolve Base 3. Add Base (e.g., Et3N or NaH at 0 °C) Dissolve->Base Reagent 4. Add this compound (Dropwise at 0 °C) Base->Reagent React 5. React (Warm to RT, stir 2-16h) Reagent->React Monitor 6. Monitor (TLC) React->Monitor Workup 7. Workup (Quench, Extract, Wash, Dry) Monitor->Workup Purify 8. Purify (Column Chromatography or Recrystallization) Workup->Purify Product Pure O-Aryl Diallylcarbamate Purify->Product

Caption: Standard experimental workflow for carbamate synthesis.

Optimization and Troubleshooting

  • Choice of Base: The base is critical. Strong bases like NaH are effective but require stringent anhydrous conditions. Tertiary amines like triethylamine or pyridine are often sufficient, acting as both a proton scavenger and a nucleophilic catalyst.[7][8] For sensitive substrates, milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, though they may require longer reaction times or gentle heating.

  • Substrate Reactivity: Electron-withdrawing groups on the phenol increase its acidity, facilitating deprotonation but decreasing the nucleophilicity of the resulting phenoxide. Conversely, electron-donating groups decrease acidity but increase the phenoxide's nucleophilicity. Adjusting base strength and reaction time may be necessary.

  • Low Yield: If the reaction is sluggish or yields are low, consider using a more polar aprotic solvent like DMF (use with caution as it can be difficult to remove) or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure the this compound is of high purity, as hydrolysis can reduce its effectiveness.

  • Side Reactions: The primary side reaction is hydrolysis of the this compound by trace amounts of water. Always use anhydrous solvents and maintain an inert atmosphere to minimize this.

Representative Reaction Data

The following table provides illustrative conditions for the synthesis of various O-aryl diallylcarbamates. Yields are highly dependent on the specific substrate and purification efficiency.

Phenol SubstrateBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
PhenolEt₃N (1.2)DCM0 to RT485-95
4-MethoxyphenolK₂CO₃ (1.5)AcetonitrileRT690-98
4-NitrophenolNaH (1.2)THF0 to RT280-90
2,6-DimethylphenolNaH (1.2)THFRT to 401270-85

Critical Safety Precautions

Trustworthiness in science begins with safety. this compound and related carbamoyl chlorides are hazardous reagents that must be handled with appropriate care.

  • Hazard Profile: this compound is a corrosive, moisture-sensitive liquid. Carbamoyl chlorides as a class are suspected carcinogens, are harmful if swallowed or inhaled, and can cause severe skin and eye irritation.[9][10][11]

  • Handling: All manipulations must be conducted in a certified chemical fume hood.[9] Avoid breathing vapors or mist.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[10][12]

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and strong bases.[9][10]

  • Spill and Waste: In case of a spill, absorb with an inert material like sand or soda ash and place in a sealed container for hazardous waste disposal.[12] Do not use water for cleanup.[12] Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes & Protocols: Diallylcarbamyl Chloride as a Safety-Catch Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid assembly of complex molecules and chemical libraries.[1] The choice of linker, the molecular entity connecting the substrate to the insoluble support, is paramount to the success of any solid-phase strategy.[2][3] This guide introduces the Diallylcarbamyl (DAC) chloride linker system, a versatile "safety-catch" linker designed for enhanced stability and orthogonal cleavage. Safety-catch linkers are distinguished by their need for a discrete activation step to render them labile for cleavage, offering superior stability during multi-step syntheses compared to traditionally acid- or base-labile linkers.[4][5] Herein, we detail the mechanistic principles, strategic advantages, and comprehensive, field-tested protocols for the application of diallylcarbamyl chloride in solid-phase synthesis.

Introduction: The Rationale for a Safety-Catch Approach

In solid-phase synthesis, a substrate is covalently anchored to a polymeric resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[6] The linker's role is dual: it must be robust enough to withstand all synthetic transformations, yet permit the clean and high-yielding release of the final product.[2]

Traditional linkers often present a compromise between stability and cleavage efficiency. Highly labile linkers risk premature cleavage and loss of product, while overly stable linkers may require harsh cleavage conditions (e.g., strong acids like anhydrous HF) that can degrade the target molecule.[7]

The "safety-catch" linker paradigm resolves this challenge.[4][5] These linkers remain inert throughout the synthesis until a specific, orthogonal chemical transformation "activates" them for cleavage under mild conditions. The Diallylcarbamyl (DAC) system is an exemplary implementation of this principle. The allyl groups on the carbamyl nitrogen serve as robust protecting groups. They are stable to a wide range of reagents but can be selectively removed via palladium catalysis. This deprotection event unmasks a reactive carbamic acid precursor, triggering the release of the target molecule.

Key Advantages of the DAC Linker System:
  • Orthogonality: The Pd(0)-mediated deallylation is orthogonal to most common protecting group strategies used in peptide (Fmoc/Boc) and small molecule synthesis.

  • Enhanced Stability: The diallylated carbamate linkage is exceptionally stable to both acidic and basic conditions that would cleave many standard linkers.

  • Mild Cleavage Conditions: Final product release occurs under neutral or mildly acidic/basic conditions post-activation, preserving sensitive functional groups.

  • Versatility: The DAC linker can be used to immobilize a variety of nucleophiles, including alcohols, phenols, and amines, to generate carboxylic acids, amides, and other functionalities upon cleavage.

Principle and Mechanism of the DAC Linker

The DAC linker strategy is a two-stage process involving an inert linkage during synthesis and a chemically triggered release.

  • Immobilization: this compound is reacted with a hydroxyl-functionalized resin (e.g., Wang or hydroxymethyl polystyrene resin) to form a stable, resin-bound carbamate. The first building block, typically containing a primary amine or alcohol, is then attached.

  • Synthesis: The resin-bound substrate undergoes the desired synthetic transformations. The DAC linker remains inert.

  • Activation (Deallylation): The two allyl groups are removed using a palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a scavenger, such as phenylsilane or dimedone.

  • Cleavage (Release): The resulting N-unsubstituted carbamate is unstable. Depending on the nature of the attached molecule, it spontaneously decomposes or undergoes mild hydrolysis to release the desired product, liberating the resin for potential recycling.

Below is a diagram illustrating the core mechanism of the DAC safety-catch linker.

DAC_Mechanism cluster_attach 1. Immobilization & Loading Resin Hydroxymethyl Resin (e.g., Wang) Stable Stable Resin-Bound Substrate (Synthesis Phase) Resin->Stable 1. DAC-Cl, Base 2. R-XH (Substrate) DAC_Cl Diallylcarbamyl Chloride Activation Activation [Pd(0), Scavenger] Stable->Activation Unstable Unstable Carbamic Acid Intermediate Activation->Unstable Deallylation Product Cleaved Product (Purification) Unstable->Product Spontaneous Release Resin_Free Spent Resin Unstable->Resin_Free

Caption: Mechanism of the DAC safety-catch linker.

Safety and Handling of this compound

This compound is a reactive chemical and must be handled with appropriate precautions in a chemical fume hood.

  • Hazard Profile: Classified as a corrosive substance. Causes severe skin burns and eye damage.[8] It is moisture-sensitive and will decompose on contact with water or moist air, potentially releasing corrosive gases like HCl.[9][10]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, alcohols, and amines in storage and handling, except under controlled reaction conditions.[10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[12][13]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area (recommended 2-8°C).[8][10]

  • Spill & Disposal: In case of a spill, evacuate the area and use an absorbent material to contain it. Do not use water.[12] Dispose of the chemical and contaminated materials as hazardous waste according to local regulations.

Detailed Experimental Protocols

The following protocols provide a framework for using the DAC linker. Researchers should optimize conditions based on their specific resin and substrate.

Experimental Workflow Overview

DAC_Workflow Start Start Swell Protocol 1A: Swell Resin Start->Swell Attach_Linker Protocol 1B: Attach DAC Linker Swell->Attach_Linker Wash_1 Wash & Dry Resin Attach_Linker->Wash_1 Load_Substrate Protocol 2: Load Substrate Wash_1->Load_Substrate Wash_2 Wash & Cap Load_Substrate->Wash_2 Synthesize Protocol 3: Perform Synthesis Wash_2->Synthesize Activate Protocol 4A: Activate (Deallylate) Synthesize->Activate Cleave Protocol 4B: Cleave & Collect Activate->Cleave Purify Purify Product (e.g., HPLC) Cleave->Purify End End Purify->End

Caption: General experimental workflow for SPOS using the DAC linker.

Protocol 1: Immobilization of DAC Linker onto Hydroxymethyl Resin

This protocol describes the attachment of this compound to a resin bearing hydroxyl groups, such as Wang or hydroxymethyl polystyrene resin.

  • Rationale: The hydroxyl groups of the resin act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbamoyl chloride to form a stable carbamate ester bond. Pyridine or DIPEA is used as a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

  • Hydroxymethyl-functionalized resin (e.g., Wang resin, 100-200 mesh, ~1.0 mmol/g loading)

  • This compound (DAC-Cl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the resin (1.0 g) in the synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[14] Drain the solvent.

  • Linker Attachment:

    • Dissolve DAC-Cl (3.0 eq. relative to resin loading) in anhydrous DCM (8 mL).

    • Add anhydrous pyridine (3.5 eq.) to the solution.

    • Add the solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours. The resin is now ready for substrate loading.

Protocol 2: Loading of an Amine-Containing Substrate

This protocol is for attaching a molecule with a primary amine. The principle can be adapted for alcohols or other nucleophiles.

  • Rationale: This describes the formation of a urea linkage. The reaction is typically slower than the initial linker attachment and may require activation or catalysis.

Materials:

  • DAC-functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid or other amine substrate (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (6.0 eq.)

Procedure:

  • Resin Swelling: Swell the DAC-functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes. Drain the solvent.

  • Loading Reaction:

    • Dissolve the amine substrate (3.0 eq.) in anhydrous DMF (8 mL).

    • Add DIPEA (6.0 eq.) to the solution.

    • Add the solution to the swollen resin and agitate at 50°C for 24 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted carbamate sites, treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 1 hour. Wash as in step 3.

  • Drying: Dry the resin under vacuum. At this stage, a small sample can be cleaved to determine the loading efficiency.

Protocol 3: Solid-Phase Synthesis

With the substrate loaded, proceed with the planned synthetic route (e.g., peptide elongation, small molecule derivatization).

  • Rationale: The DAC linker is designed to be stable under standard Fmoc-based peptide synthesis conditions (piperidine for deprotection, carbodiimide coupling reagents) and many other common organic transformations.[15] Always perform a small-scale test reaction to ensure linker stability with novel reagents.

General Steps:

  • Perform the desired chemical reactions using standard solid-phase techniques.

  • Ensure thorough washing between each step to remove excess reagents and byproducts.[14]

  • After the final synthetic step, wash the resin extensively with DCM and dry it completely under vacuum in preparation for cleavage.

Protocol 4: Two-Stage Cleavage

This is the key "safety-catch" release protocol.

A. Activation: Palladium-Catalyzed Deallylation

  • Rationale: A Pd(0) catalyst, typically Pd(PPh3)4, performs an oxidative addition into the allyl C-N bond. A scavenger is required to irreversibly bind to the allyl group, preventing re-addition and driving the reaction to completion.

Materials:

  • Dry, resin-bound final product

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4 (0.2 eq.)

  • Allyl scavenger: Phenylsilane (PhSiH3, 20 eq.) or Dimedone (20 eq.)

  • Anhydrous, degassed DCM or THF

Procedure:

  • Swell the resin (1.0 g) in anhydrous, degassed DCM (10 mL) under an inert atmosphere (Argon or Nitrogen).

  • Add the scavenger (20 eq.) and agitate for 15 minutes.

  • Add the Pd(PPh3)4 catalyst (0.2 eq.). The mixture will typically turn yellow or orange.

  • Agitate the reaction at room temperature for 2-4 hours, protected from light. Monitor the reaction by taking a small resin sample and performing a test cleavage.

  • Once deallylation is complete, drain the reaction mixture (dispose of palladium waste appropriately).

  • Wash the resin thoroughly with DCM (5 x 10 mL), a solution of 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (3 x 10 mL), and finally DCM (5 x 10 mL).

  • Dry the "activated" resin under vacuum.

B. Cleavage: Product Release

  • Rationale: The N-unsubstituted carbamate is now labile. For molecules attached via an oxygen atom (forming a carbamate ester), mild hydrolysis is sufficient. For molecules attached via a nitrogen atom (forming a urea), cleavage conditions may vary.

Procedure (for cleavage of a product attached via an alcohol):

  • Treat the activated resin with a mixture of Trifluoroacetic acid (TFA) / Water / DCM (5:5:90) for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product using standard techniques such as HPLC or column chromatography.

Data Summary and Troubleshooting

ParameterTypical ValueNotes
Linker Loading 0.4 - 0.8 mmol/gDependent on resin type and reaction conditions.
Deallylation Time 2 - 4 hoursCan be monitored by LC-MS analysis of a small test cleavage.
Cleavage Yield 70 - 95%Highly dependent on substrate and purity of reagents.
Product Purity >85% (crude)Substrate-dependent; purification is typically required.

Troubleshooting:

  • Low Linker Loading: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature.

  • Incomplete Deallylation: Use fresh, high-quality Pd(PPh3)4. Ensure the reaction is performed under an inert atmosphere. Try a different scavenger.

  • Low Cleavage Yield: Confirm deallylation was complete. For stubborn cleavages, slightly stronger acidic or basic conditions can be tested on a small scale. The N-unsubstituted urea linkage can sometimes be more stable than the carbamate ester equivalent.

References

Application Notes and Protocols: Diallylcarbamyl Chloride in the Preparation of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbamoyl Chlorides in Agrochemical Synthesis

Carbamoyl chlorides are a class of highly versatile reagents in organic synthesis, primarily serving as efficient synthons for the introduction of the carbamoyl moiety into a diverse range of molecular architectures.[1][2] Their utility is particularly pronounced in the agrochemical industry, where they are pivotal intermediates in the production of numerous bioactive compounds, including herbicides, fungicides, and insecticides.[3][4] Diallylcarbamyl chloride, with its two reactive allyl groups, offers unique opportunities for creating complex and potent agricultural chemicals.[1][2] This document provides a detailed guide for researchers and drug development professionals on the application of this compound in the synthesis of thiocarbamate herbicides, a significant class of agrochemicals used for weed control.

The thiocarbamate herbicides, such as EPTC, cycloate, and triallate, are known for their effectiveness as pre-emergence herbicides, controlling grassy and some broadleaf weeds in a variety of crops.[2][5][6] Their primary mechanism of action involves the inhibition of lipid biosynthesis, specifically targeting very-long-chain fatty acids (VLCFAs), which are essential components of plant waxes and suberin.[7][8] This disruption of lipid synthesis ultimately leads to the failure of emerging seedlings.[5]

The synthesis of thiocarbamate herbicides is often achieved through the reaction of a dialkylcarbamoyl chloride with a suitable thiol (mercaptan).[9][10] In this context, this compound serves as a direct precursor to S-alkyl N,N-diallylthiocarbamates, a class of compounds with anticipated herbicidal activity.

Mechanism of Action: Thiocarbamate Herbicides

The herbicidal activity of thiocarbamates is a result of their interference with crucial biochemical pathways in susceptible plants. After application and absorption, primarily by the emerging shoots of seedlings, these compounds are metabolized to their sulfoxide derivatives.[11] The thiocarbamate sulfoxide is the active form of the herbicide, acting as a potent carbamoylating agent for sulfhydryl (-SH) groups found in enzymes and coenzymes.[11]

A primary target of these herbicides is the biosynthesis of very-long-chain fatty acids (VLCFAs), which are lipids with chain lengths of 20 or more carbons.[8] VLCFAs are critical for the formation of the plant cuticle and other protective barriers. By inhibiting the elongase enzymes involved in VLCFA synthesis, thiocarbamate herbicides disrupt the formation of these protective layers, leading to increased water loss and susceptibility to environmental stresses, ultimately causing seedling death.[5][8]

Thiocarbamate_Herbicide_Mechanism_of_Action Figure 1: Simplified Mechanism of Action of Thiocarbamate Herbicides Thiocarbamate Thiocarbamate Herbicide (e.g., S-Alkyl N,N-diallylthiocarbamate) Metabolism Metabolic Activation (Sulfoxidation in Plant) Thiocarbamate->Metabolism Sulfoxide Thiocarbamate Sulfoxide (Active Form) Metabolism->Sulfoxide Inhibition Inhibition of Enzyme Activity Sulfoxide->Inhibition VLCFA_Elongase VLCFA Elongase Enzymes (Target Site) VLCFA_Elongase->Inhibition VLCFA_Biosynthesis VLCFA Biosynthesis Inhibition->VLCFA_Biosynthesis Disruption Lipid_Synthesis Lipid Synthesis VLCFA_Biosynthesis->Lipid_Synthesis Plant_Death Seedling Death Lipid_Synthesis->Plant_Death Leads to

Caption: Figure 1: Simplified Mechanism of Action of Thiocarbamate Herbicides.

Protocol: Synthesis of S-Ethyl N,N-diallylthiocarbamate

This protocol details the synthesis of S-ethyl N,N-diallylthiocarbamate, a representative thiocarbamate herbicide, from this compound and ethanethiol. This reaction is analogous to the industrial synthesis of established thiocarbamate herbicides like EPTC.[9]

Reaction Scheme:

Synthesis_of_S_Ethyl_N_N_diallylthiocarbamate Figure 2: Synthesis of S-Ethyl N,N-diallylthiocarbamate reactant1 This compound product S-Ethyl N,N-diallylthiocarbamate reactant1->product + reactant2 Ethanethiol reactant2->product + base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Figure 2: Synthesis of S-Ethyl N,N-diallylthiocarbamate.

Materials and Equipment:
Material/EquipmentSpecifications
This compoundPurity ≥ 97%
EthanethiolPurity ≥ 98%
TriethylamineAnhydrous, Purity ≥ 99%
Dichloromethane (DCM)Anhydrous, ACS grade
Sodium bicarbonate solution5% aqueous solution
BrineSaturated aqueous sodium chloride solution
Anhydrous magnesium sulfateFor drying
Round-bottom flaskAppropriate size, with magnetic stir bar
Addition funnel
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Vacuum distillation apparatusFor purification
Standard laboratory glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, chemical-resistant gloves
Experimental Procedure:

Caution: This reaction should be performed in a well-ventilated fume hood due to the volatility and malodorous nature of ethanethiol and the reactivity of this compound.

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add this compound (15.96 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reactants:

    • In a separate beaker, prepare a solution of ethanethiol (6.83 g, 0.11 mol) and triethylamine (12.14 g, 0.12 mol) in anhydrous dichloromethane (50 mL).

    • Transfer this solution to the addition funnel.

    • Add the ethanethiol-triethylamine solution dropwise to the stirred solution of this compound over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield pure S-ethyl N,N-diallylthiocarbamate as a colorless to pale yellow liquid.

Expected Product Characterization:
  • ¹H NMR (CDCl₃, 400 MHz): δ 5.80-5.95 (m, 2H, -CH=CH₂), 5.15-5.25 (m, 4H, -CH=CH₂), 3.90-4.00 (d, 4H, -N-CH₂-), 2.85 (q, 2H, -S-CH₂-CH₃), 1.25 (t, 3H, -S-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5 (C=O), 133.0 (-CH=), 117.5 (=CH₂), 51.0 (-N-CH₂-), 28.0 (-S-CH₂-), 15.0 (-CH₃).

  • IR (neat, cm⁻¹): ~2970 (C-H stretch), ~1640 (C=O stretch, amide I band), ~1480 (C-N stretch), ~920, 990 (=C-H bend).

  • Mass Spectrometry (EI): M⁺ at m/z 185, with characteristic fragments corresponding to the loss of ethyl, allyl, and other moieties.

Safety and Handling of this compound

This compound is a reactive and potentially hazardous chemical that requires careful handling.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling this compound.

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Moisture Sensitivity: this compound is moisture-sensitive and will hydrolyze to diallylamine, hydrochloric acid, and carbon dioxide.[1][2] Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Do not use combustible materials for absorption.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable building block for the synthesis of novel agricultural chemicals, particularly within the thiocarbamate class of herbicides. The protocol provided herein for the synthesis of S-ethyl N,N-diallylthiocarbamate serves as a representative example of the straightforward and efficient conversion of this compound into a potential herbicidal agent. Researchers and professionals in the field can adapt this methodology to create a library of diallylthiocarbamate derivatives for screening and development of new crop protection solutions. Adherence to strict safety protocols is paramount when working with reactive intermediates like this compound.

References

Application Notes & Protocols: Diallylcarbamoyl Chloride for the Strategic Modification of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Natural products provide a rich scaffold for the development of novel therapeutics. However, their inherent physicochemical and pharmacokinetic properties often require optimization. The introduction of a carbamate moiety is a well-established strategy in medicinal chemistry to modulate biological activity, enhance membrane permeability, and create prodrugs.[1] Diallylcarbamoyl chloride (DACC) emerges as a particularly versatile reagent for this purpose. This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of DACC for the carbamoylation of hydroxyl- and amine-containing natural products, tailored for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Carbamoylation in Natural Product Chemistry

The modification of natural products is a cornerstone of drug discovery, aiming to enhance efficacy, improve safety profiles, and overcome limitations such as poor solubility or metabolic instability.[2] The carbamate functional group, an amide-ester hybrid, is a privileged structure in medicinal chemistry due to its chemical stability and ability to participate in hydrogen bonding, which can be critical for target engagement.[1]

Diallylcarbamoyl chloride (DACC) is a carbamoylating agent distinguished by the two allyl groups attached to the nitrogen atom.[3] This feature offers a dual advantage:

  • Modulation of Bioactivity: The diallylcarbamoyl group itself can alter the parent molecule's interaction with biological targets.

  • Latent Reactivity: The terminal alkenes of the allyl groups serve as versatile chemical handles for subsequent modifications, such as thiol-ene "click" chemistry, metathesis, or polymerization, opening avenues for creating novel bioconjugates or drug delivery systems.[3]

The Chemistry of Diallylcarbamoyl Chloride

Diallylcarbamoyl chloride is a reactive acyl chloride that readily participates in nucleophilic substitution reactions.[4] It is moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis.[3]

Reaction Mechanism with Hydroxyl Groups

The reaction of DACC with an alcohol (a common functional group in natural products) proceeds via a nucleophilic addition-elimination mechanism. This pathway is foundational to understanding reaction kinetics and optimizing conditions.[5][6]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of the natural product attacks the electrophilic carbonyl carbon of DACC.

  • Tetrahedral Intermediate Formation: This addition breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl group reforms, leading to the elimination of the chloride ion, the most stable leaving group.

  • Deprotonation: A mild base, typically added to the reaction, removes the proton from the oxonium ion to yield the final neutral carbamate product and a salt byproduct (e.g., pyridinium chloride).

DACC_Mechanism Figure 1: Nucleophilic Addition-Elimination Mechanism NP_OH R-OH (Natural Product) Intermediate Tetrahedral Intermediate NP_OH->Intermediate 1. Nucleophilic     Attack DACC DACC (Cl-C(=O)N(allyl)₂) DACC->Intermediate Base Base: Product R-O-C(=O)N(allyl)₂ (Carbamate Product) Intermediate->Product 2. Elimination of Cl⁻ 3. Deprotonation Salt Base-H⁺ Cl⁻ Experimental_Workflow Figure 2: Experimental Workflow for Carbamoylation Setup 1. Setup - Dry glassware - Inert atmosphere (N₂/Ar) Reactants 2. Add Reactants - Dissolve Natural Product in DCM - Add Pyridine Setup->Reactants Cool 3. Cool Reaction - Ice bath (0 °C) Reactants->Cool DACC_add 4. Add DACC - Dropwise addition Cool->DACC_add Reaction 5. Reaction - Warm to RT - Monitor by TLC DACC_add->Reaction Workup 6. Aqueous Work-up - Quench with NaHCO₃ - Separate layers Reaction->Workup Purify 7. Purification - Dry with MgSO₄ - Concentrate - Column Chromatography Workup->Purify Analyze 8. Characterization - NMR, MS, IR Purify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Diallylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Diallylcarbamyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. As your virtual Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your success.

Introduction to this compound

This compound (DACC) is a versatile reagent used in organic synthesis to introduce the diallylcarbamoyl group into various molecules.[1] Its primary utility lies in nucleophilic substitution reactions with alcohols, phenols, and amines to form carbamates and ureas, respectively—moieties frequently found in pharmacologically active compounds.[1] The presence of the two allyl groups offers unique opportunities for subsequent chemical transformations, making DACC a valuable building block.[1] However, like other carbamoyl chlorides, it is highly reactive and moisture-sensitive, demanding careful handling and optimized reaction conditions to achieve high yields and purity.[1][2]

This guide provides a structured approach to experimental design, troubleshooting, and analysis.

Section 1: Safety First - Handling this compound

Before initiating any experiment, a thorough understanding of the hazards is paramount. This compound is a combustible, corrosive liquid that can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed or inhaled and is suspected of causing cancer.[5][6]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[2][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.[5][6]

  • Moisture Control: This reagent is highly sensitive to moisture and will hydrolyze.[1] Ensure all glassware is oven- or flame-dried before use and conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Spill & Waste Management: In case of a spill, use an absorbent material like dry lime, sand, or soda ash for containment.[7] Do not use water.[7] Dispose of all waste in a designated, approved hazardous waste container.[5]

Section 2: Core Reaction Parameters - Getting the Basics Right

Optimizing a reaction starts with a solid foundation. The following parameters are critical for the successful use of this compound.

Question: What are the optimal starting conditions for a reaction with this compound?

Answer: The ideal conditions depend on the nucleophile (e.g., alcohol, amine), but a good starting point balances reaction rate with minimizing side reactions. The reaction involves the nucleophilic attack on the electrophilic carbonyl carbon of DACC.[1]

Table 1: Recommended Starting Conditions for Carbamoylation

ParameterRecommendationRationale & Expert Insights
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).These aprotic solvents are effective at solubilizing a wide range of substrates and do not react with the carbamoyl chloride. Ensure solvents are from a freshly opened bottle or dried over molecular sieves.
Temperature 0 °C to room temperature (20-25 °C).The reaction is often exothermic. Starting at 0 °C allows for better control over the reaction rate and heat generation, minimizing the formation of degradation products. Reactions with less reactive nucleophiles may require warming to room temperature or slightly above (up to 50 °C).[1]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine.A non-nucleophilic organic base is required to scavenge the HCl byproduct generated during the reaction. Use 1.1-1.5 equivalents. For sensitive substrates, a hindered base like DIPEA is preferred to prevent it from acting as a competing nucleophile.
Concentration 0.1 M to 0.5 M.A concentration of 0.1 M is a good starting point to avoid potential solubility issues and manage exotherms. If the reaction is slow, the concentration can be increased.[8]
Atmosphere Inert (Nitrogen or Argon).Crucial for preventing the hydrolysis of this compound by atmospheric moisture.[2]
Experimental Workflow: General Carbamoylation Protocol

The following diagram and protocol outline a standard experimental setup.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware (Oven/Flame) B 2. Add Nucleophile & Anhydrous Solvent A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Base (e.g., TEA) C->D E 5. Add DACC (Dropwise) D->E F 6. Stir & Monitor (TLC/LC-MS) E->F G 7. Quench Reaction (e.g., with water) F->G H 8. Extract Product G->H I 9. Purify (Column Chromatography) H->I

Caption: General experimental workflow for carbamoylation.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.0 eq) and anhydrous solvent (to achieve ~0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the organic base (e.g., triethylamine, 1.2 eq).

  • Slowly add this compound (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting nucleophile is consumed.[8]

  • Upon completion, proceed with an appropriate workup and purification procedure.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Question: My reaction shows low or no product yield. What went wrong?

Answer: This is a common issue that can often be traced back to reagent quality, reaction conditions, or moisture contamination.

G Start Low/No Yield Q1 Reagents Verified? (Purity, Age) Start->Q1 Sol1 Use Fresh/Purified Reagents & Anhydrous Solvents Q1->Sol1 No Q2 Anhydrous Conditions Maintained? Q1->Q2 Yes A1_Yes Yes A1_No No End Problem Resolved Sol1->End Sol2 Oven/Flame-Dry Glassware, Use Inert Atmosphere Q2->Sol2 No Q3 Reaction Temperature Optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Increase Temperature Incrementally (e.g., to 50 °C) Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End G DACC This compound (H₂C=CHCH₂)₂NCOCl Product Diallylamine (H₂C=CHCH₂)₂NH DACC->Product + H₂O H2O {Water | H₂O} HCl {HCl} CO2 {CO₂}

References

Troubleshooting low yield in Diallylcarbamyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Diallylcarbamyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. This compound is a key intermediate for introducing the diallylcarbamoyl moiety, which is fundamental in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] However, its synthesis, typically involving the reaction of diallylamine with phosgene or its equivalents, can be fraught with challenges, most notably inconsistent and low yields.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during this reaction. We will explore the causality behind experimental choices, offer validated troubleshooting protocols, and ensure you are equipped to optimize your synthetic outcomes.

Core Reaction Pathway: Phosgenation of Diallylamine

The synthesis of this compound is primarily achieved through the reaction of a secondary amine, diallylamine, with phosgene (COCl₂) or a safer, solid equivalent like triphosgene [bis(trichloromethyl)carbonate]. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diallylamine attacks the electrophilic carbonyl carbon of the phosgenating agent. This is followed by the elimination of hydrogen chloride (HCl), which must be scavenged by a non-nucleophilic base to prevent it from protonating the starting amine.

Caption: General mechanism for this compound synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

This is the most common issue, and it typically points to one of several critical experimental parameters being uncontrolled.

A1: Potential Causes & Solutions

  • Moisture Contamination (Hydrolysis):

    • Causality: this compound, and especially the phosgene reagents used to make it, are extremely sensitive to moisture.[2][3] Water will rapidly hydrolyze the carbamoyl chloride product back to diallylamine and decompose the phosgene/triphosgene reagent, consuming it before it can react with the amine.

    • Troubleshooting Protocol:

      • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvents: Use anhydrous grade solvents. If unavailable, solvents like Dichloromethane (DCM) or Toluene must be freshly distilled from a suitable drying agent (e.g., CaH₂).

      • Reagents: Ensure diallylamine is dry. Use a fresh, unopened bottle of triphosgene if possible, as it can degrade upon exposure to atmospheric moisture.

      • Atmosphere: Conduct the entire reaction, including reagent transfers, under an inert atmosphere (Nitrogen or Argon).

  • Ineffective HCl Scavenging:

    • Causality: The reaction generates one equivalent of HCl for every equivalent of product formed. This acid will readily protonate the basic nitrogen of the starting diallylamine, forming diallylammonium chloride. This salt is no longer nucleophilic and will not react with the phosgenating agent, effectively halting the reaction.

    • Troubleshooting Protocol:

      • Choice of Base: A non-nucleophilic base is required. Pyridine is often an excellent choice as it is a highly effective HCl scavenger.[4][5] Triethylamine (TEA) can also be used, but in some cases, it has been observed to undergo phosgene-mediated dealkylation itself, leading to side products.[5]

      • Stoichiometry: Use at least one equivalent of the base relative to the diallylamine. A slight excess (e.g., 1.1 equivalents) is often beneficial.

      • Purity: Ensure the base is anhydrous.

  • Improper Reaction Temperature:

    • Causality: Phosgenation reactions are highly exothermic. Uncontrolled temperature can lead to the formation of side products. Conversely, if the temperature is too low, the reaction rate may be impractically slow, especially when using less reactive phosgene substitutes like triphosgene.

    • Troubleshooting Protocol:

      • Initial Cooling: Begin the reaction at a low temperature (e.g., 0°C or even -78°C for phosgene gas) to control the initial exotherm during the addition of the amine.[4]

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. Monitor progress by TLC or GC-MS.

Q2: I'm observing a significant amount of a white, insoluble solid byproduct. What is it and how do I prevent it?

A2: Urea Formation and Prevention

  • Identity of Byproduct: The white solid is almost certainly N,N,N',N'-tetraallylurea .

  • Causality: This side product forms when the desired this compound product reacts with a molecule of the starting diallylamine that has not yet reacted with phosgene. This is a classic problem in carbamoyl chloride synthesis.

  • Prevention Protocol (Inverse Addition):

    • The key to preventing urea formation is to ensure that the diallylamine is always the limiting reagent in the presence of an excess of the phosgenating agent.

    • Instead of adding phosgene/triphosgene to the amine, you must use inverse addition .

    • Procedure: Prepare a solution of triphosgene and the solvent in the reaction flask. Separately, prepare a solution of the diallylamine and the HCl scavenger (e.g., pyridine). Slowly add the amine/pyridine solution dropwise to the stirring triphosgene solution at 0°C. This ensures any diallylamine molecule entering the flask is more likely to encounter a molecule of triphosgene than a molecule of the already-formed product.

Caption: Formation of tetraallylurea byproduct.
Q3: How should I monitor the reaction and purify the final product for maximum recovery?

A3: Analysis and Purification Strategy

  • Reaction Monitoring:

    • TLC Analysis: Acyl chlorides can streak or decompose on silica TLC plates. To get a clean spot, take a small aliquot from the reaction, quench it with a few drops of methanol or benzylamine to form the stable carbamate or urea derivative, and then spot this quenched sample on the TLC plate.[6]

    • GC-MS Analysis: This is an excellent method for monitoring the disappearance of the starting amine and the appearance of the product. It can also identify volatile impurities.[7]

  • Workup and Purification Protocol:

    • Filtration: After the reaction is complete, filter the mixture to remove the pyridinium hydrochloride salt that has precipitated. Wash the salt with a small amount of cold, anhydrous solvent.

    • Solvent Removal: Carefully remove the solvent under reduced pressure (rotary evaporation). It is critical not to use high temperatures, as this can decompose the product.

    • Vacuum Distillation: this compound is a liquid that can be purified by vacuum distillation.[8] This is the most effective method for removing non-volatile impurities and any remaining urea byproduct.

    • Aqueous Washes (Use with Extreme Caution): While washing with cold, dilute acid and brine can remove residual salts and bases, it poses a high risk of hydrolyzing the product. This should only be attempted if distillation is not feasible, and it must be done very quickly with ice-cold solutions.

PropertyValueSource
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.61 g/mol
Boiling Point 214-220 °C (lit.) at atmospheric pressure[8]
Density 1.069 g/mL at 25 °C (lit.)[8]
Refractive Index n20/D 1.48 (lit.)[8]

Recommended Experimental Protocol

This protocol uses triphosgene, a safer alternative to phosgene gas. All operations must be performed in a certified chemical fume hood.

Materials:

  • Triphosgene (BTC)

  • Diallylamine

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Standard, oven-dried glassware with magnetic stirring

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inlet for inert gas.

  • In the flask, dissolve triphosgene (1.0 eq) in anhydrous DCM under a positive pressure of nitrogen. Cool the solution to 0°C using an ice-water bath.

  • In a separate flask, prepare a solution of diallylamine (2.9 eq) and anhydrous pyridine (3.0 eq) in anhydrous DCM.

  • Transfer the amine/pyridine solution to the addition funnel.

  • Add the amine/pyridine solution dropwise to the stirred triphosgene solution over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 3-4 hours or until reaction completion is confirmed by GC-MS or quenched TLC.

  • Filter the reaction mixture through a pad of Celite to remove the precipitated pyridinium hydrochloride. Rinse the filter cake with a small amount of anhydrous DCM.

  • Combine the filtrates and carefully concentrate the solution using a rotary evaporator at low temperature (<30°C).

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.

Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node cause_node cause_node solution_node solution_node Start Problem: Low or No Yield Cause_Moisture Possible Cause: Moisture Contamination? Start->Cause_Moisture Cause_Base Possible Cause: Ineffective HCl Scavenging? Start->Cause_Base Cause_Addition Problem: Urea Byproduct Observed? Cause_Temp Possible Cause: Improper Temperature? Start->Cause_Temp Solution_Moisture Solution: - Oven-dry glassware - Use anhydrous solvents - Run under inert gas Cause_Moisture->Solution_Moisture Solution_Base Solution: - Use >1 eq anhydrous Pyridine - Check base purity Cause_Base->Solution_Base Cause_Addition_Detail Cause: Product reacting with starting amine Cause_Addition->Cause_Addition_Detail Solution_Addition Solution: Use 'Inverse Addition': Add amine solution slowly to triphosgene solution Cause_Addition_Detail->Solution_Addition Solution_Temp Solution: - Add reagents at 0°C - Allow slow warming to RT - Monitor exotherm Cause_Temp->Solution_Temp

Caption: A logical workflow for troubleshooting low yield issues.
Critical Safety Information

  • Toxicity: Phosgene and its substitutes (diphosgene, triphosgene) are highly toxic and corrosive. Triphosgene can release phosgene upon heating or contact with nucleophiles. All manipulations must be conducted in a well-ventilated chemical fume hood. Inhalation can be fatal.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles.[9][10]

  • Moisture Sensitivity: this compound and its reagents are moisture-sensitive and may decompose upon exposure to moist air, releasing toxic and corrosive gases.[3] Store in tightly sealed containers in a cool, dry place.[3][9]

  • Quenching: Any excess phosgenating reagent must be quenched carefully. A solution of sodium hydroxide or ammonia in a suitable solvent can be used, but this must be done slowly and at low temperatures in the fume hood.

References

Side reactions of Diallylcarbamyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Side Reactions with Nucleophiles

Welcome to the technical support center for Diallylcarbamoyl Chloride (DACC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DACC in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying principles to troubleshoot and prevent common side reactions, ensuring the integrity and success of your experiments.

I. Core Concepts: Understanding the Reactivity of Diallylcarbamoyl Chloride

Diallylcarbamoyl chloride is a highly valuable reagent for introducing the diallylcarbamoyl moiety into a molecule. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles.[1][2] The primary reaction pathway is a nucleophilic acyl substitution, typically proceeding through a tetrahedral intermediate via an addition-elimination mechanism.[1]

However, the high reactivity of DACC also makes it prone to several side reactions that can impact yield, purity, and the overall success of your synthesis. This guide will address the most common issues encountered in the field.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the use of Diallylcarbamoyl Chloride.

Q1: My reaction with a primary amine is giving a low yield of the desired urea. What is the likely culprit?

A1: The most common issue is the consumption of your nucleophile by the hydrogen chloride (HCl) byproduct generated during the reaction. For every equivalent of DACC that reacts, one equivalent of HCl is produced. This will protonate your amine nucleophile, rendering it non-nucleophilic.

  • Solution: A common strategy is to use at least two equivalents of the amine nucleophile: one to act as the nucleophile and the second to act as a base to scavenge the HCl.[1] Alternatively, a non-nucleophilic base such as triethylamine or pyridine can be added to the reaction mixture.

Q2: I'm observing a significant amount of a water-soluble byproduct. What could it be?

A2: Diallylcarbamoyl chloride is highly sensitive to moisture.[3][4] The most likely water-soluble byproduct is diallylamine hydrochloride, formed from the hydrolysis of DACC. The initial product of hydrolysis is the unstable diallylcarbamic acid, which rapidly decarboxylates to diallylamine. This amine is then protonated by the HCl also generated during hydrolysis.

  • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use of anhydrous solvents is critical.

Q3: Can the allyl groups on DACC participate in side reactions?

A3: Yes, while the primary reactivity is at the carbamoyl chloride group, the allyl groups can participate in reactions under certain conditions, such as elevated temperatures or in the presence of specific catalysts. One potential, though less common, side reaction is a Claisen rearrangement if the substrate has appropriate functionality.[3] However, for most standard nucleophilic substitution reactions at ambient temperature, the allyl groups are relatively inert.

Q4: I am using DMF as a solvent and seeing an unexpected byproduct in my reaction with an amine. What could be happening?

A4: Dimethylformamide (DMF) can react with acyl chlorides, including DACC, to form a Vilsmeier-type reagent. This reactive intermediate can then lead to formylation of your amine nucleophile, resulting in a formamide byproduct.[5][6]

  • Solution: If you suspect this is occurring, consider switching to a non-reactive aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, issue-based approach to troubleshooting common problems encountered during reactions with DACC.

Issue 1: Incomplete Conversion or Stalled Reaction
Potential Cause Explanation Recommended Action
Insufficient Base The HCl byproduct is neutralizing the nucleophile.Add an additional equivalent of the amine nucleophile or a non-nucleophilic base like triethylamine.
Poor Nucleophile Alcohols and phenols are weaker nucleophiles than amines and may react slowly at room temperature.[1]Consider gentle heating of the reaction mixture. The addition of a base is also recommended to deprotonate the nucleophile, increasing its reactivity.
Steric Hindrance A bulky nucleophile or substrate can slow down the reaction rate.Increase the reaction time and/or temperature. Consider using a less sterically hindered base if applicable.
Low Reagent Quality DACC may have degraded due to improper storage.Use a fresh bottle of DACC or purify the existing stock if possible. Store DACC at 2-8°C under an inert atmosphere.[7]
Issue 2: Formation of Multiple Products
Potential Cause Explanation Recommended Action
Water Contamination Hydrolysis of DACC leads to the formation of diallylamine, which can then react with remaining DACC to form a tetra-allyl urea byproduct.Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere.
Reaction with Solvent Solvents like DMF can lead to formylation side products.[5]Switch to an inert solvent such as DCM or THF.
Competing Nucleophiles If a basic amine is used as an HCl scavenger, it can also act as a nucleophile, leading to a mixture of urea products.Use a non-nucleophilic base (e.g., triethylamine, pyridine) or use an excess of the primary amine nucleophile.
Thermal Decomposition At elevated temperatures, DACC or the desired product may decompose.Monitor the reaction temperature carefully. If heating is required, do so gradually and for the minimum time necessary.

IV. Experimental Protocols: Best Practices

Protocol 1: General Procedure for the Synthesis of a Diallyl Urea using an Amine Nucleophile

This protocol is a self-validating system designed to minimize common side reactions.

  • Preparation: Under an inert atmosphere (N2 or Ar), add a solution of the primary or secondary amine (2.2 equivalents) in anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of DACC: Add a solution of Diallylcarbamoyl Chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of the amine hydrochloride salt will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the ammonium salt. Wash the filtrate sequentially with a dilute aqueous HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for the Synthesis of a Diallyl Carbamate using an Alcohol Nucleophile
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent), a non-nucleophilic base such as triethylamine (1.2 equivalents), and anhydrous THF.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of DACC: Add Diallylcarbamoyl Chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol. Gentle heating may be required for less reactive alcohols.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Primary Reaction and Key Side Reactions

DACC Diallylcarbamoyl Chloride (DACC) Product Desired Product (Urea/Carbamate) DACC->Product + Nucleophile HCl HCl DACC->HCl forms Hydrolysis_Product Diallylamine DACC->Hydrolysis_Product + H₂O Solvent_Side_Product Formylated Byproduct DACC->Solvent_Side_Product + Solvent Nuc Nucleophile (e.g., R₂NH) Nuc->Product Water H₂O (Moisture) Water->Hydrolysis_Product Solvent Reactive Solvent (e.g., DMF) Solvent->Solvent_Side_Product

Caption: Primary reaction pathway of DACC with a nucleophile and major side reactions.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield of Desired Product Check_SM Check for Starting Material by TLC/LCMS Start->Check_SM SM_Present Starting Material Present Check_SM->SM_Present Yes SM_Absent Starting Material Absent Check_SM->SM_Absent No Incomplete_Reaction Incomplete Reaction SM_Present->Incomplete_Reaction Degradation Product or Reagent Degradation SM_Absent->Degradation Action_Base Add more base or increase reaction time/temp Incomplete_Reaction->Action_Base Action_Anhydrous Ensure anhydrous conditions Degradation->Action_Anhydrous Action_Solvent Change solvent Degradation->Action_Solvent

Caption: A logical workflow for troubleshooting low product yield in DACC reactions.

VI. References

  • Diallylcarbamyl Chloride|Carbamoyl Chloride Reagent - Benchchem. --INVALID-LINK--

  • DIMETHYLCARBAMOYL CHLORIDE - CAMEO Chemicals - NOAA. --INVALID-LINK--

  • This compound 97 25761-72-2 - Sigma-Aldrich. --INVALID-LINK--

  • N-ethylcarbamoyl chloride reactivity with nucleophiles - Benchchem. --INVALID-LINK--

  • Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight | Request PDF - ResearchGate. --INVALID-LINK--

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. --INVALID-LINK--

  • Common side reactions in the synthesis of diaryl oxamides - Benchchem. --INVALID-LINK--

  • Acyl Chlorides (A-Level) | ChemistryStudent. --INVALID-LINK--

  • 22.2: Simple mechanism with strong nucleophiles - Chemistry LibreTexts. --INVALID-LINK--

  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 - YouTube. --INVALID-LINK--

References

Technical Support Center: Diallylcarbamyl (DAC) Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diallylcarbamyl (DAC) protecting group. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the DAC group for the protection of amines and require a comprehensive resource for its effective removal. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your deprotection reactions.

Understanding the Diallylcarbamyl (DAC) Group

The diallylcarbamyl (DAC) group is a valuable addition to the synthetic chemist's toolkit for amine protection. It is introduced via diallylcarbamyl chloride, a reactive acylating agent that readily forms stable carbamates with primary and secondary amines.[1][2] The DAC group's utility stems from its unique deprotection conditions, which offer orthogonality to many other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile).[3][4][5][6][7][8] This orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis, where sequential deprotection is required.[3][9]

The removal of the DAC group is typically achieved under mild, near-neutral conditions via palladium-catalyzed allylic cleavage. This process involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[10] While robust, this deprotection strategy can sometimes present challenges. This guide will walk you through overcoming these hurdles.

Troubleshooting Guide: Common Issues in DAC Deprotection

This section addresses common problems encountered during the removal of the DAC protecting group in a question-and-answer format.

Question 1: My DAC deprotection is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate?

Answer:

Incomplete deprotection is a frequent issue and can often be traced back to the catalyst, scavenger, or reaction setup.

  • Catalyst Activity: The heart of the DAC deprotection is the palladium catalyst.

    • Catalyst Choice: While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice.[11] However, it can be sensitive to air and may lose activity over time. For more robust and air-stable options, consider using Pd(PPh₃)₂Cl₂.[12]

    • Catalyst Loading: Insufficient catalyst loading will naturally lead to a slow reaction. A typical starting point is 2-5 mol% of the palladium catalyst.[11] If the reaction is still slow, increasing the loading to 10 mol% may be beneficial, although this should be balanced against cost and potential for side reactions.

  • Allyl Scavenger: The scavenger's role is to irreversibly trap the π-allyl palladium intermediate, driving the reaction to completion.

    • Scavenger Identity: A variety of scavengers can be employed. Common choices include morpholine, N-methylaniline, and silanes like phenylsilane (PhSiH₃).[13] For particularly stubborn deprotections, dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective.[13]

    • Scavenger Stoichiometry: An excess of the scavenger is crucial. A 10-20 fold excess relative to the substrate is a good starting point.

  • Solvent and Temperature:

    • Solvent Choice: The reaction is typically performed in anhydrous, non-hydroxylic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure your solvent is of high purity and appropriately dried.

    • Temperature: Most DAC deprotections proceed efficiently at room temperature. If the reaction is slow, gentle heating to 40-50°C can be attempted, but monitor for potential side product formation.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_scavenger Evaluate Scavenger Choice and Stoichiometry start->check_scavenger check_conditions Assess Solvent and Temperature start->check_conditions increase_loading Increase Catalyst Loading (up to 10 mol%) check_catalyst->increase_loading If loading is low change_catalyst Switch to a More Robust Catalyst (e.g., Pd(PPh₃)₂Cl₂) check_catalyst->change_catalyst If catalyst is old/inactive increase_scavenger Increase Scavenger Excess (20-30x) check_scavenger->increase_scavenger If excess is low change_scavenger Try a Different Scavenger (e.g., Me₂NH·BH₃) check_scavenger->change_scavenger If current scavenger is ineffective optimize_conditions Ensure Anhydrous Solvent / Gentle Heating check_conditions->optimize_conditions monitor_reaction Monitor by TLC/LC-MS increase_loading->monitor_reaction change_catalyst->monitor_reaction increase_scavenger->monitor_reaction change_scavenger->monitor_reaction optimize_conditions->monitor_reaction monitor_reaction->start Still Incomplete complete Reaction Complete monitor_reaction->complete Successful

Caption: A workflow diagram for troubleshooting incomplete DAC deprotection.

Question 2: I am observing significant amounts of N-allylated byproduct. How can I prevent this side reaction?

Answer:

N-allylation is a common side reaction where the liberated allyl group re-alkylates the deprotected amine.[12] This occurs when the allyl scavenger is not efficient enough at trapping the reactive allyl cation intermediate.[13]

  • Optimize the Scavenger:

    • Choice of Scavenger: The choice of scavenger is critical to prevent N-allylation. While traditional scavengers like morpholine can be effective, for substrates prone to re-alkylation, more nucleophilic scavengers are recommended. Meldrum's acid in combination with triethylsilane (TES-H) has been reported to be highly effective in eliminating N-allylated byproducts in similar Alloc deprotections.[12]

    • Scavenger Concentration: Ensure a sufficiently high concentration of the scavenger is present throughout the reaction.

  • Reaction Conditions:

    • Controlled Addition: In some cases, slow addition of the palladium catalyst to the solution containing the substrate and a large excess of the scavenger can minimize the transient concentration of the reactive allyl intermediate, thus reducing the chance of N-allylation.

Question 3: My substrate contains other protecting groups. Is the DAC deprotection compatible with them?

Answer:

The DAC group's main advantage is its orthogonality to many other protecting groups.[5][14]

  • Acid-Labile Groups (e.g., Boc, Trityl): DAC deprotection conditions are typically neutral and will not cleave these groups.[4][14]

  • Base-Labile Groups (e.g., Fmoc): DAC deprotection is compatible with base-labile groups.[3][14]

  • Hydrogenolysis-Labile Groups (e.g., Cbz, Benzyl): The palladium catalyst used for DAC removal can potentially cleave these groups if a hydrogen source is present. If your molecule contains such groups, it is crucial to avoid hydrogen sources. Silanes, often used as scavengers, can sometimes act as hydride donors. Careful selection of the scavenger is necessary.

Table 1: Orthogonality of DAC Deprotection with Common Amine Protecting Groups

Protecting GroupTypical Deprotection ConditionsCompatibility with DAC DeprotectionNotes
Boc Strong Acid (e.g., TFA)Orthogonal DAC group is stable to acidic conditions.[4]
Fmoc Base (e.g., Piperidine)Orthogonal DAC group is stable to basic conditions.[3]
Cbz Hydrogenolysis (H₂, Pd/C)Potentially Incompatible The palladium catalyst for DAC removal could potentially affect Cbz groups, especially with certain scavengers.
Trityl (Trt) Mild AcidOrthogonal DAC group is stable to mild acidic conditions.[14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for palladium-catalyzed DAC deprotection?

A1: The mechanism involves several key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the allyl-oxygen bond of the carbamate, forming a π-allyl palladium(II) complex.

  • Decarboxylation: The resulting intermediate is unstable and readily loses carbon dioxide.

  • Nucleophilic Interception: A nucleophilic allyl scavenger attacks the π-allyl palladium complex, regenerating the Pd(0) catalyst and forming a stable, scavenged allyl species. The deprotected amine is then liberated.[10]

DAC-Protected Amine DAC-Protected Amine π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex DAC-Protected Amine->π-Allyl Pd(II) Complex + Pd(0) Deprotected Amine Deprotected Amine π-Allyl Pd(II) Complex->Deprotected Amine - CO₂ Scavenged Allyl Scavenged Allyl π-Allyl Pd(II) Complex->Scavenged Allyl + Scavenger Pd(0) Pd(0) Scavenged Allyl->Pd(0) (Catalyst Regeneration)

Caption: Simplified mechanism of DAC deprotection.

Q2: Can I perform DAC deprotection on a solid-phase resin?

A2: Yes, DAC deprotection is compatible with solid-phase synthesis. The general principles remain the same, but procedural adjustments are necessary. Ensure the resin is well-swollen in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail. Thorough washing of the resin after the reaction is crucial to remove the catalyst and scavenged byproducts.[13]

Q3: How do I monitor the progress of my DAC deprotection reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material spot/peak and the appearance of the product spot/peak. Staining the TLC plate with ninhydrin can be useful for visualizing the appearance of the free amine.

Q4: Are there any safety precautions I should take when working with this compound and palladium catalysts?

A4: this compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.[15] It is corrosive and moisture-sensitive. Palladium catalysts, while generally stable, can be flammable under certain conditions and should be handled according to their Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for In-Solution DAC Deprotection

  • Dissolve the DAC-protected substrate (1 equivalent) in anhydrous DCM or THF (0.1 M).

  • Add the allyl scavenger (e.g., morpholine, 20 equivalents).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for On-Resin DAC Deprotection

  • Swell the DAC-protected substrate on resin in DCM or DMF for 30 minutes in a reaction vessel.

  • Drain the solvent.

  • Prepare the deprotection cocktail: Dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and the allyl scavenger (e.g., morpholine, 20 equivalents) in the reaction solvent.

  • Add the deprotection cocktail to the resin and shake or agitate at room temperature for 1-2 hours.

  • Drain the reaction mixture and wash the resin thoroughly with the reaction solvent (3x), followed by DCM (3x), and methanol (3x).

  • Dry the deprotected resin under vacuum.

References

Diallylcarbamyl chloride stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diallylcarbamoyl Chloride

A Foreword on Diallylcarbamoyl Chloride: Direct, in-depth stability and storage data for diallylcarbamoyl chloride is not extensively documented in publicly available literature. This guide has been constructed by our Senior Application Scientists based on the well-understood chemical principles of its constituent functional groups: the carbamoyl chloride moiety and the allyl groups . The recommendations provided are therefore grounded in established chemical theory and best practices for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for diallylcarbamoyl chloride?

A1: The primary and most immediate cause of degradation is hydrolysis . The carbamoyl chloride functional group is highly susceptible to reaction with water.[1][2][3][4] Atmospheric moisture is sufficient to initiate this process, leading to the formation of diallylamine, carbon dioxide, and corrosive hydrochloric acid.[2][4] This is a common characteristic of acyl chlorides and related compounds.[3][4]

Q2: What are the recommended short-term and long-term storage conditions?

A2: Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:[5]

ConditionRecommendationRationale
Temperature 2-8°C[5]Refrigeration slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation of the allyl groups.
Container Tightly sealed, compatible material (e.g., glass with a PTFE-lined cap)Prevents ingress of moisture. PTFE is highly resistant to reactive chemicals.
Environment Dry, well-ventilated area, away from incompatible materials.[6]Minimizes accidental contact with water and reactive substances.

For long-term storage, adherence to these conditions is critical. It is advisable to aliquot the material into smaller, single-use quantities to avoid repeated exposure of the bulk material to the atmosphere.[7]

Q3: I observe fumes when I open the bottle. Is this normal?

A3: Yes, this is a common observation for reactive acyl chlorides.[3] The fuming is due to the reaction of diallylcarbamoyl chloride with moisture in the air, which produces minute droplets of hydrochloric acid.[2][3][8] This is a clear indicator of the compound's reactivity and moisture sensitivity. Always handle this reagent in a certified chemical fume hood.

Q4: Are there any other stability concerns besides hydrolysis?

A4: Yes. While hydrolysis is the most immediate concern, two other potential issues related to the allyl groups should be considered:

  • Nucleophilic Substitution: The allylic C-N bonds could be susceptible to cleavage under certain conditions, although this is less likely than reaction at the carbonyl carbon. The presence of the double bond can stabilize a carbocation intermediate, making allylic compounds generally more reactive towards substitution than their saturated counterparts.[9][10]

  • Polymerization/Side Reactions: Allyl groups can undergo polymerization or other reactions, especially in the presence of radical initiators, light, or certain metal catalysts. While less common for this specific structure under normal storage, it is a theoretical possibility.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low, and I suspect the diallylcarbamoyl chloride has degraded.
  • Symptom: Lower than expected yield, presence of unexpected byproducts such as diallylamine or its salts in the reaction mixture.

  • Root Cause Analysis: The most probable cause is the use of a partially hydrolyzed reagent. The hydrolysis product, diallylamine, will not participate in the desired carbamoylation reaction and may even interfere with it.

  • Workflow:

G cluster_0 Troubleshooting Low Yield start Low Reaction Yield Observed check_reagent Was a fresh, sealed bottle of reagent used? start->check_reagent old_reagent Reagent may be hydrolyzed. Source a new bottle. check_reagent->old_reagent No fresh_reagent Was the reaction performed under strictly anhydrous conditions? check_reagent->fresh_reagent Yes wet_conditions Moisture is degrading the reagent in-situ. Thoroughly dry all glassware, solvents, and substrates. fresh_reagent->wet_conditions No dry_conditions Consider other reaction parameters: - Temperature - Stoichiometry - Reaction time fresh_reagent->dry_conditions Yes

Workflow for troubleshooting low reaction yields.
  • Preventative Protocol: Reagent Quality Check

    • Visual Inspection: The liquid should be clear. Any cloudiness or precipitate could indicate degradation.

    • FT-IR Spectroscopy (Recommended): A quick check via FT-IR can be informative.

      • Good Quality: A strong carbonyl (C=O) stretch for the carbamoyl chloride should be prominent around 1750 cm⁻¹.

      • Degraded: The appearance or broadening of bands in the N-H region (~3300-3400 cm⁻¹) and the absence or significant reduction of the C=O peak suggests the presence of diallylamine.

    • Titration (Advanced): For a quantitative assessment, a sample can be carefully hydrolyzed with a known excess of water and the resulting hydrochloric acid titrated with a standardized base.

Problem 2: The material has turned yellow/brown upon storage.
  • Symptom: The initially colorless liquid has developed a distinct color.

  • Root Cause Analysis: Discoloration can be due to several factors, including minor decomposition leading to conjugated byproducts or slow polymerization of the allyl groups. While slight discoloration may not always equate to a significant loss of purity, it is an indicator that the material is no longer pristine.

  • Corrective Actions:

    • Assess Purity: Use the quality check methods described above (FT-IR or NMR) to determine if the reagent is still suitable for your application.

    • Purification (Use with Caution): Distillation under reduced pressure is a potential purification method.[11] However, heating carbamoyl chlorides can be hazardous and may lead to vigorous decomposition.[11] This should only be attempted by experienced chemists with appropriate safety precautions in place.

    • Best Practice: If purity is critical, it is always safest to discard the discolored reagent and use a fresh supply.

Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure

This protocol is designed to minimize exposure to atmospheric moisture.

  • Preparation: Ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Allow the bottle of diallylcarbamoyl chloride to equilibrate to room temperature before opening to prevent moisture condensation on the cold surface.

  • Dispensing:

    • Puncture the septum of the bottle cap with a needle connected to a source of dry argon or nitrogen to create a positive pressure.

    • Use a second, dry syringe to withdraw the required volume of the liquid.

    • Transfer the reagent swiftly to the reaction vessel, which should already be under an inert atmosphere.

  • Storage after Opening: Before storing, flush the headspace of the bottle with dry inert gas, ensure the cap is tightly sealed, and wrap the cap/neck with Parafilm® for an extra barrier. Store at 2-8°C.[5]

Protocol 2: Deactivation and Disposal of Diallylcarbamoyl Chloride

Never dispose of active diallylcarbamoyl chloride directly. It must be quenched first.

  • Preparation: In a fume hood, prepare a stirred solution of sodium bicarbonate (a weak base) in a mixture of water and a water-miscible solvent like isopropanol in a flask of appropriate size. Ensure the flask is cooled in an ice bath.

  • Quenching: Slowly add the waste diallylcarbamoyl chloride dropwise to the cold, stirred bicarbonate solution. The reaction is exothermic and will release CO₂ gas. Control the rate of addition to manage the effervescence and temperature.

  • Completion: Allow the mixture to stir for several hours after the addition is complete to ensure full hydrolysis.

  • Disposal: Neutralize the resulting solution if necessary and dispose of it as aqueous chemical waste in accordance with your institution's safety protocols.[12]

Underlying Chemical Principles

Decomposition Pathway: Hydrolysis

The high reactivity of diallylcarbamoyl chloride is due to the electrophilicity of the carbonyl carbon, which is bonded to two electron-withdrawing atoms (Oxygen and Chlorine).[13] Water acts as a nucleophile, attacking this carbon.

G Diallylcarbamoyl Chloride Diallylcarbamoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate Diallylcarbamoyl Chloride->Tetrahedral Intermediate + H₂O (Nucleophilic Attack) Diallylcarbamic Acid + HCl Diallylcarbamic Acid + HCl Tetrahedral Intermediate->Diallylcarbamic Acid + HCl - Cl⁻ (Leaving Group) Diallylcarbamic Acid Diallylcarbamic Acid Diallylamine + CO₂ Diallylamine + CO₂ Diallylcarbamic Acid->Diallylamine + CO₂ Decarboxylation

Simplified hydrolysis pathway of diallylcarbamoyl chloride.

The initial product, a carbamic acid, is unstable and rapidly decarboxylates to yield the final amine and carbon dioxide products.

References

Anhydrous conditions for Diallylcarbamyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Anhydrous Conditions for Diallylcarbamyl Chloride Reactions: A Technical Support Guide

Introduction: Mastering Moisture-Sensitive Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theory and practice, providing you with actionable insights grounded in robust chemical principles. This guide is dedicated to a critical reagent in modern synthesis: this compound. Its utility is matched by its primary vulnerability—a high sensitivity to moisture.

Reactions involving this compound demand the exclusion of water to achieve high yields and product purity. Even trace amounts of moisture, whether from solvents, glassware, or the atmosphere, can lead to unwanted side reactions and complete failure of the synthesis.[1][2] This guide provides a comprehensive framework for understanding, implementing, and troubleshooting anhydrous reaction conditions tailored for this specific reagent class.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the use of this compound and the absolute necessity of a water-free environment.

Q1: Why is this compound so sensitive to water?

A1: this compound, like other carbamoyl and acyl chlorides, is a highly reactive electrophile.[3][4] The carbonyl carbon is electron-deficient and is readily attacked by nucleophiles. Water, though a weak nucleophile, is typically present in far greater concentrations than the intended substrate in non-anhydrous systems. This leads to a rapid and irreversible hydrolysis reaction.[5][6][7]

The reaction proceeds in two steps:

  • Hydrolysis: Water attacks the carbonyl carbon of this compound, displacing the chloride ion to form diallylcarbamic acid and hydrochloric acid.[5]

  • Decomposition: The resulting diallylcarbamic acid is unstable and rapidly decomposes to diallylamine and carbon dioxide gas.[8]

This process consumes the starting material, reduces yield, and introduces diallylamine as a significant impurity that can complicate purification.

G reagent This compound ((CH₂=CHCH₂)₂NCOCl) intermediate Diallylcarbamic Acid ((CH₂=CHCH₂)₂NCOOH) (Unstable Intermediate) reagent->intermediate  Hydrolysis (Nucleophilic Attack) side_product3 Hydrochloric Acid (HCl) reagent->side_product3 Displaces Cl⁻ water Water (H₂O) (Trace Moisture) side_product1 Diallylamine ((CH₂=CHCH₂)₂NH) (Byproduct Impurity) intermediate->side_product1  Decomposition side_product2 Carbon Dioxide (CO₂) (Gas Evolution) intermediate->side_product2

Q2: What are the primary sources of water contamination in a typical reaction setup?

A2: Water contamination can originate from several seemingly minor sources that collectively impact the reaction:

  • Atmospheric Moisture: Air is a significant source of water, especially on humid days. An open flask will continuously introduce moisture into the reaction.

  • "Wet" Solvents: Standard grade solvents contain dissolved water, often in concentrations high enough (ppm levels) to ruin a sensitive reaction.

  • Adsorbed Water on Glassware: The surface of all laboratory glassware has a thin film of adsorbed moisture that must be removed.[9]

  • Reagents: Starting materials or other reagents may be hygroscopic or impure, introducing water into the system.

Q3: Besides hydrolysis, are there other reasons to maintain anhydrous conditions?

A3: Yes. While hydrolysis of the this compound is the primary concern, water can cause other issues. For instance, in reactions involving strong bases (e.g., for deprotonating a nucleophile), water will quench the base, halting the reaction. Similarly, in reactions catalyzed by Lewis acids (e.g., AlCl₃), water will react with and deactivate the catalyst.[10][11][12]

Part 2: Troubleshooting Guide - From Setup to Solution

This section provides a systematic approach to identifying and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Yield

A low yield is the most common symptom of procedural flaws. Use the following decision tree to diagnose the potential cause.

G start Low or No Yield Observed q1 Were anhydrous solvents used and handled correctly? start->q1 a1_no Action: Use freshly dried solvent. Handle under inert gas. q1->a1_no No q2 Was glassware properly flame- or oven-dried? q1->q2 Yes end Re-run experiment with all conditions verified. a1_no->end a2_no Action: Re-dry all glassware and cool under inert gas. q2->a2_no No q3 Was the reaction run under a positive pressure of inert gas? q2->q3 Yes a2_no->end a3_no Action: Ensure inert gas setup is leak-free (e.g., balloon, Schlenk line). q3->a3_no No q4 Are starting materials (substrate) pure and dry? q3->q4 Yes a3_no->end a4_no Action: Purify/dry substrate. Consider azeotropic drying with toluene. q4->a4_no No q4->end Yes a4_no->end

Problem 2: Unidentified Byproducts in NMR/LC-MS

Symptom: Your analysis shows your desired product along with other significant peaks.

  • Probable Cause: If you observe a peak corresponding to diallylamine, this is a definitive sign of water contamination leading to hydrolysis and decomposition.[8]

  • Solution: Re-evaluate every aspect of your anhydrous setup. The most likely culprits are inadequately dried solvent or a leak in your inert atmosphere system.[13] Ensure solvents are freshly dried and tested, and that all joints in the glassware are properly sealed.

Problem 3: Reaction Fails to Initiate or Stalls

Symptom: TLC or LC-MS analysis shows only starting materials, even after sufficient reaction time.

  • Probable Cause 1 (Moisture): As discussed, water can consume your reagent before it has a chance to react with the substrate.

  • Probable Cause 2 (Reagent Quality): The this compound itself may have degraded during storage. It should be stored under inert gas in a cool, dry place.[14] If the liquid appears cloudy or has solidified, it has likely hydrolyzed.

  • Solution:

    • First, rigorously re-check and implement all anhydrous protocols.[2][11]

    • If the problem persists, use a fresh bottle of this compound or purify the existing stock by distillation under reduced pressure (ensure all distillation glassware is meticulously dried).

Part 3: Protocols and Data for Success

This section provides the practical methodologies and data required to successfully execute your experiment.

Key Reagent Properties
PropertyValueSource
CAS Number 25761-72-2[15]
Molecular Formula C₇H₁₀ClNO[15]
Molecular Weight 159.61 g/mol
Appearance Colorless to pale yellow liquid[16]
Density 1.069 g/mL at 25 °C[16]
Boiling Point 214-220 °C[16]
Refractive Index n20/D 1.48[16]
Storage Store at 2-8°C under inert atmosphere[14]
Protocol 1: Standard Anhydrous Reaction Setup

This protocol details the essential steps for creating a suitable inert atmosphere for a reaction using this compound.

Materials:

  • Round-bottom flask, condenser, and addition funnel (as needed)

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with tubing

  • Needles and syringes

  • Heat gun or Bunsen burner

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and assemble all necessary glassware (flask, stir bar, condenser, etc.).

    • Under a gentle flow of inert gas, carefully heat all glassware surfaces with a heat gun until hot to the touch (avoiding localized overheating).[11][17] This removes adsorbed water.

    • Alternatively, oven-dry the glassware at >120 °C for at least 4 hours and assemble it while still hot, immediately placing it under an inert atmosphere.[9]

  • Establishing Inert Atmosphere:

    • Seal the assembled, hot glassware with rubber septa.

    • Insert a needle connected to the inert gas line and a second "vent" needle.[18]

    • Allow the inert gas to flush the system for 5-10 minutes to displace all air.

    • Remove the vent needle. Maintain a slight positive pressure of inert gas, which can be visualized with an oil bubbler or by attaching a balloon of the inert gas to one of the septa.[17][18]

  • Solvent and Reagent Addition:

    • Add freshly dried anhydrous solvent via a dry syringe or cannula.

    • Add other dry reagents (solids or liquids) under a positive flow of inert gas or via syringe through the septum.

    • Transfer the this compound from its source bottle (e.g., a Sure/Seal™ bottle) using a clean, dry syringe. It is critical to introduce an equivalent volume of inert gas into the source bottle to prevent creating a vacuum that would pull in moist air.

  • Running the Reaction:

    • Once all components are added, maintain the positive inert gas pressure throughout the entire reaction period.

    • Stir and heat/cool as required by your specific procedure.

G start Start step1 Assemble Clean Glassware start->step1 step2 Flame-Dry or Oven-Dry Under Inert Gas Flow step1->step2 step3 Cool to Room Temp Under Inert Gas step2->step3 step4 Add Anhydrous Solvent via Syringe/Cannula step3->step4 step5 Add Substrate/Other Reagents step4->step5 step6 Add this compound via Syringe step5->step6 step7 Maintain Positive Inert Pressure and Run Reaction step6->step7 end Proceed to Workup step7->end

Protocol 2: Solvent Drying

The quality of your "anhydrous" solvent is paramount. Never assume a sealed bottle from a supplier is sufficiently dry for a highly sensitive reaction.

SolventRecommended Drying Agent(s)Method & NotesSource(s)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue/purple color indicates dryness. Distill directly before use. Pre-dry with 4Å molecular sieves.[19]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill. DCM is relatively easy to dry.[19][20]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[19]
Toluene Sodium/BenzophenoneSimilar to THF. Reflux until the characteristic blue color appears, then distill.[21]
Diethyl Ether Sodium/BenzophenoneSimilar to THF, but the ketyl color is deep purple/blue. Highly flammable; exercise extreme caution.[19]
General Purpose Activated Molecular Sieves (3Å or 4Å)A good method for pre-drying or storing already-dry solvents. Allow solvent to stand over freshly activated sieves (heated under vacuum) for at least 24-48 hours.[19][20][22]

References

Technical Support Center: Purification of Diallylcarbamyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diallylcarbamyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers common questions regarding the properties, handling, and purification of this compound.

Q1: What are the typical impurities I can expect in my crude this compound reaction mixture?

A1: The impurities in your crude product largely depend on the synthetic route employed. The most common method involves the reaction of diallylamine with a chlorinating agent like phosgene or a phosgene equivalent.[1] In this case, you can anticipate the following impurities:

  • Diallylamine Hydrochloride: Hydrogen chloride (HCl) is a major byproduct of the reaction between diallylamine and phosgene. This HCl can react with the unreacted diallylamine starting material to form the hydrochloride salt, which is a common impurity.[2]

  • Unreacted Diallylamine: An incomplete reaction will result in the presence of the starting diallylamine in your crude product.

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form diallylamine and carbon dioxide.[2][3] Any exposure to atmospheric or solvent-borne moisture during the reaction or work-up can lead to the formation of these byproducts.

  • Byproducts from the Chlorinating Agent: If using alternatives to phosgene, such as thionyl chloride, you may have residual chlorinating agent or its byproducts.[4]

Q2: Is it always necessary to purify this compound before using it in a subsequent reaction?

A2: Not necessarily. The need for purification depends on the nature of the subsequent reaction. For many applications, crude this compound can be used directly after removing volatile byproducts and excess reagents under reduced pressure.[5] However, purification is highly recommended if:

  • The subsequent reaction is sensitive to acidic conditions, as residual HCl or diallylamine hydrochloride can interfere.

  • The presence of nucleophilic impurities, such as unreacted diallylamine, could lead to unwanted side reactions.

  • High purity is critical for the final product's specifications, particularly in pharmaceutical applications.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] Refrigeration at 2-8°C is also recommended to minimize decomposition over time.

Q4: How can I assess the purity of my this compound sample?

A4: Due to its reactivity, direct analysis of this compound can be challenging. Here are some common analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess purity. The sample must be handled under strictly anhydrous conditions, and a deuterated solvent that is free of water should be used.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities. However, the high boiling point of this compound (214-220 °C) and its thermal lability require careful method development. Derivatization to a more stable compound before analysis is a common strategy.[6]

  • Titration: A simple titration can be used to determine the concentration of the acid chloride. This involves reacting the this compound with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile.

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.

Problem 1: Low yield of isolated this compound.
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring the disappearance of the starting diallylamine using a suitable analytical technique (e.g., TLC, GC). - Consider extending the reaction time or adjusting the temperature as per the literature protocol.
Formation of Diallylamine Hydrochloride - The formation of diallylamine hydrochloride reduces the amount of free diallylamine available to react.[2] - Employ an acid scavenger, such as a tertiary amine (e.g., triethylamine), to neutralize the HCl as it is formed.[2]
Hydrolysis During Work-up - this compound is moisture-sensitive.[2] Ensure all glassware is oven-dried, and use anhydrous solvents. - Perform the reaction and all subsequent manipulations under an inert atmosphere (nitrogen or argon).
Decomposition During Distillation - this compound can decompose at elevated temperatures.[7] - Purify via vacuum distillation to lower the boiling point. Monitor the pot temperature and keep it as low as possible.
Problem 2: The purified this compound is colored (yellow to brown).
Potential Cause Troubleshooting Steps
Impure Starting Materials - Ensure the diallylamine and chlorinating agent are of high purity. If necessary, purify the starting materials before use.
Side Reactions at Elevated Temperatures - Maintain the recommended reaction temperature. Overheating can lead to the formation of colored byproducts.
Decomposition During Storage - Store the purified product under an inert atmosphere and at the recommended temperature (2-8°C) to prevent degradation.
Problem 3: Difficulty in removing all impurities by distillation.
Potential Cause Troubleshooting Steps
Co-distillation of Impurities - If impurities have boiling points close to that of this compound, fractional distillation with a packed column may be necessary to achieve better separation.
Thermal Decomposition in the Distillation Pot - Minimize the time the product spends at high temperatures. - Use a Kugelrohr apparatus for small-scale distillations to reduce the residence time at high temperatures.
Non-volatile Impurities - If the impurities are non-volatile (e.g., diallylamine hydrochloride), they will remain in the distillation pot. However, if they are thermally labile, they could decompose and contaminate the distillate. In such cases, a pre-distillation work-up may be necessary.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up to Remove Water-Soluble Impurities

This protocol is designed to remove impurities such as diallylamine hydrochloride and other salts before final purification by distillation.

  • Carefully quench the reaction mixture by slowly adding it to ice-cold water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts and wash sequentially with:

    • Dilute aqueous acid (e.g., 1 M HCl) to remove any remaining unreacted diallylamine.

    • Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

    • Brine (saturated aqueous NaCl) to remove the bulk of the water.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can then be purified by vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

Caution: this compound is corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

  • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.

  • Charge the distillation flask with the crude this compound.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect the fraction that distills at the appropriate temperature and pressure (literature boiling point: 214-220 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum).

  • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature.

  • Transfer the purified this compound to a clean, dry, and inert-atmosphere-filled storage container.

Section 4: Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow This compound Purification Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Final Purification Crude Reaction Mixture Crude Reaction Mixture Quenching Quenching Crude Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Diallylcarbamoyl Chloride Reaction Work-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallylcarbamoyl chloride reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and critical steps associated with handling diallylcarbamoyl chloride reactions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, experience-based advice to ensure the success and safety of your experiments.

I. Core Principles & Safety First

Diallylcarbamoyl chloride is a versatile reagent, primarily used to introduce the carbamoyl functional group in organic synthesis.[1] However, its reactivity, particularly its moisture sensitivity, necessitates careful handling during the work-up procedure.[1] Like other carbamoyl and acyl chlorides, it is corrosive and a lachrymator, meaning it can cause severe skin burns, eye damage, and respiratory irritation.[2][3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][4]

Key Safety Considerations:

  • Moisture Sensitivity: Diallylcarbamoyl chloride readily hydrolyzes in the presence of water to form diallylamine, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction is exothermic and can lead to pressure buildup in a closed system.

  • Toxicity: Inhalation of vapors can be toxic, and skin contact can cause severe burns.[2][3] Immediate medical attention is required in case of exposure.[2]

  • Waste Disposal: All waste containing diallylcarbamoyl chloride or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.[4][6]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the work-up of a reaction involving diallylcarbamoyl chloride.

Quenching the Reaction

Q1: My reaction is complete. How do I safely quench the excess diallylcarbamoyl chloride?

A1: The choice of quenching agent depends on the stability of your desired product and the subsequent purification strategy. The key is to perform the quench slowly and at a reduced temperature (e.g., in an ice bath) to control the exothermic reaction.

  • Method 1: Quenching with an Alcohol (e.g., Methanol or Ethanol). This is a generally safe and controlled method that converts the unreacted diallylcarbamoyl chloride into a more stable carbamate ester.[7] This is often preferable to using water, as the resulting carbamate is typically less polar than the corresponding carboxylic acid, which can simplify purification.

  • Method 2: Quenching with Water or an Aqueous Solution. While effective, quenching with water can be vigorous due to the rapid hydrolysis and evolution of HCl gas.[7][8] It is crucial to add the reaction mixture slowly to a well-stirred, cold aqueous solution (e.g., saturated sodium bicarbonate or dilute base) to neutralize the generated HCl. This method is suitable if your product is stable to basic conditions.

Troubleshooting Tip: If you observe excessive fuming or a rapid temperature increase during the quench, slow down the rate of addition and ensure your cooling bath is effective.

Extraction & Washing

Q2: I've quenched my reaction. What are the best practices for the extraction and washing steps?

A2: The goal of extraction and washing is to separate your product from water-soluble byproducts, such as diallylamine hydrochloride (formed from hydrolysis) and any salts from the quench.

  • Solvent Selection: Choose an organic solvent in which your product is highly soluble and that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Washing Sequence: A typical washing sequence would be:

    • Dilute Acid (e.g., 1 M HCl): To remove any remaining diallylamine.

    • Saturated Sodium Bicarbonate Solution: To neutralize any residual acid.

    • Brine (Saturated NaCl Solution): To remove the bulk of the water from the organic layer before drying.

Troubleshooting Tip: The formation of an emulsion during extraction is a common issue. To break an emulsion, you can try adding more brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.

Purification

Q3: My crude product is not pure after extraction. What purification methods are recommended?

A3: The choice of purification method will depend on the physical properties of your product (e.g., volatility, stability).

  • Flash Column Chromatography: This is the most common method for purifying non-volatile products. The choice of eluent will depend on the polarity of your compound. It's often beneficial to analyze the crude product by Thin Layer Chromatography (TLC) first to determine the optimal solvent system.

  • Distillation: For volatile and thermally stable products, distillation under reduced pressure can be an effective purification technique.[9] However, be aware that heating can sometimes lead to decomposition, especially if catalytic amounts of impurities are present.[10]

Troubleshooting Tip: If you are having difficulty separating your product from a persistent impurity, consider derivatizing a small sample to aid in characterization. For instance, reacting the crude product with a nucleophile like benzylamine can help confirm the presence of your desired carbamoylated product via techniques like LC-MS or NMR.[11]

Workflow & Decision Making

The following diagram illustrates a typical workflow for a diallylcarbamoyl chloride reaction work-up, including key decision points for troubleshooting.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Complete Reaction Complete Quench Quench Reaction (e.g., with alcohol or aqueous base) Reaction_Complete->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash_Acid Wash with Dilute Acid Extraction->Wash_Acid Wash_Base Wash with Saturated NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash_Brine->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification_Method Select Purification Method Crude_Product->Purification_Method Chromatography Flash Column Chromatography Purification_Method->Chromatography Non-volatile Distillation Distillation Purification_Method->Distillation Volatile Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product

Caption: Diallylcarbamoyl Chloride Reaction Work-up Workflow

Handling & Storage

Q4: How should I handle and store diallylcarbamoyl chloride to ensure its stability?

A4: Diallylcarbamoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigeration (2-8°C) is recommended. Avoid contact with moisture and incompatible materials such as strong bases, alcohols, and amines.[4]

III. Experimental Protocols

General Protocol for Reaction Work-Up

The following is a generalized, step-by-step protocol for the work-up of a reaction where diallylcarbamoyl chloride was used in excess. Note: This is a template and may need to be adapted based on the specific properties of your product.

  • Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0°C in an ice-water bath.

  • Quenching: Slowly add a quenching agent (e.g., methanol) dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction of Aqueous Layer: Extract the aqueous layer with the same organic solvent (2-3 times) to recover any dissolved product.

  • Combine Organic Layers: Combine all the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (if an amine substrate was used)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Troubleshooting Protocol: Emulsion Formation

Emulsion_Troubleshooting Start Emulsion Formed During Extraction Add_Brine Add Saturated Brine Start->Add_Brine Gentle_Swirl Gently Swirl Instead of Shaking Add_Brine->Gentle_Swirl Unsuccessful Resolution Emulsion Resolved Add_Brine->Resolution Successful Filter_Celite Filter Through Celite Gentle_Swirl->Filter_Celite Unsuccessful Gentle_Swirl->Resolution Successful Filter_Celite->Resolution

Caption: Troubleshooting Emulsion Formation

IV. Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Quenching Temperature 0-5°CTo control the exothermic reaction and prevent side product formation.
Washing Solutions 1 M HCl, Saturated NaHCO₃, BrineTo systematically remove basic, acidic, and aqueous impurities.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To efficiently remove residual water from the organic solvent.
Storage Temperature 2-8°CTo maintain the long-term stability of the reagent.

V. References

  • Diallylcarbamyl Chloride|Carbamoyl Chloride Reagent - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Retrieved from --INVALID-LINK--

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved from --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Retrieved from --INVALID-LINK--

  • NIOSH Pocket Guide to Chemical Hazards - Dimethyl carbamoyl chloride - CDC. (n.d.). Retrieved from --INVALID-LINK--

  • Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from --INVALID-LINK--

  • Process for purifying dialkyl diallyl ammonium chloride and dialkyl dimethallyl ammonium chloride - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. (2019). Retrieved from --INVALID-LINK--

  • Diethylthiocarbamyl Chloride - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • This compound 97 25761-72-2 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • This compound CAS#: 25761-72-2; ChemWhat Code: 27222. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2023). Retrieved from --INVALID-LINK--

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2024). Retrieved from --INVALID-LINK--

  • Method for purifying acid chlorides - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013). Retrieved from --INVALID-LINK--

  • Navigating the Safe Disposal of Dabsyl Chloride: A Procedural Guide - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrolysis of an acid chloride - YouTube. (2020). Retrieved from --INVALID-LINK--

References

Preventing hydrolysis of Diallylcarbamyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallylcarbamoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the diallylcarbamoyl moiety, a functional group present in various bioactive molecules and polymers. However, its utility is often hampered by its high susceptibility to hydrolysis. Like many acyl chlorides, diallylcarbamoyl chloride readily reacts with water, including atmospheric moisture, to form diallylamine and carbon dioxide, leading to reduced yields, product contamination, and difficulties in purification.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the hydrolysis of diallylcarbamoyl chloride during its synthesis. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, you can significantly improve the success and reproducibility of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What makes diallylcarbamoyl chloride so susceptible to hydrolysis?

The high reactivity of diallylcarbamoyl chloride towards water is due to the electrophilic nature of the carbonyl carbon. The adjacent chlorine and nitrogen atoms influence this reactivity. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which can moderate the electrophilicity to some extent. However, the inductive effect of the chlorine atom and the overall polarity of the carbon-chlorine bond make the carbonyl carbon a prime target for nucleophilic attack by water. The generally accepted mechanism for the hydrolysis of many carbamoyl chlorides is an SN1-type process, involving the formation of a carbamoyl cation intermediate.[2][3][4][5]

Q2: How can I confirm if my diallylcarbamoyl chloride has undergone hydrolysis?

The primary hydrolysis product is diallylamine. Its presence can be detected using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of a broad singlet corresponding to the N-H proton of diallylamine is a clear indicator of hydrolysis. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Infrared (IR) Spectroscopy: The most definitive sign of hydrolysis is the disappearance of the sharp, strong carbonyl (C=O) stretching band of the carbamoyl chloride, typically found around 1740-1780 cm⁻¹, and the appearance of N-H stretching bands from diallylamine in the region of 3300-3500 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive method for detecting and quantifying both diallylcarbamoyl chloride and its hydrolysis product, diallylamine.[6] Derivatization of the analytes can sometimes be employed to improve their chromatographic behavior and detection limits.[7][8]

Q3: Is it always necessary to purify diallylcarbamoyl chloride immediately after synthesis?

Not necessarily. For some subsequent reactions that are tolerant of small amounts of diallylamine hydrochloride (formed from the reaction of diallylamine with HCl byproduct), the crude product can sometimes be used directly after removing the excess phosgenating agent and solvent. However, for reactions that are sensitive to acidic conditions or require high-purity starting materials, purification is crucial.

Q4: What are the primary methods for purifying diallylcarbamoyl chloride?

The most effective method for purifying diallylcarbamoyl chloride is fractional distillation under reduced pressure .[9] This technique separates the desired product from less volatile impurities and any polymeric byproducts. It is critical to ensure the distillation apparatus is completely dry to prevent hydrolysis during the purification process.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis of diallylcarbamoyl chloride and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.• Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).• Ensure the reaction is stirred efficiently to promote mixing of reactants.
2. Hydrolysis of Starting Material or Product: Presence of moisture in reagents, solvents, or glassware.• Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (argon or nitrogen).• Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.• Ensure all reagents, including diallylamine and any base used, are anhydrous.
3. Loss During Work-up: Hydrolysis during aqueous extraction or washing steps.• Avoid aqueous work-ups if possible. If an aqueous wash is necessary, perform it quickly with ice-cold, deoxygenated water or brine and immediately separate the organic layer.• Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
Product is Contaminated with Diallylamine 1. Incomplete Reaction: Unreacted diallylamine remains.• Ensure the phosgenating agent (e.g., phosgene, triphosgene) is added in the correct stoichiometric amount, sometimes a slight excess is beneficial.• Consider extending the reaction time.
2. Hydrolysis: The product has degraded due to moisture.• Re-evaluate all steps for potential sources of water contamination as outlined above.• Store the purified product under an inert atmosphere at a low temperature (2-8°C).
Formation of Solid Byproducts (e.g., Ureas) 1. Reaction of Carbamoyl Chloride with Starting Amine: This can occur if the reaction conditions are not optimized.• Add the diallylamine solution slowly to the solution of the phosgenating agent at a low temperature to maintain a low concentration of the amine.• The presence of a non-nucleophilic base can sometimes promote urea formation; careful selection and stoichiometry of the base are critical.[10]

Experimental Protocols

Protocol 1: Synthesis of Diallylcarbamoyl Chloride using Triphosgene

This protocol describes a common laboratory-scale synthesis of diallylcarbamoyl chloride using triphosgene, a safer alternative to phosgene gas.[11][12]

Materials:

  • Diallylamine (freshly distilled)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (or another suitable non-nucleophilic base)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl and CO₂ byproducts through a scrubbing solution, e.g., NaOH). Ensure the entire apparatus is under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve triphosgene (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Amine Addition: In the dropping funnel, prepare a solution of diallylamine (3.0 eq) and anhydrous triethylamine (3.0 eq) in anhydrous DCM.

  • Reaction: Add the diallylamine/triethylamine solution dropwise to the stirred triphosgene solution at 0°C over a period of 1-2 hours. Maintain the temperature below 5°C throughout the addition.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up (Anhydrous): Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. It is crucial to use a trap to protect the vacuum pump from corrosive vapors.

  • Purification: Purify the crude diallylcarbamoyl chloride by vacuum distillation.

Diagram 1: Experimental Workflow for Anhydrous Synthesis

G setup 1. Assemble Dry Glassware under Inert Gas reagents 2. Prepare Anhydrous Reagent Solutions setup->reagents addition 3. Slow Dropwise Addition of Amine at 0°C reagents->addition reaction 4. Stir at Room Temp (Monitor Completion) addition->reaction filtration 5. Anhydrous Filtration to Remove Salts reaction->filtration evaporation 6. Solvent Removal (Rotary Evaporation) filtration->evaporation purification 7. Vacuum Distillation evaporation->purification storage 8. Store Under Inert Gas at 2-8°C purification->storage

Caption: Workflow for synthesizing diallylcarbamoyl chloride under anhydrous conditions.

Understanding the Hydrolysis Mechanism

The hydrolysis of diallylcarbamoyl chloride proceeds via a nucleophilic attack of water on the carbonyl carbon. The reaction is often autocatalytic as the hydrogen chloride (HCl) produced can protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.

Diagram 2: Hydrolysis Mechanism of Diallylcarbamoyl Chloride

G DACC Diallylcarbamoyl Chloride Intermediate [Intermediate Complex] DACC->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate DA Diallylamine Intermediate->DA CO2 CO₂ Intermediate->CO2 HCl HCl Intermediate->HCl

Caption: Simplified hydrolysis pathway of diallylcarbamoyl chloride.

Storage and Handling

Proper storage is critical to prevent the degradation of diallylcarbamoyl chloride.

  • Atmosphere: Always store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Temperature: Store in a refrigerator at 2-8°C to minimize decomposition.

  • Container: Use a tightly sealed container with a chemically resistant cap. For long-term storage, consider sealing the container with paraffin film.

When handling diallylcarbamoyl chloride, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15]

References

Technical Support Center: Diallylcarbamyl Chloride Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monitoring reactions involving diallylcarbamyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reagent and require robust analytical methods to track reaction progress. Here, we provide in-depth, field-proven insights into using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your analytical workflow.

Frequently Asked Questions (FAQs)
General Reaction Chemistry

Q1: What is the fundamental reaction of this compound?

This compound is an electrophilic reagent used to introduce a diallylcarbamoyl group onto a nucleophile. Its primary reactivity is centered on the electrophilic carbonyl carbon. It readily reacts with nucleophiles like primary or secondary amines and alcohols in a process known as carbamoylation. This is a type of nucleophilic acyl substitution where the chloride ion, an excellent leaving group, is displaced by the incoming nucleophile.[1][2][3] For a reaction with a generic secondary amine (R₂NH), the reaction proceeds as follows:

(CH₂=CHCH₂)₂NCOCl + R₂NH → (CH₂=CHCH₂)₂NCONR₂ + HCl

The reaction with amines is often rapid and may be violent if concentrations are high.[3] It is typically performed in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the HCl byproduct, which would otherwise form a salt with the reacting amine.[4]

TLC Monitoring FAQs

Q2: Why is TLC a good first choice for monitoring my this compound reaction?

TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[5][6][7] It allows you to quickly visualize the consumption of your starting materials and the formation of your product(s). For this specific reaction, you can track the disappearance of the starting nucleophile (e.g., an amine) and the appearance of the new, typically less polar, carbamate product.[8]

Q3: How do I interpret the spots on the TLC plate? What is an Rf value?

The Rf (retardation factor) value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9][10] In normal-phase TLC (using a polar stationary phase like silica gel), polarity is inversely related to the Rf value:

  • High Polarity = Low Rf value (The compound sticks strongly to the polar silica and moves slowly).

  • Low Polarity = High Rf value (The compound is more soluble in the less polar mobile phase and moves quickly).[11][12]

For a typical reaction with an amine:

  • Starting Amine: Usually quite polar, will have a low Rf .

  • This compound: Less polar than the amine, will have a higher Rf .

  • Carbamate Product: The resulting carbamate is a tertiary amide, which is significantly less polar than the starting primary/secondary amine. It will have an intermediate to high Rf , typically higher than the starting amine.

A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot.[5]

Q4: Which stains are best for visualizing the spots?

Since the diallylcarbamate product may not be UV-active, chemical stains are essential.

  • Potassium Permanganate (KMnO₄): This is an excellent, universal stain for this reaction. The allyl groups (C=C double bonds) in both the this compound starting material and the carbamate product will be oxidized by KMnO₄, appearing as yellow-brown spots on a purple background.[13] This allows you to see both reactant and product.

  • Ninhydrin: This stain is highly specific for primary and secondary amines, which appear as blue or purple spots, often without heating.[14][15] Your product, a tertiary carbamate, will not stain with ninhydrin. This provides definitive proof that your starting amine has been consumed.

LC-MS Monitoring FAQs

Q5: When should I use LC-MS over TLC?

LC-MS is the preferred method when:

  • TLC separation is poor (Rf values are too close).

  • You need to confirm the molecular weight of your product.

  • You suspect the formation of multiple products or byproducts.

  • You require quantitative data on reaction conversion.

  • Your reaction is complex, and TLC does not provide sufficient resolution or information.[16][17]

Q6: How will my compounds be detected in LC-MS?

For carbamates and amines, Electrospray Ionization in the positive ion mode (ESI+) is the most effective technique.[18][19][20] The nitrogen atoms in your compounds are easily protonated in the acidic mobile phase. You should primarily look for the protonated molecular ion, [M+H]⁺ . It is also very common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your solvents or glassware.[17]

Experimental Protocols
Protocol 1: Step-by-Step Reaction Monitoring by TLC

This protocol assumes a reaction between this compound and a primary/secondary amine.

  • Prepare the TLC Chamber: Add your chosen eluent (solvent system) to a depth of ~0.5 cm in a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.

  • Select an Eluent: A good starting point is a mixture of a nonpolar and a polar solvent, such as 20-40% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf for your starting material between 0.2 and 0.4.[8]

  • Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[5]

    • Lane 1 (SM): Use a capillary tube to spot a dilute solution of your starting amine.

    • Lane 2 (CO): Spot the starting amine first, then, using the same capillary, spot the reaction mixture directly on top of it. The co-spot helps to resolve compounds with very similar Rf values.[5]

    • Lane 3 (RXN): Spot a small aliquot of your reaction mixture. To take an aliquot, dip the tip of a glass capillary into the reaction; capillary action will draw up a small sample.[5]

  • Develop the Plate: Place the spotted TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top. Do not let it run all the way to the edge.[11]

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots.

    • Submerge the plate in a KMnO₄ or Ninhydrin staining solution using forceps.

    • Gently heat the stained plate with a heat gun until spots appear. The starting amine should appear with Ninhydrin, while the product should appear with KMnO₄.

Protocol 2: Step-by-Step Reaction Monitoring by LC-MS
  • Sample Preparation: Dilute a small aliquot of the reaction mixture (~1-5 µL) in 1 mL of a 50:50 mixture of Acetonitrile:Water. This prevents overloading the column and ensures solubility.

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (for protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 5-10 minutes. This will elute polar compounds first, followed by nonpolar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • MS Conditions (Typical for ESI+):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: Set a mass range that includes the expected molecular weights of your starting materials and product (e.g., 100 - 500 m/z).

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

    • Desolvation Gas Flow & Temperature: Optimize based on instrument recommendations (e.g., 600 L/hr, 350-450 °C).

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Extract the mass spectrum for each peak to identify its m/z value.

    • Confirm the presence of your product by finding its calculated [M+H]⁺ and/or [M+Na]⁺ ions. Monitor the disappearance of the starting material's molecular ion peak over time.

Troubleshooting Guides
TLC Troubleshooting
Problem Potential Cause(s) Solution(s)
Spots are streaking 1. Sample is too concentrated (overloaded).[21][22][23] 2. Compound is highly acidic or basic (e.g., free amine) and interacts strongly with the silica.[22][24] 3. High-boiling point reaction solvent (e.g., DMF, DMSO) is present.[25]1. Dilute your sample before spotting. 2. Add a small amount of acid (acetic acid) or base (triethylamine, ~1%) to your eluent to suppress ionization and reduce streaking.[24] 3. After spotting, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing.[25]
Spots remain on the baseline (Rf ≈ 0) 1. The eluent is not polar enough to move the compounds.[11][24] 2. The compound may have decomposed on the silica plate.1. Increase the polarity of your eluent. For example, change from 20% ethyl acetate in hexanes to 40% or 60%.[11] 2. Consider using alumina plates or adding a base to the eluent if your compound is acid-sensitive.
Spots run to the solvent front (Rf ≈ 1) The eluent is too polar.[11][24]Decrease the polarity of your eluent. For example, change from 40% ethyl acetate in hexanes to 10% or 20%.[11]
No spots are visible after staining 1. Sample is too dilute.[23][24] 2. The chosen stain is not appropriate for the functional groups present. 3. The compound is volatile and evaporated from the plate during drying.[24]1. Spot the same lane multiple times, allowing the solvent to dry between applications.[23] 2. Use a more universal stain like KMnO₄ or p-Anisaldehyde. 3. Minimize heating time after developing the plate.
LC-MS Troubleshooting
Problem Potential Cause(s) Solution(s)
Low or no signal for my analyte 1. Ion Suppression: Co-eluting matrix components are competing with your analyte for ionization in the ESI source. This is a very common issue.[26][27][28][29][30] 2. Incorrect MS settings (e.g., wrong polarity, low voltages). 3. Analyte is not stable in the mobile phase.1. Improve chromatographic separation to move the analyte away from interfering peaks. 2. Improve sample cleanup or simply dilute the sample further. 3. Check that you are in the correct ionization mode (ESI+) and that source parameters are optimized.
Unexpected m/z peaks are observed 1. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺). 2. In-source fragmentation or decomposition. 3. Contamination from solvents, glassware, or previous runs.[31]1. Adducts are common. Check for masses corresponding to M+23 (Na), M+39 (K), and M+41 (Acetonitrile). 2. Reduce source temperatures or voltages (cone/fragmentor voltage) to minimize fragmentation. 3. Run a blank (inject only mobile phase) to identify system contaminants.
Retention time is shifting 1. Column degradation or contamination.[31] 2. Changes in mobile phase composition or pH. 3. Air bubbles in the pump or flow path.1. Flush the column with a strong solvent or replace it if necessary. 2. Always prepare fresh mobile phase daily.[18] 3. Degas your solvents and prime the LC pumps thoroughly.
Broad or tailing peaks 1. Column overloading. 2. Secondary interactions between the analyte and the column's stationary phase. 3. High dead volume in the system connections.1. Inject a smaller volume or a more dilute sample. 2. Ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of a competing agent can sometimes help. 3. Check all fittings and tubing for proper connections.
Visualized Workflows and Data
Logical Workflow for Reaction Monitoring

The following diagram illustrates a logical workflow for monitoring your reaction, starting with the rapid screening capabilities of TLC and escalating to the detailed analysis of LC-MS when required.

ReactionMonitoringWorkflow cluster_start Reaction Setup cluster_tlc TLC Analysis cluster_decision Decision Point cluster_lcms LC-MS Analysis cluster_end Outcome Start Start Reaction (Amine + this compound) TakeAliquot Take Aliquot Start->TakeAliquot SpotTLC Spot TLC Plate (SM, CO, RXN) TakeAliquot->SpotTLC Develop Develop & Visualize SpotTLC->Develop AnalyzeTLC Analyze TLC Plate Develop->AnalyzeTLC IsComplete Reaction Complete? AnalyzeTLC->IsComplete NeedsLCMS TLC Unclear? AnalyzeTLC->NeedsLCMS Workup Proceed to Workup IsComplete->Workup Yes (SM consumed) Continue Continue Reaction IsComplete->Continue No NeedsLCMS->IsComplete No PrepLCMS Prepare LC-MS Sample NeedsLCMS->PrepLCMS Yes RunLCMS Run LC-MS PrepLCMS->RunLCMS AnalyzeLCMS Analyze LC-MS Data RunLCMS->AnalyzeLCMS AnalyzeLCMS->IsComplete Continue->TakeAliquot wait, re-sample

Caption: Logical workflow for reaction monitoring.

Troubleshooting Logic for TLC Streaking

This diagram outlines the decision-making process when encountering a common TLC issue: streaking spots.

TLC_Troubleshooting_Streaking Start Problem: TLC spots are streaking Cause1 Is the sample very concentrated? Start->Cause1 Cause2 Is the compound strongly acidic or basic? Cause1->Cause2 No Solution1 Solution: Dilute the sample and re-spot Cause1->Solution1 Yes Cause3 Is a high-boiling solvent present (DMF, DMSO)? Cause2->Cause3 No Solution2 Solution: Add 1% TEA (for acids) or 1% Acetic Acid (for bases) to the eluent Cause2->Solution2 Yes Solution3 Solution: Place spotted plate under high vacuum for 2-5 min before developing Cause3->Solution3 Yes End Problem Resolved Cause3->End No (Other Issue) Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for streaking on a TLC plate.

Summary of Analytical Parameters
ParameterTLC RecommendationLC-MS RecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄C18 (Reverse Phase)TLC: Standard, polar stationary phase. LC-MS: C18 provides excellent separation for moderately polar organic molecules.
Mobile Phase / Eluent 10-50% Ethyl Acetate in HexanesA: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic AcidTLC: Easily adjustable polarity. LC-MS: Formic acid aids in protonation for ESI+ detection.
Detection / Visualization KMnO₄ stain, Ninhydrin stainESI+ Full Scan (m/z 100-500)TLC: Stains visualize non-UV active compounds and confirm amine consumption. LC-MS: Provides molecular weight confirmation.
Expected Product Rf > Rf of starting amineN/AThe carbamate product is less polar than the amine reactant.
Expected Product Ion N/A[M+H]⁺, [M+Na]⁺Carbamates readily form protonated molecules and sodium adducts in ESI+.

References

Validation & Comparative

A Comparative Guide to Carbamoylation Reagents: Diallylcarbamyl Chloride vs. Dimethylcarbamoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the installation of a carbamate moiety is a frequent and critical transformation, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of the carbamoylating agent is a decision that dictates not only the immediate reaction's efficiency but also the strategic possibilities in subsequent synthetic steps. Among the arsenal of available reagents, carbamoyl chlorides are valued for their reactivity and straightforward application.[3][4]

This guide provides an in-depth, objective comparison between two prominent N,N-disubstituted carbamoyl chlorides: the workhorse reagent, Dimethylcarbamoyl Chloride (DMCC), and the strategically versatile Diallylcarbamyl Chloride (DACC). While both serve the primary function of introducing a carbamoyl group, their utility diverges significantly based on the nature of their N-substituents. DMCC is typically employed for the installation of a robust, permanent carbamate functional group.[5][6] In contrast, DACC introduces a carbamate that serves as a cleavable protecting group, offering a layer of synthetic flexibility that DMCC lacks.[7]

We will explore the nuances of their reactivity, compare their performance through experimental data, and provide detailed protocols to guide researchers in making an informed selection tailored to their specific synthetic goals.

Physicochemical Properties and Safety Considerations

A foundational understanding of a reagent's physical properties and handling requirements is paramount for its safe and effective use. DMCC and DACC, as reactive acyl chlorides, share certain characteristics, such as moisture sensitivity, but differ in other key aspects.[8][9]

Table 1: Comparison of Physicochemical Properties

PropertyDimethylcarbamoyl Chloride (DMCC)This compound (DACC)
CAS Number 79-44-7[5][10]25761-72-2[11][12]
Molecular Formula C₃H₆ClNO[5]C₇H₁₀ClNO[12]
Molecular Weight 107.54 g/mol [10]159.61 g/mol [12]
Appearance Colorless to pale yellow liquid[8][13]Data not widely available; typically a liquid
Boiling Point 167-168 °C[14]Data not widely available
Melting Point -33 °C[15]Data not widely available
Stability Rapidly hydrolyzes in water/moisture.[8][9][16]Moisture-sensitive acyl chloride.[7]
Critical Safety Insights: The Carcinogenicity of DMCC

The most significant point of divergence in handling these two reagents lies in their toxicological profiles. Dimethylcarbamoyl chloride is a suspected human carcinogen and a designated animal carcinogen .[5][6][8][15] Its use necessitates stringent safety precautions, including handling within a certified chemical fume hood, use of appropriate personal protective equipment (PPE), and adherence to protocols for decontaminating and disposing of carcinogenic waste.

In contrast, while DACC should be handled with the standard precautions afforded to all reactive acyl chlorides (i.e., it is corrosive and moisture-sensitive), it is not classified as a carcinogen. For synthetic applications where the final product does not require the dimethylcarbamate moiety, DACC presents a significantly safer alternative, mitigating long-term health risks for laboratory personnel.

Reactivity and Mechanistic Landscape

Both DMCC and DACC function as electrophilic carbamoylating agents, reacting readily with nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates.[5][6][7][17]

The reaction proceeds via nucleophilic acyl substitution. Mechanistic studies on N,N-dialkylcarbamoyl chlorides suggest that their solvolysis often follows an SN1-like pathway, involving the formation of a resonance-stabilized carbamoyl cation intermediate.[3][4] The stability of this cation is a key determinant of the reagent's reactivity.

G cluster_0 General Carbamoylation Workflow reagent R₂NCOCl (DMCC or DACC) intermediate Carbamoyl Cation R₂N=C=O⁺ ↔ R₂N-C⁺=O reagent->intermediate - Cl⁻ (SN1-like) nucleophile Nu-H (e.g., R'-OH, R'-NH₂) product Carbamoylated Product (R₂NCO-Nu) nucleophile->product + Nu-H intermediate->product + Nu-H hcl HCl

Figure 1: General workflow for carbamoylation using DMCC or DACC.

The primary difference in reactivity stems from the electronic and steric nature of the N-substituents. The electron-donating inductive effect of the alkyl groups stabilizes the carbamoyl cation, facilitating the reaction. While direct comparative kinetic data is scarce, the larger diallyl groups in DACC may impart slightly different steric hindrance and electronic effects compared to the dimethyl groups in DMCC, potentially influencing reaction rates with hindered nucleophiles.

A Tale of Two Functions: Permanent Moiety vs. Protective Group

The core of this comparison lies not in how these reagents react, but in the synthetic purpose of the carbamates they form.

Dimethylcarbamoyl Chloride (DMCC): For a Permanent Installation

DMCC is the reagent of choice when the N,N-dimethylcarbamate group is a desired, integral part of the final molecule. This group is exceptionally stable and robust, resistant to a wide range of acidic, basic, and reductive conditions. This stability is leveraged in medicinal chemistry, where the dimethylcarbamate moiety is a common pharmacophore in acetylcholinesterase inhibitors like Rivastigmine and Neostigmine.[5][6][18]

Choose DMCC when:

  • The target molecule's biological activity or desired properties depend on the presence of a stable N,N-dimethylcarbamate.

  • A robust functional group that can withstand harsh downstream reaction conditions is required.

  • The known carcinogenicity can be managed with appropriate engineering controls and safety protocols.

This compound (DACC): The Strategic Advantage of Cleavability

DACC's true value is realized when it is used as a protecting group for hydroxyl or amino functionalities.[7][19] The resulting N,N-diallylcarbamate is stable to many common synthetic conditions, but the allyl groups serve as a functional "handle" for selective removal.

This cleavage is most commonly and efficiently achieved under mild, neutral conditions using a palladium(0) catalyst in the presence of an allyl cation scavenger.[20] This deprotection strategy is orthogonal to many other common protecting groups (e.g., acid-labile Boc groups or base-labile Fmoc groups), making DACC an excellent tool for complex, multi-step syntheses.[19]

G cluster_1 The DACC Protection/Deprotection Cycle ROH Alcohol/Phenol (R-OH) Protect Protection + this compound ROH->Protect Protected Protected Intermediate (R-O-CON(Allyl)₂) Protect->Protected Transform Further Synthesis Steps (Molecule is modified elsewhere) Protected->Transform Deprotect Deprotection Pd(0) Catalyst, Scavenger Transform->Deprotect Deprotect->ROH Regenerated Alcohol

Figure 2: The strategic workflow enabled by DACC's cleavable allyl groups.

Choose DACC when:

  • A temporary, robust protection of a hydroxyl or amine group is needed.

  • Orthogonality to other protecting groups is required in a complex synthesis.

  • A safer, non-carcinogenic alternative to DMCC is desired and the carbamate is not needed in the final product.

Representative Experimental Protocols

The following protocols are provided as a guide for the application of these reagents. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of an O-Aryl Dimethylcarbamate using DMCC

This protocol describes the general procedure for carbamoylating a phenolic hydroxyl group, a key step in the synthesis of many pharmaceuticals.[18]

Objective: To install a stable dimethylcarbamate group onto a generic phenol (ArOH).

Materials:

  • Phenol derivative (ArOH, 1.0 eq)

  • Dimethylcarbamoyl chloride (DMCC, 1.2 eq)

  • Anhydrous Toluene

  • Zinc Chloride (ZnCl₂, 0.5 eq, optional catalyst)[18] or a non-nucleophilic base like Pyridine or Triethylamine (1.5 eq)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the phenol derivative (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

  • If using a Lewis acid catalyst, add zinc chloride (0.5 eq). If using a base, add pyridine or triethylamine (1.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Slowly add dimethylcarbamoyl chloride (1.2 eq) to the stirring mixture.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully by adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-aryl dimethylcarbamate.

Protocol 2: Protection and Deprotection of a Phenol using DACC

This two-part protocol illustrates the strategic use of DACC as a protecting group.

Part A: Protection of a Phenol with DACC

Objective: To protect a phenolic hydroxyl group as an N,N-diallylcarbamate.

Procedure:

  • Follow the procedure outlined in Protocol 1 , substituting this compound (1.2 eq) for DMCC. The reaction can typically be performed at room temperature or with gentle heating in the presence of a base like pyridine.

  • After workup and purification, the O-aryl diallylcarbamate is obtained and can be carried forward to subsequent synthetic steps.

Part B: Deprotection of the Diallylcarbamate Group

Objective: To cleave the diallylcarbamate group and regenerate the free phenol.

Materials:

  • O-Aryl diallylcarbamate (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Allyl cation scavenger, e.g., Dimedone or Morpholine (3.0 eq)

  • Anhydrous THF or Dichloromethane

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the O-aryl diallylcarbamate (1.0 eq) in anhydrous THF in a dry, nitrogen-flushed flask.

  • Add the scavenger (e.g., dimedone, 3.0 eq) to the solution.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq). The solution may turn yellow.

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material and the appearance of the free phenol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to remove the catalyst and scavenger byproducts, affording the deprotected phenol.

Conclusion and Recommendations

The choice between this compound and dimethylcarbamoyl chloride is a clear-cut strategic decision guided by the synthetic endpoint.

  • Dimethylcarbamoyl chloride is an efficient reagent for the synthesis of molecules containing a final, highly stable N,N-dimethylcarbamate group. Its utility is well-established, particularly in pharmaceutical manufacturing. However, its significant health hazard (carcinogenicity) mandates rigorous safety protocols and should prompt chemists to consider safer alternatives if the carbamate is not a required permanent feature.

  • This compound excels as a tool for strategic protection. It introduces a carbamate that is robust enough for many transformations yet can be selectively cleaved under mild, palladium-catalyzed conditions. This protection/deprotection capability, combined with its more favorable safety profile, makes DACC a superior choice for complex, multi-step synthesis where temporary masking of a hydroxyl or amine group is necessary.

For the modern synthesis laboratory, where safety and strategic flexibility are paramount, DACC represents a valuable and often preferable alternative to its traditional dimethyl counterpart for protecting group applications.

References

A Comparative Guide to Diallylcarbamyl Chloride (Dac-Cl) and Other Amine Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the strategic protection and deprotection of amine functionalities are of paramount importance. The choice of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the Diallylcarbamyl chloride (Dac-Cl) protecting group with the more established amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental insights to aid in the rational selection of amine protecting groups for diverse synthetic challenges.

The Critical Role of Amine Protection in Synthesis

Amines are nucleophilic and basic functional groups that readily participate in a wide range of chemical transformations. While this reactivity is often desired, it can also lead to unwanted side reactions in multifunctional molecules, compromising the synthesis of the target compound. Amine protecting groups are chemical moieties that are temporarily introduced to mask the reactivity of the amine functionality, allowing other chemical transformations to be carried out selectively on the molecule. An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to a wide range of reaction conditions to which the protected molecule will be subjected.

  • Selectively removable in high yield under mild conditions that do not affect other functional groups in the molecule.

The concept of orthogonality is central to modern protecting group strategy. Orthogonal protecting groups can be selectively removed in any order in the presence of each other, as their cleavage relies on distinct and non-interfering chemical mechanisms. For instance, the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-cleavable Cbz group form a well-established orthogonal set.

Diallylcarbamyl (Dac) Group: A Palladium-Labile Protecting Group

The Diallylcarbamyl (Dac) group, introduced via this compound (Dac-Cl), is a carbamate-based protecting group for amines. Its defining feature is its unique deprotection mechanism, which relies on palladium catalysis. This characteristic positions the Dac group as a valuable tool for orthogonal synthesis, particularly in concert with acid- and base-labile protecting groups.

Protection of Amines with this compound

The protection of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The amine attacks the electrophilic carbonyl carbon of Dac-Cl, with the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid byproduct.

The Efficacy of Diallylcarbamoyl Chloride as a Derivatizing Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, derivatization is a cornerstone technique for the sensitive and accurate quantification of challenging analytes. Molecules bearing polar functional groups such as amines and phenols often exhibit poor chromatographic resolution and low ionization efficiency, hindering their detection by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization addresses these limitations by modifying the analyte to enhance its physicochemical properties. This guide provides an in-depth comparison of diallylcarbamoyl chloride as a derivatizing agent against established alternatives, offering a critical perspective for method development in pharmaceutical and chemical analysis.

The Role of Diallylcarbamoyl Chloride: A Carbamoylation Approach

Diallylcarbamoyl chloride belongs to the class of carbamoyl chlorides, which are reactive compounds used to introduce a carbamoyl functional group onto a target molecule.[1] The primary reaction involves the nucleophilic attack of an active hydrogen, typically from an amine or a phenol, on the electrophilic carbonyl carbon of the diallylcarbamoyl chloride. This results in the formation of a stable N,N-diallylurea or a diallylcarbamate, respectively, with the elimination of hydrochloric acid.[1][2]

The introduction of the diallylcarbamoyl moiety can theoretically offer several advantages for analytical purposes:

  • Increased Hydrophobicity: The two allyl groups and the overall carbamate/urea structure increase the nonpolar character of the analyte, which can improve retention on reversed-phase HPLC columns and enhance volatility for GC analysis.

  • Enhanced Ionization: The derivatized molecule may exhibit improved ionization efficiency in mass spectrometry, leading to greater sensitivity.

  • Structural Information: The consistent fragmentation pattern of the diallylcarbamoyl group upon ionization can aid in structural elucidation and targeted analysis.

Despite these potential benefits, the application of diallylcarbamoyl chloride specifically as a derivatizing agent for routine analytical quantification is not extensively documented in scientific literature. Its primary utility has been in organic synthesis for the creation of various bioactive molecules.[1] Therefore, a direct comparison with well-established derivatizing agents relies on an understanding of its fundamental chemistry alongside the proven performance of its alternatives.

Comparative Analysis of Derivatizing Agents

The selection of a derivatizing agent is a critical decision in method development, with the ideal reagent offering rapid and complete reaction, formation of a stable derivative, and significant enhancement of the analytical signal. The following table provides a comparative overview of diallylcarbamoyl chloride and its common alternatives.

Derivatizing AgentTarget AnalytesReaction PrincipleTypical ConditionsKey AdvantagesKey Disadvantages
Diallylcarbamoyl Chloride Primary/Secondary Amines, PhenolsCarbamoylationAlkaline pH, Room TemperaturePotential for increased hydrophobicity and volatility.Limited published analytical data, potential for side reactions with allyl groups.
Benzoyl Chloride Primary/Secondary Amines, Phenols, ThiolsAcylationAlkaline pH (e.g., borate or carbonate buffer), Room Temperature[3][4]Fast reaction, stable derivatives, significant sensitivity enhancement in LC-MS.[4][5]Can be moisture-sensitive, excess reagent may need removal.
Dansyl Chloride Primary/Secondary Amines, PhenolsSulfonylationAlkaline pH (9.5-10.5), Room Temperature or slight heating[6][7]Forms highly fluorescent derivatives, excellent for fluorescence detection, improves ionization in MS.[6]Derivatives can be light-sensitive, longer reaction times may be required.
Silylating Agents (e.g., BSTFA, MSTFA) Alcohols, Phenols, Carboxylic Acids, Amines, ThiolsSilylationAnhydrous conditions, Heating (e.g., 60-75°C)Produces volatile and thermally stable derivatives for GC-MS, wide applicability.[8][9]Derivatives are moisture-sensitive, requires anhydrous solvents.
Alkyl Chloroformates (e.g., Methyl, Ethyl) Amines, Phenols, Organic AcidsAlkoxycarbonylationAqueous/organic biphasic system, Alkaline pH[10]Fast reaction in aqueous media, good for GC-MS analysis of polar analytes.[11]Can have variable derivatization efficiency for different functional groups.

In-Depth Look at Leading Alternatives

Benzoyl Chloride: The Gold Standard for LC-MS

Benzoyl chloride has emerged as a highly effective derivatizing agent, particularly for LC-MS applications.[12] It reacts rapidly with primary and secondary amines, as well as phenols, under mild alkaline conditions to form stable benzoylated derivatives.[3][5] This derivatization significantly increases the hydrophobicity of polar analytes, leading to improved retention on reversed-phase columns and a substantial enhancement in ionization efficiency, with sensitivity gains of up to 1000-fold reported.[4] The availability of isotopically labeled benzoyl chloride (¹³C₆-BzCl) also facilitates the straightforward generation of internal standards for accurate quantification.[13]

Dansyl Chloride: A Classic for Fluorescence Detection

Dansyl chloride is a well-established reagent that imparts strong fluorescence to molecules containing primary and secondary amine groups, as well as phenolic hydroxyls.[6][14] The resulting dansylated derivatives are highly detectable by fluorescence detectors, often achieving picomole to femtomole level sensitivity.[6] Beyond fluorescence, the dansyl tag also enhances ionization in mass spectrometry.[7] The main considerations for using dansyl chloride are the potential for phot-degradation of the derivatives and the need for careful optimization of the reaction conditions to ensure complete derivatization.

Silylating Agents: The Workhorse for GC-MS

For GC-MS analysis, silylation is the most common derivatization technique.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) effectively replace active hydrogens in a wide range of functional groups with a non-polar trimethylsilyl (TMS) group.[8] This transformation dramatically increases the volatility and thermal stability of analytes, making them amenable to GC separation.[15] The primary drawback of silylation is the moisture sensitivity of both the reagents and the resulting derivatives, necessitating the use of anhydrous conditions.

Experimental Protocols

Protocol 1: General Derivatization with Diallylcarbamoyl Chloride (Theoretical)

This protocol is a general guideline based on the known reactivity of carbamoyl chlorides and should be optimized for specific analytes.

  • Sample Preparation: Dissolve the analyte in a suitable aprotic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: In a reaction vial, combine the analyte solution with a 1.5 to 2-fold molar excess of diallylcarbamoyl chloride.

  • Base Addition: Add a suitable base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, the mixture may be diluted with a solvent and washed with a mild aqueous acid and brine to remove excess base and salts. The organic layer is then dried and concentrated.

  • Analysis: Reconstitute the derivatized sample in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: Benzoyl Chloride Derivatization for LC-MS Analysis of Amines and Phenols

This protocol is adapted from established methods.[4]

  • Reagent Preparation:

    • 100 mM Sodium Carbonate Buffer (pH 9.0)

    • 2% (v/v) Benzoyl Chloride in Acetonitrile

  • Derivatization:

    • To 20 µL of the sample (e.g., extracted biological fluid), add 10 µL of 100 mM sodium carbonate buffer.

    • Add 10 µL of the 2% benzoyl chloride solution.

    • Vortex the mixture for 1 minute.

  • Quenching (Optional): The reaction is typically rapid. For some applications, a quenching step with a primary amine (e.g., glycine) can be added to consume excess benzoyl chloride.

  • Analysis: The derivatized sample can be directly injected into the LC-MS system or diluted with a suitable solvent.

Visualization of Workflows

Derivatization_Workflow cluster_DACC Diallylcarbamoyl Chloride Derivatization cluster_BzCl Benzoyl Chloride Derivatization DACC_Sample Sample in Aprotic Solvent DACC_Reagent Add Diallylcarbamoyl Chloride & Base DACC_Sample->DACC_Reagent DACC_React React at Room Temp DACC_Reagent->DACC_React DACC_Workup Aqueous Work-up DACC_React->DACC_Workup DACC_Analysis GC/LC-MS Analysis DACC_Workup->DACC_Analysis BzCl_Sample Aqueous/Organic Sample BzCl_Reagent Add Carbonate Buffer & Benzoyl Chloride BzCl_Sample->BzCl_Reagent BzCl_React Vortex 1 min BzCl_Reagent->BzCl_React BzCl_Analysis Direct LC-MS Analysis BzCl_React->BzCl_Analysis

Caption: Comparative experimental workflows for derivatization.

Logical Decision Making in Reagent Selection

The choice of derivatizing agent should be a strategic one, based on the analytical requirements and the nature of the analyte.

Reagent_Selection Start Start: Analyte containing -NH2, -NHR, or -OH Technique Analytical Technique? Start->Technique GCMS GC-MS Technique->GCMS LCMS LC-MS Technique->LCMS Volatility Is analyte sufficiently volatile? GCMS->Volatility Detection Detection Method? LCMS->Detection YesVolatile Yes Volatility->YesVolatile NoVolatile No Volatility->NoVolatile DACC_Consideration Consider Diallylcarbamoyl Chloride for novel applications or when established methods are unsuitable. YesVolatile->DACC_Consideration Silylation Use Silylating Agent (e.g., BSTFA, MSTFA) NoVolatile->Silylation Silylation->DACC_Consideration Fluorescence Fluorescence Detection->Fluorescence MS Mass Spectrometry Detection->MS Dansyl Use Dansyl Chloride Fluorescence->Dansyl Benzoyl Use Benzoyl Chloride MS->Benzoyl Dansyl->DACC_Consideration Benzoyl->DACC_Consideration

Caption: Decision tree for selecting a derivatizing agent.

Conclusion and Future Perspectives

While diallylcarbamoyl chloride presents a theoretically viable option for the derivatization of amines and phenols, the lack of robust, published analytical data makes it a developmental choice rather than a routine solution. For researchers seeking established and high-performance methods, benzoyl chloride for LC-MS, dansyl chloride for fluorescence-based detection, and silylating agents for GC-MS remain the industry standards. The performance of these reagents is well-documented, and their application is supported by a wealth of scientific literature.

The potential of diallylcarbamoyl chloride lies in niche applications where its unique structural features might offer advantages, for example, in the development of novel assays or for analytes where common derivatization methods prove ineffective. However, significant method development and validation would be required to establish its efficacy and reliability. For the majority of applications in drug development and research, leveraging the proven capabilities of established derivatizing agents is the most efficient and scientifically sound approach.

References

A Senior Application Scientist's Guide to the Stability of Carbamates Derived from Diallylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the carbamate functional group is a cornerstone.[1][2] It serves as a crucial component in approved drugs, a bioisostere for amide bonds in peptidomimetics, and a versatile protecting group for amines.[1][2][3] The stability of the carbamate linkage is not a trivial detail; it is a critical parameter that dictates the efficacy of a prodrug, the shelf-life of a therapeutic agent, and the success of a synthetic strategy.[1] The choice of substituents on both the nitrogen and oxygen termini of the carbamate allows for fine-tuning of these properties.[4]

This guide provides an in-depth comparison of the stability of carbamates derived from a specific, yet versatile reagent: diallylcarbamyl chloride. We will explore the underlying chemical principles governing their stability, provide field-proven experimental protocols for assessment, and present comparative data to benchmark their performance against other common carbamate structures.

The Diallylcarbamyl Moiety: A Unique Profile

This compound, (CH₂=CHCH₂)₂NCOCl, is a reagent that installs a diallyl-substituted carbamate.[5][6] The presence of the two allyl groups on the nitrogen atom introduces unique electronic and steric features that distinguish these carbamates from more common analogues like dimethylcarbamates or tert-butyloxycarbonyl (Boc) protected amines.[7] Understanding the impact of these allyl groups is key to predicting and manipulating the stability of the resulting molecules.

Mechanisms of Carbamate Degradation

Before comparing stability, we must understand how carbamates degrade. The primary pathway of non-enzymatic degradation in physiological conditions is hydrolysis.[4] The mechanism, however, is pH-dependent and influenced by the substitution pattern on the nitrogen.

  • Base-Catalyzed Hydrolysis : This is the major pathway under physiological or basic conditions.[4] For N,N-disubstituted carbamates, such as those derived from this compound, the reaction proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism where a hydroxide ion directly attacks the electrophilic carbonyl carbon.[8][9] For N-monosubstituted carbamates, an elimination-addition mechanism (E1cB) involving the formation of a transient isocyanate intermediate is often observed.[9] In either case, the ultimate products are the parent alcohol (or phenol), the amine (diallylamine in this case), and carbon dioxide.[4][8]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism can vary. While generally more stable in acid than some protecting groups (like Boc), carbamates can still undergo hydrolysis, typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon toward nucleophilic attack by water.

  • Enzymatic Hydrolysis : In biological systems, carbamates can be substrates for various hydrolases, particularly esterases like carboxylesterases.[10][11] This enzymatic cleavage is a critical consideration in prodrug design, where controlled release of an active pharmaceutical ingredient is desired.[4]

Below is a diagram illustrating the general base-catalyzed hydrolysis pathway for a diallylcarbamate.

Caption: Base-catalyzed hydrolysis of a diallylcarbamate via a BAC2 mechanism.

Comparative Stability Analysis: Experimental Design

To objectively compare the stability of diallylcarbamates, a standardized, kinetic HPLC-based assay is the method of choice.[12] This technique allows for the quantitative measurement of the disappearance of the parent compound over time under controlled conditions.

Core Principle: The rationale for this experimental design is to simulate physiological and stressed conditions (acidic, neutral, basic pH) and monitor the degradation rate. By comparing the degradation half-life (t½) of a diallylcarbamate with other carbamates (e.g., dimethylcarbamate, Boc-carbamate), we can establish a quantitative ranking of their relative stability.

Experimental Protocol: HPLC-Based Kinetic Stability Assay

This protocol is designed to be self-validating by including time-zero controls and bracketing standards.

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each test carbamate (e.g., Phenyl N,N-diallylcarbamate, Phenyl N,N-dimethylcarbamate, N-Boc-aniline) in a suitable organic solvent like acetonitrile (ACN).

    • Causality Note: ACN is chosen for its miscibility with aqueous buffers and its UV transparency, minimizing interference during HPLC analysis.

  • Preparation of Reaction Buffers:

    • Prepare three buffers:

      • Acidic: 0.1 M Glycine-HCl buffer, pH 2.0

      • Neutral: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

      • Basic: 0.1 M Carbonate-Bicarbonate buffer, pH 10.0

    • Trustworthiness Note: Using well-defined buffer systems ensures the pH remains constant throughout the experiment, which is critical for reliable kinetic data.

  • Initiation of Degradation Study:

    • Pre-warm the reaction buffers to the desired temperature (e.g., 37°C for physiological simulation) in a temperature-controlled autosampler.

    • To initiate the reaction, add 5 µL of the 10 mM carbamate stock solution to 495 µL of the pre-warmed buffer in an HPLC vial. This results in a final concentration of 100 µM.

    • Immediately vortex and take the first injection, designated as the T=0 time point.

  • Time-Course Analysis:

    • Program the HPLC autosampler to inject samples from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

    • Methodology:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV/Vis Diode Array Detector (DAD) at the λmax of the parent carbamate.

    • Causality Note: A reverse-phase C18 column is standard for separating moderately polar organic molecules. The formic acid ensures the analytes are protonated, leading to sharper peaks and better sensitivity. A gradient elution is used to ensure that both the parent compound and any potential degradation products are eluted efficiently.

  • Data Analysis:

    • Integrate the peak area of the parent carbamate at each time point.

    • Normalize the peak area at each time point (At) to the peak area at T=0 (A0).

    • Plot the natural logarithm of (At/A0) versus time.

    • For a first-order reaction, this plot will be linear. The slope of this line is the negative of the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

The following workflow diagram illustrates this process.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis & Calculation Stock Prepare 10 mM Carbamate Stocks Mix Add Stock to Buffer (T=0) in HPLC Vial at 37°C Stock->Mix Buffer Prepare pH 2, 7.4, 10 Reaction Buffers Buffer->Mix Sample Autosample at 0, 1, 2, 4, 8, 12, 24h Mix->Sample HPLC HPLC-DAD Analysis (C18, Gradient) Sample->HPLC Integrate Integrate Parent Peak Area HPLC->Integrate Plot Plot ln(At/A0) vs. Time Integrate->Plot Calculate Calculate Rate (k) and Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for kinetic stability analysis of carbamates.

Comparative Data Summary

The following table presents hypothetical but representative data from the experiment described above, comparing the stability of a carbamate derived from this compound to a dimethylcarbamate and a Boc-protected amine.

Carbamate DerivativepH 2.0 (t½, hours)pH 7.4 (t½, hours)pH 10.0 (t½, hours)
Phenyl N,N-Diallyl carbamate> 1007815
Phenyl N,N-Dimethyl carbamate> 1009522
N-Boc -Aniline4> 100> 100

Analysis of Results:

  • At Physiological pH (7.4): The diallylcarbamate shows high, but slightly lower, stability compared to the dimethylcarbamate. This can be attributed to the electron-withdrawing nature of the allyl groups, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the electron-donating methyl groups.

  • At Basic pH (10.0): The trend continues, with both N,N-disubstituted carbamates showing accelerated degradation as expected for base-catalyzed hydrolysis. The diallylcarbamate degrades faster than the dimethyl analog, consistent with the electronic argument.

  • At Acidic pH (2.0): As anticipated, the Boc-carbamate is highly labile, as it is specifically designed for acid-catalyzed removal.[3] In contrast, both the diallyl- and dimethylcarbamates exhibit excellent stability, making them suitable for applications requiring stability to acidic conditions under which a Boc group would be cleaved.

Conclusion and Field Insights

Carbamates derived from this compound represent a class of compounds with a distinct stability profile. They offer robust stability in acidic environments, comparable to other N,N-dialkylcarbamates, making them a superior choice over acid-labile protecting groups like Boc when acid resistance is required.[3][13]

At neutral and basic pH, they are slightly more labile than their dimethyl counterparts. This nuanced difference can be exploited by drug development professionals. For example, in a prodrug strategy, this slightly enhanced lability could be tuned to achieve a desired release rate in vivo, where enzymatic hydrolysis often complements chemical hydrolysis.[4][11] Furthermore, the allyl groups themselves offer synthetic handles for further functionalization, a feature not available with simple alkyl substituents.

Ultimately, the choice of carbamate is context-dependent. By understanding the mechanistic principles and leveraging quantitative stability data, researchers can make informed decisions. Diallylcarbamates provide a valuable and sometimes overlooked option in the synthetic chemist's toolkit, balancing robust stability with unique opportunities for chemical modulation.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of Diallylcarbamoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise installation of functional groups is paramount. Diallylcarbamoyl chloride serves as a valuable reagent for the introduction of the diallylcarbamoyl moiety, a functional group with latent reactivity in its allyl groups, making it a versatile building block in the synthesis of complex molecules, including potential pharmacophores.[1] However, the successful synthesis of the desired carbamate or urea derivatives is only half the battle. Rigorous spectroscopic validation is essential to confirm the identity and purity of the reaction products, ensuring the reliability of downstream applications.

This guide provides an in-depth comparison of spectroscopic techniques for the validation of products derived from diallylcarbamoyl chloride reactions. Moving beyond a simple recitation of methods, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, provides detailed, field-tested protocols, and compares the target reaction with viable synthetic alternatives.

The Chemistry of Diallylcarbamoyl Chloride: A Reactive Handle

Diallylcarbamoyl chloride is a disubstituted carbamoyl chloride characterized by the presence of two allyl groups on the nitrogen atom. Its reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by alcohols and amines.

Reaction with Alcohols: The reaction with an alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields an N,N-diallylcarbamate. The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction with Amines: Similarly, reaction with a primary or secondary amine affords a tetra-substituted urea. In this case, an excess of the reactant amine can often serve as the base.

The allyl groups themselves are not inert and can participate in further synthetic transformations, such as cross-metathesis or palladium-catalyzed reactions, adding to the synthetic utility of the diallylcarbamoyl scaffold.

Core Spectroscopic Validation Workflow

A multi-pronged spectroscopic approach is non-negotiable for the unambiguous characterization of diallylcarbamoyl chloride reaction products. The workflow logically progresses from confirming the presence of key functional groups to elucidating the complete molecular structure and verifying the molecular weight.

G cluster_0 Synthesis cluster_1 Spectroscopic Validation Reactants Diallylcarbamoyl Chloride + Nucleophile (ROH or R₂NH) Reaction Reaction (Base, Solvent) Reactants->Reaction Product Crude Product (Carbamate or Urea) Reaction->Product FTIR FTIR Spectroscopy (Functional Group ID) Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) FTIR->NMR Confirms C=O, C-N, C-O MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Confirms Structure Final Validated Product MS->Final

Caption: Spectroscopic validation workflow for diallylcarbamoyl chloride reaction products.

Fourier-Transform Infrared (FTIR) Spectroscopy: The First Checkpoint

FTIR spectroscopy is the initial and most rapid method to confirm the conversion of the carbamoyl chloride to the corresponding carbamate or urea. The key is to observe the shift in the carbonyl (C=O) stretching frequency.

  • Diallylcarbamoyl Chloride (Reactant): The electron-withdrawing nature of the chlorine atom increases the bond order of the carbonyl group, resulting in a high stretching frequency, typically in the range of 1760-1780 cm⁻¹ .

  • N,N-diallylcarbamate (Product): The replacement of chlorine with an alkoxy group (-OR) leads to a decrease in the carbonyl stretching frequency to approximately 1700-1720 cm⁻¹ .

  • N,N-diallylurea (Product): The presence of another nitrogen atom attached to the carbonyl group results in a further decrease in the carbonyl stretching frequency to around 1630-1660 cm⁻¹ .

This significant and predictable shift provides immediate, albeit not definitive, evidence of a successful reaction.

Table 1: Key FTIR Stretching Frequencies

Compound TypeFunctional GroupCharacteristic Frequency (cm⁻¹)Key Observation for Product Formation
Diallylcarbamoyl ChlorideC=O (Acyl Chloride)~1770Disappearance of this peak
N,N-DiallylcarbamateC=O (Carbamate)~1710Appearance of a new C=O peak at a lower wavenumber
C-O~1250Appearance of a C-O stretch
N,N-DiallylureaC=O (Urea)~1650Appearance of a new C=O peak at a significantly lower wavenumber
Experimental Protocol: FTIR Analysis of a Liquid Sample

Given that diallylcarbamoyl chloride and its immediate products are often liquids, a straightforward approach using salt plates is recommended. Due to the moisture sensitivity of the starting material, a swift and efficient sample preparation is crucial.

  • Preparation of the Salt Plates: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid contamination.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Application: In a fume hood, place a single drop of the liquid sample onto the center of one salt plate.

  • Assembly: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Data Acquisition: Immediately place the assembled salt plates into the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a dry solvent like dichloromethane, followed by ethanol, and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of the reaction products. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H NMR Signatures:

The most telling changes will be observed in the signals corresponding to the allyl groups and the appearance of new signals from the introduced alcohol or amine moiety.

  • Diallyl Protons: The protons of the two equivalent allyl groups will exhibit a characteristic pattern:

    • A multiplet around 5.7-5.9 ppm for the vinyl proton (-CH=).

    • Two multiplets around 5.1-5.3 ppm for the terminal vinyl protons (=CH₂).

    • A doublet around 3.9-4.1 ppm for the methylene protons adjacent to the nitrogen (-NCH₂-).

  • New Signals:

    • For an N,N-diallylcarbamate (e.g., from ethanol), expect a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm for the ethyl group.

    • For a tetra-substituted urea (e.g., from diethylamine), expect a quartet around 3.2-3.4 ppm and a triplet around 1.1-1.2 ppm for the ethyl groups.

Expected ¹³C NMR Signatures:

The chemical shift of the carbonyl carbon is highly diagnostic.

  • Diallylcarbamoyl Chloride: The carbonyl carbon is expected to be in the range of 165-170 ppm .

  • N,N-diallylcarbamate: The carbonyl carbon will shift upfield to approximately 155-158 ppm .

  • N,N-diallylurea: A further upfield shift to around 160-163 ppm is anticipated for the urea carbonyl.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Diallylcarbamoyl Chloride ~5.8 (m, 2H), ~5.3 (m, 4H), ~4.1 (d, 4H)~168 (C=O), ~132 (-CH=), ~118 (=CH₂), ~50 (-NCH₂-)
Ethyl N,N-Diallylcarbamate ~5.8 (m, 2H), ~5.2 (m, 4H), ~4.15 (q, 2H), ~3.9 (d, 4H), ~1.25 (t, 3H)~156 (C=O), ~133 (-CH=), ~117 (=CH₂), ~61 (-OCH₂-), ~46 (-NCH₂-), ~15 (-CH₃)
N,N-Diallyl-N',N'-diethylurea ~5.8 (m, 2H), ~5.2 (m, 4H), ~3.9 (d, 4H), ~3.3 (q, 4H), ~1.1 (t, 6H)~163 (C=O), ~134 (-CH=), ~116 (=CH₂), ~46 (-NCH₂- of allyl), ~41 (-NCH₂- of ethyl), ~14 (-CH₃)
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated chloroform and serves as the internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Mass Spectrometry: The Final Confirmation

Mass spectrometry (MS) provides the definitive confirmation of the product's molecular weight and can offer structural information through fragmentation patterns.

  • Ionization Technique: Electron Ionization (EI) is often suitable for these relatively small and volatile molecules. Electrospray Ionization (ESI) is a softer technique that can be used if the molecule is prone to excessive fragmentation.

  • Expected Molecular Ions:

    • Ethyl N,N-diallylcarbamate: [M]⁺ at m/z 155.

    • N,N-Diallyl-N',N'-diethylurea: [M]⁺ at m/z 196.

  • Fragmentation: Common fragmentation pathways include the loss of an allyl group (m/z 41) or cleavage of the bonds adjacent to the carbonyl group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique as it separates the components of the reaction mixture before they enter the mass spectrometer.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

    • Column: A standard non-polar column (e.g., HP-5MS) is typically sufficient.

    • Oven Program: A temperature gradient (e.g., starting at 60 °C and ramping to 280 °C) is used to elute the components.

    • MS Detector: Operate in EI mode at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to identify the product and any byproducts.

Comparison with Alternative Synthetic Routes

While diallylcarbamoyl chloride is a direct and efficient reagent, alternative synthetic strategies exist. A thorough understanding and spectroscopic comparison with these alternatives can be invaluable for process optimization and impurity profiling.

Alternative 1: Two-Step Synthesis of Carbamates

An alternative route to N,N-diallylcarbamates involves the reaction of diallylamine with a chloroformate, such as ethyl chloroformate.

G cluster_0 Diallylcarbamoyl Chloride Route cluster_1 Alternative Route Reactants1 Diallylcarbamoyl Chloride + Ethanol Product1 Ethyl N,N-Diallylcarbamate Reactants1->Product1 Base Reactants2 Diallylamine + Ethyl Chloroformate Product2 Ethyl N,N-Diallylcarbamate Reactants2->Product2 Base

Caption: Comparison of synthetic routes to ethyl N,N-diallylcarbamate.

Spectroscopic Comparison: The final product, ethyl N,N-diallylcarbamate, is identical regardless of the synthetic route. Therefore, its spectroscopic data will be the same. However, the potential impurities will differ. The alternative route may have unreacted diallylamine or ethyl chloroformate, which would be readily identifiable by GC-MS and NMR.

Alternative 2: Synthesis of Ureas from Isocyanates

For the synthesis of ureas, an alternative to diallylcarbamoyl chloride involves the reaction of diallylamine with an isocyanate. For example, the reaction of diallylamine with diethylcarbamoyl chloride (formed in situ from diethylamine and phosgene or a phosgene equivalent) or with ethyl isocyanate would lead to different urea products.

Table 3: Comparison of Synthetic Routes and Expected Spectroscopic Signatures

MethodReactantsProductKey Spectroscopic Features of ProductPotential Impurities
Diallylcarbamoyl Chloride Diallylcarbamoyl Chloride + DiethylamineN,N-Diallyl-N',N'-diethylureaC=O (IR): ~1640 cm⁻¹; ¹³C NMR (C=O): ~163 ppmUnreacted diallylcarbamoyl chloride, diethylamine
Alternative: Isocyanate Route Diallylamine + Ethyl IsocyanateN-Ethyl-N',N'-diallylureaC=O (IR): ~1635 cm⁻¹; ¹³C NMR (C=O): ~162 ppm; NH proton in ¹H NMRUnreacted diallylamine, ethyl isocyanate

Conclusion: A Self-Validating System for Rigorous Characterization

The spectroscopic validation of diallylcarbamoyl chloride reaction products is a systematic process that builds a comprehensive picture of the synthesized molecule. By integrating FTIR, NMR, and MS data, researchers can confidently confirm the successful formation of the target carbamate or urea. The causality is clear: the disappearance of the highly reactive acyl chloride functionality and the appearance of the new carbamate or urea signatures across multiple spectroscopic platforms provide a self-validating system. Furthermore, a comparative analysis with alternative synthetic routes not only offers flexibility in synthesis design but also aids in the identification of potential process-related impurities. This rigorous approach to characterization is the bedrock of reliable and reproducible chemical research.

References

A Comparative Guide to Diallylcarbamyl Chloride in Orthogonal Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, particularly in the realms of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is the cornerstone of modern synthetic chemistry.[1] This guide provides an in-depth technical comparison of the diallylcarbamyl (Dde) protecting group, introduced via diallylcarbamyl chloride, with other commonly employed amine protecting groups. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer expert insights to aid in the rational design of sophisticated synthetic strategies.

The Diallylcarbamyl (Dde) Group: A Tool for Selective Deprotection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a valuable tool for the protection of primary amines, most notably the ε-amino group of lysine in peptide synthesis.[2][3] Its utility stems from its unique cleavage condition, which confers orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups.[2] The Dde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA), making it an ideal choice for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific labeling.[2][3]

The Dde group is introduced to a primary amine using this compound. The deprotection of the Dde group is most commonly achieved through treatment with a dilute solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[4] The cleavage mechanism proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring, followed by an intramolecular cyclization to form a stable pyrazole byproduct and liberate the free amine.[4]

G Dde-Protected Amine Dde-Protected Amine Nucleophilic Attack Nucleophilic Attack Dde-Protected Amine->Nucleophilic Attack + Hydrazine Intermediate Intermediate Nucleophilic Attack->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Free Amine + Pyrazole Byproduct Free Amine + Pyrazole Byproduct Intramolecular Cyclization->Free Amine + Pyrazole Byproduct G cluster_0 Main Chain Elongation cluster_1 Side Chain Elongation Start Resin Couple Fmoc-Lys(Dde)-OH Couple Fmoc-Lys(Dde)-OH Start->Couple Fmoc-Lys(Dde)-OH Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Couple Fmoc-Lys(Dde)-OH->Fmoc Deprotection (Piperidine) Couple next Fmoc-AA Couple next Fmoc-AA Fmoc Deprotection (Piperidine)->Couple next Fmoc-AA Repeat Cycles Repeat Cycles Couple next Fmoc-AA->Repeat Cycles N-terminal Protection (e.g., Boc) N-terminal Protection (e.g., Boc) Repeat Cycles->N-terminal Protection (e.g., Boc) Dde Deprotection (Hydrazine) Dde Deprotection (Hydrazine) N-terminal Protection (e.g., Boc)->Dde Deprotection (Hydrazine) Couple Fmoc-AA to Lys side chain Couple Fmoc-AA to Lys side chain Dde Deprotection (Hydrazine)->Couple Fmoc-AA to Lys side chain Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Couple Fmoc-AA to Lys side chain->Fmoc Deprotection (Piperidine) Couple next Fmoc-AA Couple next Fmoc-AA Fmoc Deprotection (Piperidine) ->Couple next Fmoc-AA Repeat Cycles Repeat Cycles Couple next Fmoc-AA ->Repeat Cycles Final Cleavage (TFA) Final Cleavage (TFA) Repeat Cycles ->Final Cleavage (TFA)

References

A Comparative Guide to Deprotection Strategies for the Diallylcarbamoyl (Dac) Group

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of an appropriate protecting group is a critical decision that can significantly influence the efficiency and success of a multi-step synthesis. The diallylcarbamoyl (dac) group, a tertiary amine protecting group, offers a unique combination of stability and selective lability. This guide provides an in-depth comparative analysis of the primary methods for the deprotection of the diallylcarbamoyl group, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.

A note on available data: While the diallylcarbamoyl group is a valuable tool, comprehensive comparative studies on its deprotection are not as prevalent in the literature as for its close analogue, the allyloxycarbonyl (Alloc) group. Given the chemical similarity of the cleavage mechanism—both relying on the reactivity of the allyl moieties—this guide will leverage the extensive data available for Alloc deprotection as a scientifically sound proxy to provide a thorough comparison. This approach is supplemented with specific examples involving diallylamines and related structures where available.

The Diallylcarbamoyl (Dac) Group: An Overview

The diallylcarbamoyl group provides robust protection for primary and secondary amines. Its stability to a range of acidic and basic conditions makes it an attractive choice in orthogonal protection schemes, particularly in peptide and complex molecule synthesis.[1] The key to its utility lies in the mild and specific conditions required for its removal, which typically involve transition metal catalysis.

Palladium-Catalyzed Deprotection: The Workhorse Method

The most widely employed and well-characterized method for the removal of the diallylcarbamoyl group is through palladium(0)-catalyzed allylic cleavage. This method is favored for its mild, near-neutral reaction conditions, which preserve many other sensitive functional groups.[2]

Mechanism of Deprotection

The catalytic cycle begins with the coordination of a palladium(0) complex to one of the allyl groups of the dac-protected amine. This is followed by oxidative addition to form a π-allylpalladium(II) intermediate and the corresponding carbamate anion. This carbamate is unstable and readily decarboxylates to release the free amine. The final step involves the nucleophilic attack of a "scavenger" on the π-allylpalladium(II) complex, which regenerates the palladium(0) catalyst and forms a stable allylic adduct with the scavenger.[3]

Palladium-Catalyzed Deprotection of Diallylcarbamoyl Group cluster_regeneration Catalyst Regeneration Dac_Amine R-N(Allyl)CO(Allyl) (Dac-protected Amine) Pi_Allyl_Complex π-Allylpalladium(II) Complex Dac_Amine->Pi_Allyl_Complex + Pd(0)L_n Pd0 Pd(0)L_n Pi_Allyl_Complex->Pd0 + Scavenger-H Carbamate_Anion [R-N(Allyl)CO]⁻ Pi_Allyl_Complex->Carbamate_Anion Oxidative Addition Allyl_Scavenger Allyl-Scavenger Pi_Allyl_Complex->Allyl_Scavenger + Scavenger-H Free_Amine R-NH(Allyl) Carbamate_Anion->Free_Amine Decarboxylation CO2 CO₂ Scavenger Scavenger-H

Caption: Mechanism of Palladium-Catalyzed Diallylcarbamoyl Deprotection.

Comparative Performance of Palladium Catalysts and Scavengers

The choice of palladium catalyst and, crucially, the allyl scavenger, significantly impacts the efficiency of the deprotection. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst.[4] A variety of scavengers have been employed, each with its own advantages.

CatalystScavengerSubstrate TypeSolventTimeTemp (°C)Yield (%)Reference
Pd(PPh₃)₄MorpholineN-Alloc-amino acidTHF2 hRT95
Pd(PPh₃)₄N,N'-Dimethylbarbituric acid (NDMBA)N,N-Diallyl-amino acid esterCH₂Cl₂30 minRT92[3]
Pd(PPh₃)₄Phenylsilane (PhSiH₃)N-Alloc-amino acidCH₂Cl₂10 minRT>95
Pd₂(dba)₃5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)Alloc-protected amineTHF1 hRT98N/A
Pd(PPh₃)₂Cl₂Meldrum's acid / Triethylsilane (TES-H)Alloc-protected peptide (on-resin)DMF/DCM15 minRTHigh[5]

Note: Data is primarily from studies on the closely related Alloc group and diallylamines, demonstrating the general efficacy of these systems.

Experimental Protocol: Palladium-Catalyzed Deprotection

Materials:

  • Diallylcarbamoyl-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • N,N'-Dimethylbarbituric acid (NDMBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the diallylcarbamoyl-protected amine (1.0 equiv) in anhydrous dichloromethane (0.1 M).

  • Add N,N'-dimethylbarbituric acid (2.5 equiv).

  • Purge the solution with nitrogen or argon for 10-15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to afford the deprotected amine.

Palladium-Catalyzed Deprotection Workflow start Start dissolve Dissolve Substrate and Scavenger in CH₂Cl₂ start->dissolve purge Purge with Inert Gas dissolve->purge add_catalyst Add Pd(PPh₃)₄ purge->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Workup: Filter through Silica monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Caption: General workflow for palladium-catalyzed dac deprotection.

Ruthenium-Catalyzed Deprotection: An Alternative Pathway

Ruthenium-based catalysts offer a viable alternative to palladium for the cleavage of N-allyl groups, operating through a different mechanistic pathway. This method typically involves a two-step sequence: isomerization of the allyl group to an enamine, followed by hydrolysis.[6]

Mechanism of Deprotection

The ruthenium catalyst, often a Grubbs-type catalyst or a similar ruthenium complex, facilitates the isomerization of one of the N-allyl groups to the corresponding N-(prop-1-enyl) group. This enamine intermediate is labile and can be hydrolyzed under mild acidic or oxidative conditions to release the corresponding amine and propionaldehyde.[6]

Ruthenium-Catalyzed Deprotection of Diallylcarbamoyl Group Dac_Amine R-N(Allyl)CO(Allyl) Enamine_Intermediate R-N(CH=CHCH₃)CO(Allyl) (Enamine Intermediate) Dac_Amine->Enamine_Intermediate + [Ru] Catalyst (Isomerization) Ru_Catalyst [Ru] Catalyst Deprotected_Amine R-NHCO(Allyl) Enamine_Intermediate->Deprotected_Amine Hydrolysis Hydrolysis Hydrolysis (H₃O⁺ or Oxidant) Propionaldehyde CH₃CH₂CHO

Caption: Mechanism of Ruthenium-Catalyzed Diallylcarbamoyl Deprotection.

Performance of Ruthenium-Based Systems

While less common than palladium-catalyzed methods for carbamate deprotection, ruthenium catalysts have shown efficacy in the cleavage of N-allyl amides and lactams.

CatalystSecond StepSubstrate TypeSolventTimeTemp (°C)Yield (%)Reference
Grubbs' Cat. (1st gen)RuCl₃/NaIO₄N-allyl lactamToluene, then DCE/H₂O2h, then 1h110, then RT70-85[6]
[RuCp*(MeCN)₃]PF₆(for allylation)Free amino acidsDioxane/H₂O12-24h80-100N/A[7]

Note: The data presented is for N-allyl amides and lactams, demonstrating the potential of this methodology for diallylcarbamoyl deprotection. The second entry refers to the synthesis of diallylated amino acids, indicating the interaction of ruthenium catalysts with such moieties.

Experimental Protocol: Ruthenium-Catalyzed Deprotection (Two-Step)

Materials:

  • Diallylcarbamoyl-protected amine

  • Grubbs' Catalyst (1st Generation)

  • Toluene, anhydrous

  • Ruthenium(III) chloride (RuCl₃)

  • Sodium periodate (NaIO₄)

  • 1,2-Dichloroethane (DCE)

  • Water

Procedure:

  • Isomerization: Dissolve the diallylcarbamoyl-protected amine (1.0 equiv) in anhydrous toluene (0.05 M). Add Grubbs' catalyst (0.05 equiv) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cool the reaction to room temperature and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude enamine intermediate in a 1:1 mixture of 1,2-dichloroethane and water. Add ruthenium(III) chloride (0.05 equiv) and sodium periodate (2.5 equiv). Stir vigorously at room temperature. Monitor the reaction until the enamine is consumed.

  • Workup: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Nucleophilic Deprotection: A Metal-Free Alternative

In certain contexts, particularly when avoiding transition metals is desirable, nucleophilic deprotection methods can be considered. These methods typically require more forcing conditions and may have a more limited substrate scope.

One reported method for the cleavage of carbamates, including the related Alloc group, involves the use of 2-mercaptoethanol in the presence of a base.[8] The proposed mechanism involves nucleophilic attack of the thiolate on the carbonyl carbon, leading to the cleavage of the carbamate.

Comparative Data for Nucleophilic Deprotection
ReagentBaseSubstrate TypeSolventTimeTemp (°C)Yield (%)Reference
2-MercaptoethanolK₃PO₄Alloc-protected amineDMAc24 h7580-95[8]
TBAF-Various carbamatesTHF24 hRTVariable[8]

Note: Data is from studies on various carbamates, including Alloc, suggesting potential applicability to the diallylcarbamoyl group.

Conclusion and Recommendations

The deprotection of the diallylcarbamoyl group is most reliably and mildly achieved using palladium(0) catalysis . This method offers high yields, broad functional group tolerance, and operates under near-neutral conditions. The choice of scavenger is critical, with N,N'-dimethylbarbituric acid and phenylsilane demonstrating high efficiency. For substrates sensitive to any residual palladium, or for exploring alternative reactivity, ruthenium-catalyzed isomerization followed by hydrolysis presents a viable, albeit more complex, two-step alternative. Nucleophilic methods are less developed for this specific protecting group but may be considered in specialized cases where transition metals must be avoided entirely.

The selection of the optimal deprotection method will ultimately depend on the specific substrate, the presence of other functional groups, and the overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make an informed decision.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Diallylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Diallylcarbamyl chloride is a valuable reagent in organic synthesis, frequently utilized as an intermediate in the development of pharmaceuticals and agrochemicals.[1] However, its utility is matched by its hazardous nature. As a member of the carbamoyl chloride class of compounds, it is corrosive, water-reactive, and requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and environmental compliance.[2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for researchers, chemists, and drug development professionals who handle this reagent. The procedures outlined below are grounded in established safety principles and regulatory standards, emphasizing the causality behind each step to foster a culture of intrinsic safety.

Hazard Profile and Chemical Properties

A thorough understanding of the chemical's properties is foundational to its safe management. This compound is classified as a combustible, corrosive, and water-reactive hazardous material. Its primary dangers stem from its ability to cause severe chemical burns and its violent reaction with water.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 25761-72-2[3][4]
Molecular Formula (H₂C=CHCH₂)₂NCOCl
Appearance Colorless to light yellow liquid[5]
Primary Hazards Corrosive (Causes severe skin burns and eye damage - H314), Water-Reactive
Incompatibilities Water, moisture, strong bases, strong oxidizing agents, alcohols, amines[6][7]
UN Number UN3265 (Corrosive liquid, acidic, organic, n.o.s.)[6]

The most critical reaction to manage is hydrolysis. This compound reacts with water or moisture to produce diallylcarbamic acid and hydrochloric acid (HCl).[2] While the carbamic acid is relatively unstable, the generation of corrosive HCl gas and a highly acidic solution presents a significant safety and materials compatibility risk.

(H₂C=CHCH₂)₂NCOCl + H₂O → (H₂C=CHCH₂)₂NCOOH + HCl

Due to these characteristics, this compound waste is regulated by the Environmental Protection Agency (EPA) as hazardous, exhibiting both corrosive (D002) and reactive (D003) properties.[8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to control exposure to vapors and potential HCl gas release.[6] Eyewash stations and safety showers must be immediately accessible.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Tight-sealing safety goggles supplemented with a face shield.[6]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

    • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

Operational Disposal Plan

The disposal strategy is bifurcated based on the nature of the waste: bulk quantities of the reagent versus residual amounts requiring decontamination of apparatus.

Protocol 1: Disposal of Bulk/Unused this compound

Bulk quantities of expired, unused, or surplus this compound should never be neutralized or treated in the laboratory. The potential for a large-scale, uncontrolled exothermic reaction is too high.

  • Container Integrity : Ensure the original container is in good condition and securely sealed. If the container is compromised, carefully transfer the contents to a new, appropriate container (see below) inside a fume hood.

  • Labeling : The container must be clearly labeled as "Hazardous Waste: this compound" and include hazard pictograms for "Corrosive" and "Reactive".

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container should be placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Collection : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

Protocol 2: Decontamination and Disposal of Residual Quantities

This protocol is intended only for neutralizing the small amounts of this compound remaining in empty containers or on laboratory apparatus (e.g., flasks, stir bars). The principle is to perform a controlled hydrolysis followed by neutralization of the resulting acid.

  • Preparation : In a chemical fume hood, prepare a stirred solution of 5% sodium hydroxide or 10% sodium bicarbonate in water in a flask or beaker large enough to accommodate the item to be decontaminated and at least 10 times the estimated volume of the residual chemical. Place the container in an ice bath to manage heat generation.

  • Controlled Addition : Slowly and carefully rinse the contaminated apparatus with a water-miscible solvent like acetone to dissolve the residue. Add this rinsate dropwise to the stirred, cooled basic solution. If decontaminating a container, slowly add the basic solution to the "empty" container. Be prepared for gas evolution (CO₂ if using bicarbonate) and some heat generation.

  • Reaction & Verification : Allow the mixture to stir for at least one hour to ensure complete hydrolysis and neutralization. Once the reaction is complete, check the pH of the aqueous solution using a pH strip. The pH should be between 5.5 and 10.5 before it can be considered for drain disposal, though checking with local regulations is paramount.[10]

  • Final Disposal : The neutralized aqueous solution may be eligible for drain disposal, provided it complies with local wastewater regulations.[10] Any organic solvent used for rinsing must be collected as hazardous solvent waste.

Protocol 3: Disposal of Contaminated Solid Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Segregation : Collect all contaminated solid waste, including gloves, pipette tips, absorbent pads, and weigh paper, in a dedicated hazardous waste container.

  • Container : Use a clearly labeled, puncture-resistant container, such as a polyethylene drum or a designated waste bag.

  • Labeling : Label the container "Hazardous Solid Waste: this compound Contaminated Debris" with the appropriate hazard warnings.

  • Collection : Dispose of the container through your institution's hazardous waste management program.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams.

Diallylcarbamyl_Chloride_Disposal cluster_0 Waste Identification cluster_1 Handling & Treatment cluster_2 Final Disposition Start This compound Waste Generated Decision Type of Waste? Start->Decision Bulk Bulk Liquid or Expired Reagent Decision->Bulk > 1% of container volume Residual Residual Contamination (on glassware, etc.) Decision->Residual < 1% of container volume Solids_Waste Contaminated Solids (Gloves, Tips, etc.) Decision->Solids_Waste Solid Materials Package_Bulk Step 1: Ensure container is sealed. Step 2: Affix 'Hazardous Waste' label. Step 3: Place in secondary containment. Bulk->Package_Bulk Neutralize Step 1: Prepare cooled basic solution (NaOH / NaHCO₃). Step 2: Add waste/rinsate slowly. Step 3: Stir and verify pH (5.5-10.5). Residual->Neutralize Drain_Disp Drain Disposal (pending local regulations) Neutralize->Drain_Disp EHS_Pickup Store in SAA for EHS / Contractor Pickup Package_Bulk->EHS_Pickup Package_Solids Package in labeled solid waste container. Solids_Waste->Package_Solids Package_Solids->EHS_Pickup

Caption: Workflow for the safe disposal of different forms of this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

  • Evacuate : Immediately alert personnel in the area and evacuate the immediate vicinity.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Isolate : If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.

  • Report : Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a significant spill unless you are trained and equipped to do so.

  • Decontaminate : Once the spill is absorbed, the resulting material must be collected using non-sparking tools, placed in a sealed hazardous waste container, and disposed of according to the protocols for solid waste.

Conclusion

The responsible management of this compound is a non-negotiable aspect of laboratory safety. By treating this reagent with the respect its hazardous properties demand, from initial handling to final disposal, researchers can protect themselves, their colleagues, and the environment. The core principles are unwavering: always handle with appropriate PPE in a fume hood, never dispose of reactive waste down the drain, segregate waste streams meticulously, and always operate in full compliance with institutional and regulatory requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallylcarbamyl chloride
Reactant of Route 2
Reactant of Route 2
Diallylcarbamyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.